(Z)-GW 5074
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYVLFTZRPNRV-KMKOMSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421368 | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220904-83-6, 1233748-60-1 | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-5074, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-5074, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Z)-GW 5074 Mechanism of Action in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-GW 5074 is a synthetic indolinone derivative initially identified as a potent and selective inhibitor of c-Raf kinase. However, its mechanism of action in neurons presents a fascinating paradox, exhibiting robust neuroprotective effects that are largely independent of its c-Raf inhibitory activity. This technical guide provides a comprehensive overview of the current understanding of this compound's neuronal mechanism of action, detailing its impact on intracellular signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for the methodologies cited. This document is intended to serve as a valuable resource for researchers in neurobiology and drug development investigating neuroprotective strategies.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological event in many of these disorders is neuronal apoptosis. This compound has emerged as a significant research tool and potential therapeutic lead due to its ability to protect neurons from a variety of apoptotic stimuli. While it was first characterized by its in vitro inhibition of c-Raf, its neuroprotective properties in cellular and animal models of neurodegeneration are mediated through a distinct and more complex mechanism. This guide will dissect the signaling cascades modulated by this compound in neurons, moving beyond its initial classification as a simple kinase inhibitor.
Core Mechanism of Action in Neurons
In vitro, this compound is a potent inhibitor of c-Raf with an IC50 of 9 nM.[1][2][3] However, in neuronal cultures, treatment with this compound leads to the paradoxical activation of both c-Raf and B-Raf.[1][2][4] The neuroprotective effects of this compound are independent of the canonical MEK/ERK and Akt signaling pathways.[4][5] Instead, the survival signaling elicited by this compound is dependent on the activation of Ras and the transcription factor nuclear factor-kappa B (NF-κB).[4][5]
A pivotal pathway in this compound-mediated neuroprotection involves the activation of B-Raf, which subsequently leads to the downregulation of the pro-apoptotic activating transcription factor-3 (ATF-3).[6][7] Overexpression of a kinase-dead form of B-Raf abrogates the neuroprotective effects of GW5074, while overexpression of active B-Raf is itself neuroprotective.[6][7] Furthermore, siRNA-mediated knockdown of ATF-3 protects neurons from apoptosis, whereas overexpression of ATF-3 blocks the neuroprotective action of GW5074.[6][7]
This compound has also been shown to interact with mutant huntingtin protein (mHTT) and LC3, though it does not affect autophagy.[8] This interaction suggests a potential role in neurodegenerative diseases characterized by protein aggregation, such as Huntington's disease.
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound in neurons.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference |
| c-Raf | 9 | [1][2][3] |
| JNK1/2/3 | No effect | [1] |
| MEK1 | No effect | [1] |
| MKK6/7 | No effect | [1] |
| CDK1/2 | No effect | [1] |
| c-Src | No effect | [1] |
| p38 MAP | No effect | [1] |
| VEGFR2 | No effect | [1] |
| c-Fms | No effect | [1] |
Table 2: Neuroprotective Effects of this compound in Neuronal Models
| Neuronal Model | Neurotoxic Insult | Effective Concentration | Endpoint | Reference |
| Cerebellar Granule Neurons | Low Potassium (LK)-induced apoptosis | 1 µM (maximal protection) | Cell Viability | [4][9] |
| Cerebellar Granule Neurons | MPP+ | Not specified | Neuroprotection | [4][9] |
| Cerebellar Granule Neurons | Methylmercury | Not specified | Neuroprotection | [4][9] |
| Cortical Neurons | Glutathione depletion-induced oxidative stress | Not specified | Neuroprotection | [4][9] |
| Animal Model of Huntington's Disease | 3-Nitropropionic acid (3-NP) | 5 mg/kg | Prevention of neurodegeneration, improved behavioral outcome | [4][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.
Primary Cerebellar Granule Neuron (CGN) Culture
This protocol is adapted from methods used to establish primary neuronal cultures for studying apoptosis.[1][4][6]
Materials:
-
P6-P8 Sprague-Dawley rat pups
-
Dissection medium: HBSS, 20 mM HEPES, 1% penicillin/streptomycin
-
Digestion medium: Dissection medium with 0.25% trypsin
-
Plating medium: Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, 2 mM L-glutamine, and 1% penicillin/streptomycin
-
Poly-L-lysine coated culture plates
Procedure:
-
Euthanize P6-P8 rat pups in accordance with institutional animal care and use committee guidelines.
-
Dissect cerebella in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion medium at 37°C for 15 minutes.
-
Stop digestion by adding an equal volume of plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and count the cells.
-
Plate the cells on poly-L-lysine coated plates at a density of 2 x 10^5 cells/cm².
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, add cytosine arabinoside (AraC) to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.
Low Potassium (LK)-Induced Apoptosis Assay
This assay is a common model to induce apoptosis in mature CGNs.[2][4][9]
Materials:
-
Mature CGN cultures (7-8 days in vitro)
-
High potassium (HK) medium: Plating medium with 25 mM KCl
-
Low potassium (LK) medium: Serum-free BME with 5 mM KCl, 2 mM L-glutamine, and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
Cell viability assay reagents (e.g., MTT, Calcein-AM)
Procedure:
-
After 7-8 days in vitro, wash the CGN cultures twice with serum-free BME.
-
Replace the HK medium with LK medium. For control wells, replace with fresh HK medium.
-
For treatment groups, add this compound to the LK medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cultures for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Assess cell viability using a standard method such as the MTT assay or by staining with Calcein-AM and Propidium Iodide for live/dead cell imaging.
Western Blot Analysis for B-Raf Activation
This protocol outlines the general steps for detecting changes in protein expression and phosphorylation, such as B-Raf activation.
Materials:
-
CGN cultures treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-B-Raf, anti-phospho-B-Raf)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated CGN cultures in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
siRNA-Mediated Knockdown of ATF-3
This protocol describes the general procedure for using small interfering RNA (siRNA) to downregulate the expression of a target protein.[6][7]
Materials:
-
CGN cultures
-
siRNA targeting ATF-3 and a non-targeting control siRNA
-
Transfection reagent suitable for primary neurons (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
Procedure:
-
Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent separately in Opti-MEM, then combining and incubating for the manufacturer-recommended time.
-
Add the siRNA-lipid complexes to the CGN cultures.
-
Incubate for 48-72 hours to allow for knockdown of the target protein.
-
Proceed with the experimental treatment (e.g., LK-induced apoptosis with or without GW5074).
-
Assess the knockdown efficiency by Western blot or qRT-PCR for ATF-3.
-
Measure the experimental endpoint (e.g., cell viability).
Conclusion
The mechanism of action of this compound in neurons is multifaceted and extends beyond its in vitro activity as a c-Raf inhibitor. Its ability to paradoxically activate Raf kinases in neurons and promote survival through Ras- and NF-κB-dependent pathways, particularly via the B-Raf/ATF-3 axis, highlights a complex signaling network that can be leveraged for neuroprotection. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and related compounds for the treatment of neurodegenerative diseases. Future investigations should aim to further elucidate the precise molecular interactions of this compound that lead to Raf activation in neurons and to fully map the downstream effectors of this neuroprotective signaling cascade.
References
- 1. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in cerebellar granule neurons by low potassium: inhibition of death by insulin-like growth factor I and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Genetic Analyses of Apoptosis in Potassium/Serum-Deprived Rat Cerebellar Granule Cells | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Serie: Isolierung und Kultivierung von primären zerebellären Körnerneuronen der Maus - Experiment [jove.com]
- 6. Cell Culture of Primary Cerebellar Granule Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Isolation and culture of post-natal mouse cerebellar granule neuron progenitor cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-GW 5074 c-Raf Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the (Z)-GW 5074 compound and its inhibitory action on the c-Raf signaling pathway. The document details the mechanism of action, associated signaling cascades, quantitative inhibitory data, and relevant experimental protocols.
Introduction to this compound and c-Raf
This compound is a potent and selective small molecule inhibitor of c-Raf (also known as Raf-1), a serine/threonine-specific protein kinase that is a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[3] Dysregulation of the MAPK pathway is a hallmark of many human cancers, making its components, including c-Raf, attractive targets for therapeutic intervention.
This compound exhibits high selectivity for c-Raf, with an in vitro IC50 value of 9 nM.[1][2][4][5] It displays significantly lower activity against a panel of other kinases, highlighting its specificity.[1][2][4]
Mechanism of Action and the Paradoxical Activation Phenomenon
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Raf kinase domain and preventing the phosphorylation of its downstream substrate, MEK.[6] However, a crucial aspect of many Raf inhibitors, including potentially this compound in certain contexts, is the phenomenon of "paradoxical activation."[7][8][9][10]
In wild-type BRAF cells, some RAF inhibitors can induce a conformational change in the RAF protein that promotes its dimerization (both homo- and heterodimerization with other Raf isoforms like B-Raf) and subsequent transactivation of the unbound protomer.[6] This can lead to an unexpected increase in downstream ERK signaling.[7][8] Studies have shown that treatment of neuronal cultures with GW5074 can lead to an accumulation of activating modifications on both c-Raf and B-Raf.[2] This paradoxical effect is often dependent on the cellular context, particularly the activation status of upstream components like Ras.[6]
The c-Raf Signaling Pathway
The canonical c-Raf signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors. This leads to the activation of the small GTPase Ras, which then recruits c-Raf to the cell membrane for its activation. Activated c-Raf proceeds to phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression related to cell growth, proliferation, and survival.
Quantitative Data
The inhibitory activity of this compound against c-Raf and its selectivity over other kinases are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity vs. c-Raf | Reference |
| c-Raf | 9 | - | [1][2][3][4][5] |
| CDK1 | >100-fold less potent | ≥ 100-fold | [4] |
| CDK2 | >100-fold less potent | ≥ 100-fold | [4] |
| c-Src | >100-fold less potent | ≥ 100-fold | [4] |
| ERK2 | >100-fold less potent | ≥ 100-fold | [4] |
| MEK1 | No effect | - | [1][2] |
| p38 MAP Kinase | No effect | - | [1][2] |
| Tie2 | >100-fold less potent | ≥ 100-fold | [4] |
| VEGFR2 | >100-fold less potent | ≥ 100-fold | [1][2][4] |
| c-Fms | >100-fold less potent | ≥ 100-fold | [1][2][4] |
Experimental Protocols
In Vitro c-Raf Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against c-Raf kinase.
Materials:
-
Recombinant human c-Raf enzyme
-
Myelin Basic Protein (MBP) as a substrate[2]
-
[γ-³³P]ATP
-
Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)[2]
-
This compound (dissolved in DMSO)
-
P30 filtermats
-
50 mM Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant c-Raf enzyme, MBP substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P30 filtermat.
-
Wash the filtermats extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Cell-Based Western Blot for MEK Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of MEK in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an active Ras pathway)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MEK1/2 and anti-total-MEK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-MEK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an anti-total-MEK1/2 antibody.
Conclusion
This compound is a potent and selective inhibitor of c-Raf kinase. Its mechanism of action involves direct inhibition of the kinase activity, leading to a blockade of the downstream MAPK signaling pathway. However, the potential for paradoxical activation in certain cellular contexts necessitates careful consideration in its application and in the interpretation of experimental results. The provided data and protocols serve as a valuable resource for researchers investigating the c-Raf signaling pathway and the therapeutic potential of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. GW-5074|220904-83-6|COA [dcchemicals.com]
- 5. apexbt.com [apexbt.com]
- 6. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-GW 5074: A Technical Guide to its Role in MAPK/ERK Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: (Z)-GW 5074 is a synthetic indolinone widely recognized as a potent and selective inhibitor of c-Raf kinase, a critical component of the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) signaling pathway. While its in vitro activity is well-characterized, its effects within cellular systems, particularly in neuronal cells, reveal a more complex mechanism of action that includes paradoxical pathway activation and engagement of signaling cascades independent of MEK/ERK. This technical guide provides an in-depth analysis of GW 5074's function, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its multifaceted role in cellular signaling.
Introduction to the MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a cornerstone of cellular signal transduction, converting extracellular stimuli into intracellular responses that govern fundamental processes like proliferation, differentiation, survival, and apoptosis.[1] The cascade is typically initiated by the activation of Ras GTPases, which then recruit and activate Raf serine/threonine kinases (A-Raf, B-Raf, c-Raf).[2] Activated Raf kinases phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases), which are dual-specificity kinases that, in turn, phosphorylate and activate ERK1 and ERK2 (p44/42 MAPK).[2][3] Activated ERK translocates to the nucleus to phosphorylate transcription factors, altering gene expression. Dysregulation of this pathway is a common driver in many cancers, making its components, especially Raf kinases, key therapeutic targets.[1][4]
This compound: Mechanism of Action and Selectivity
This compound (5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone) is a potent, selective, and cell-permeable inhibitor of c-Raf (also known as Raf-1).[5] Its primary mechanism of action is the direct inhibition of the c-Raf kinase.
Quantitative Inhibitory Activity
The inhibitory potency of GW 5074 is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) against c-Raf in cell-free kinase assays.[6][7][8] The compound exhibits high selectivity for Raf kinases, with minimal to no effect on a broad panel of other kinases, including key components of related signaling pathways.[5][8][9]
| Target Kinase | IC50 Value | Selectivity vs. Other Kinases | Reference |
| c-Raf (Raf-1) | 9 nM | ≥ 100-fold selective over kinases listed below | [5][6][10][11] |
| JNK1/2/3 | No effect noted | - | [7][8] |
| MEK1 | No effect noted | - | [7][8] |
| MKK6/7 | No effect noted | - | [7][8] |
| CDK1/2 | No effect noted | - | [7][8] |
| c-Src | No effect noted | - | [7][8] |
| p38 MAP Kinase | No effect noted | - | [7][8] |
| VEGFR2 | No effect noted | - | [7][8] |
| c-Fms | No effect noted | - | [7][8] |
| Haspin | 25.8 nM | - | [10] |
The Paradox of GW 5074: Inhibition vs. Activation
A critical aspect of GW 5074's pharmacology is the discrepancy between its in vitro inhibitory effects and its observed actions in certain cellular contexts. While it potently inhibits purified c-Raf, treatment of some cell types, particularly neurons, can lead to a paradoxical activation of the Raf-MEK-ERK pathway.[12][13] This phenomenon is believed to result from the inhibitor promoting Raf dimerization (c-Raf/c-Raf or c-Raf/B-Raf), which can lead to the transactivation of one Raf molecule by its partner, overriding the inhibitory effect.[4] In some neuronal systems, treatment with GW 5074 leads to an increase in the activity of both c-Raf and B-Raf.[12] This context-dependent activity is crucial for the interpretation of experimental results.
Furthermore, GW 5074 has demonstrated significant neuroprotective effects that are, paradoxically, independent of the MEK-ERK and Akt signaling pathways.[7][10][12] These protective mechanisms appear to involve the activation of Ras and the transcription factor NF-κB.[12]
Visualizing the Role of GW 5074 in MAPK/ERK Signaling
The following diagrams illustrate the canonical MAPK/ERK pathway and the complex interactions of GW 5074.
Caption: Canonical MAPK/ERK signaling cascade and the inhibitory point of this compound.
Experimental Protocols for Studying GW 5074 Effects
Investigating the impact of GW 5074 on the MAPK/ERK pathway typically involves in vitro kinase assays to confirm direct inhibition and cell-based assays like Western blotting to measure the phosphorylation status of pathway components.
In Vitro c-Raf Kinase Assay
This protocol is designed to measure the direct inhibitory effect of GW 5074 on purified c-Raf kinase activity.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group ([γ-33P]ATP) from ATP to a kinase-specific substrate (e.g., Myelin Basic Protein, MBP) by c-Raf. A decrease in substrate phosphorylation in the presence of GW 5074 indicates inhibition.[6]
Materials:
-
Purified, active c-Raf enzyme (5-10 mU/reaction)[6]
-
Myelin Basic Protein (MBP) substrate (e.g., 0.66 mg/mL)[6]
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer: 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate[6]
-
[γ-33P]ATP
-
P30 phosphocellulose filters
-
Wash Buffer: 50 mM phosphoric acid[6]
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing purified c-Raf enzyme and MBP substrate in Kinase Assay Buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at room temperature for 40 minutes.[6]
-
Stop the reaction by spotting an aliquot of the mixture onto P30 filters.[6]
-
Wash the filters extensively with 50 mM phosphoric acid to remove unincorporated [γ-33P]ATP.[6]
-
Measure the 33P incorporation into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
Caption: Workflow for an in vitro radiometric kinase assay to assess c-Raf inhibition.
Western Blot Analysis of ERK Phosphorylation
This protocol assesses the phosphorylation status of ERK1/2 in whole-cell lysates, providing a measure of the upstream activity of the Raf-MEK pathway in a cellular context.
Principle: Following cell treatment with GW 5074, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK indicates pathway activation.[14][15]
Materials:
-
Cultured cells of interest
-
This compound
-
Optional: Stimulant to activate the pathway (e.g., EGF)[14]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[14]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2[14]
-
HRP-conjugated secondary antibody[14]
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to desired confluency. Treat with various concentrations of GW 5074 for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO). If required, add a stimulant like EGF for the final 15 minutes of incubation.[14]
-
Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well.[14]
-
Harvesting: Scrape cells, transfer lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.[14]
-
Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[14]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Heat at 95°C for 5 minutes.[15]
-
SDS-PAGE: Load 20-50 µg of protein per lane and run the gel to separate proteins by size.[15]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.[15]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.[14]
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Analysis: Use densitometry to quantify band intensity. Calculate the ratio of p-ERK to total ERK for each condition.
Caption: Standard experimental workflow for Western blot analysis of ERK phosphorylation.
Cell Viability Assay (e.g., MTS Assay)
Principle: To assess the cytotoxic or cytostatic effects of GW 5074, a metabolic assay like the MTS assay can be used. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified by measuring absorbance.[16][17]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of GW 5074 concentrations for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution).[16]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable chemical probe for studying the MAPK/ERK pathway. While it is a potent and selective inhibitor of c-Raf in vitro, its cellular effects can be complex, ranging from pathway inhibition to paradoxical activation. Furthermore, it can elicit significant biological responses, such as neuroprotection, through mechanisms that are independent of the canonical MEK/ERK axis.[12] Researchers using GW 5074 must consider this context-dependent activity and employ multiple experimental approaches, such as those detailed in this guide, to accurately interpret its role in their specific biological system. The dual nature of this compound underscores the intricate feedback loops and compensatory mechanisms that regulate cellular signaling pathways.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell viability assays | Abcam [abcam.com]
The Biological Activity of (Z)-GW5074: A Technical Guide
(Z)-GW5074 is a potent and selective inhibitor of c-Raf kinase, a critical component of the MAPK/ERK signaling pathway.[1][2] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, making its components attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the biological activity of (Z)-GW5074, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Core Mechanism of Action and Target Profile
(Z)-GW5074 exerts its primary biological effect through the direct inhibition of c-Raf kinase activity. In cell-free assays, it demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 9 nM.[1][2] Extensive kinase profiling has revealed a high degree of selectivity for c-Raf over a panel of other kinases, including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2, with a selectivity of over 100-fold.[2]
However, the in-cell activity of (Z)-GW5074 is more complex than simple c-Raf inhibition. A paradoxical activation of the downstream MEK-ERK pathway has been observed in some cellular contexts, particularly in neuronal cells.[3][4] This phenomenon is attributed to the ability of (Z)-GW5074 to induce the dimerization of Raf proteins, leading to the transactivation of B-Raf, which is less potently inhibited by the compound.[5] This paradoxical activation is a key consideration in understanding the compound's diverse biological effects.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of (Z)-GW5074.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| c-Raf | Cell-free kinase assay | 9 | [1][2] |
| Cell Line | Treatment | IC50 of Sorafenib (µM) | Fold Reduction | Reference(s) |
| HCT116 (Colorectal Cancer) | Sorafenib alone | 17 | - | [6][7][8] |
| HCT116 (Colorectal Cancer) | Sorafenib + GW5074 | 0.14 | 121 | [6][7][8] |
| LoVo (Colorectal Cancer) | Sorafenib alone | 31 | - | [6][7][8] |
| LoVo (Colorectal Cancer) | Sorafenib + GW5074 | 0.01 | 3100 | [6][7][8] |
Signaling Pathways and Mechanisms
The biological activity of (Z)-GW5074 is mediated through its modulation of several key signaling pathways.
Canonical and Paradoxical Raf Signaling
In its canonical role, (Z)-GW5074 inhibits the c-Raf/MEK/ERK pathway, which is often hyperactivated in cancer. However, as mentioned, it can also lead to the paradoxical activation of B-Raf.
Neuroprotective Signaling via ATF-3 Downregulation
In neuronal cells, the neuroprotective effects of (Z)-GW5074 are linked to the activation of B-Raf, which in turn leads to the downregulation of Activating Transcription Factor 3 (ATF-3), a pro-apoptotic factor.[9][10][11] This pathway appears to be independent of MEK/ERK signaling.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro c-Raf Kinase Assay
This protocol is for determining the in vitro inhibitory activity of (Z)-GW5074 against c-Raf kinase.
Materials:
-
Purified recombinant c-Raf enzyme
-
MEK1 (kinase-dead) as substrate
-
Kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
[γ-³²P]ATP
-
(Z)-GW5074
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, purified c-Raf enzyme, and MEK1 substrate.
-
Add varying concentrations of (Z)-GW5074 or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of (Z)-GW5074 and determine the IC50 value.[12]
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with (Z)-GW5074.
Materials:
-
Cells of interest
-
(Z)-GW5074
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of (Z)-GW5074 or vehicle for the desired time period.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of (Z)-GW5074 on the cell cycle distribution.
Materials:
-
Cells of interest
-
(Z)-GW5074
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with (Z)-GW5074 as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blotting for Raf Signaling Pathway Components
This protocol is for detecting changes in the phosphorylation status of key proteins in the Raf signaling pathway following treatment with (Z)-GW5074.
Materials:
-
Cells of interest
-
(Z)-GW5074
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-ERK, anti-ERK, anti-ATF-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with (Z)-GW5074 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14][15]
Workflow for Investigating Synergistic Effects with Sorafenib
The combination of (Z)-GW5074 and sorafenib has shown synergistic cytotoxic effects in colorectal cancer cells.[6][7][8] The following workflow outlines the experimental steps to investigate this synergy.
Clinical Development
A phase I clinical trial has been conducted to evaluate the safety, tolerability, and pharmacokinetics of (Z)-GW5074 in combination with sorafenib in patients with advanced refractory solid tumors.[16][17][18] The study employed a 3+3 dose-escalation design with cohorts receiving different daily dosages of GW5074 alongside a standard dose of sorafenib.[16][17] While the combination demonstrated a favorable safety profile and some anti-tumor activity, the study also highlighted the poor absorption and bioavailability of GW5074, suggesting that formulation improvements are necessary for future clinical development.[16][17][18]
Conclusion
(Z)-GW5074 is a well-characterized c-Raf inhibitor with a complex biological profile that includes both direct enzymatic inhibition and paradoxical pathway activation. Its activities extend beyond oncology, with significant neuroprotective properties demonstrated in preclinical models. The synergistic effects observed with other targeted therapies like sorafenib underscore its potential in combination regimens. Further research, particularly focusing on improving its pharmacokinetic properties, will be crucial for translating the promising preclinical findings into clinical benefits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 8. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. selleckchem.com [selleckchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RETRACTED ARTICLE: Blocking C-Raf alleviated high-dose small-volume radiation-induced epithelial mesenchymal transition in mice lung - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-GW 5074 discovery and synthesis
An In-depth Technical Guide on the Discovery and Synthesis of (Z)-GW 5074
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the 3-substituted indolin-2-one class of compounds, has emerged as a significant pharmacological tool, primarily recognized for its potent and selective inhibition of the c-Raf kinase. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the seminal findings that established its mechanism of action, including its paradoxical effects in different cellular contexts, and its potential therapeutic applications, particularly in neuroprotection. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of the critical signaling pathways it modulates.
Discovery and Pharmacological Profile
This compound, chemically known as 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone, was identified through a focused effort to develop inhibitors of the c-Raf-1 kinase, a key component of the Ras/Raf/MEK/ERK signaling cascade that is frequently dysregulated in cancer.[1][2] The oxindole scaffold was a key feature of the synthesized library of compounds.[1]
Initial in vitro kinase assays revealed this compound to be a potent and highly selective inhibitor of c-Raf with an IC50 value of 9 nM.[3][4] It demonstrated significant selectivity, with no inhibitory activity against a panel of other kinases including JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, and VEGFR2 at concentrations up to 1 µM.[3][4]
Interestingly, while it inhibits c-Raf in vitro, in neuronal cell cultures, treatment with GW 5074 leads to an accumulation of activating modifications on c-Raf and B-Raf.[3][4] This paradoxical activation of the Raf-MEK-ERK pathway is a crucial aspect of its neuroprotective effects. The neuroprotection afforded by GW 5074 is independent of MEK-ERK and Akt signaling but involves the Ras and NF-κB pathways.[5]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target/System | Reference(s) |
| IC50 | 9 nM | c-Raf kinase (cell-free assay) | [3][4] |
| Selectivity | >100-fold | No significant inhibition of JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, or c-Fms at 1 µM. | [3][4] |
| In Vivo Efficacy | 5 mg/kg | Complete prevention of 3-NP-induced striatal lesions in a mouse model of Huntington's disease. | [3] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is based on the Knoevenagel condensation of 5-iodooxindole with 3,5-dibromo-4-hydroxybenzaldehyde. The following is a representative protocol derived from the general methods described for this class of compounds.
Step 1: Synthesis of 5-Iodooxindole
Step 2: Knoevenagel Condensation
-
A mixture of 5-iodooxindole (1 equivalent) and 3,5-dibromo-4-hydroxybenzaldehyde (1 equivalent) is prepared in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
A catalytic amount of a base, such as piperidine or pyrrolidine, is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone. The geometry of the exocyclic double bond is predominantly the Z-isomer due to thermodynamic stability.
In Vitro c-Raf Kinase Assay
This protocol is based on a radiometric filter binding assay.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, and [γ-³³P]ATP.
-
Enzyme: Purified recombinant c-Raf kinase (5–10 mU per reaction).
-
Substrate: Myelin Basic Protein (MBP) at a concentration of 0.66 mg/mL.
-
Inhibitor: this compound is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the reaction buffer.
-
Procedure: a. The kinase, substrate, and inhibitor are incubated together in the reaction buffer. b. The reaction is initiated by the addition of [γ-³³P]ATP. c. The reaction is allowed to proceed for a defined period (e.g., 40 minutes) at room temperature. d. An aliquot of the reaction mixture is spotted onto P30 phosphocellulose filters. e. The filters are washed extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP. f. The amount of ³³P incorporated into the MBP substrate is quantified by scintillation counting. g. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotection Assay in Cerebellar Granule Neurons
This assay assesses the ability of this compound to prevent apoptosis induced by low potassium.
-
Cell Culture: Cerebellar granule neurons are isolated from postnatal day 7-8 rat pups and cultured in a high potassium (25 mM KCl) medium.
-
Induction of Apoptosis: To induce apoptosis, the high potassium medium is replaced with a low potassium (5 mM KCl) medium.
-
Treatment: this compound, dissolved in DMSO, is added to the low potassium medium at various concentrations. A vehicle control (DMSO) is also included.
-
Assessment of Cell Viability: After 24-48 hours of incubation, cell viability is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Nuclear Staining: Using dyes like Hoechst 33342 or propidium iodide to visualize apoptotic nuclei (condensed and fragmented).
-
-
Data Analysis: Cell viability in the presence of this compound is expressed as a percentage of the viability in the high potassium control.
NF-κB Activation Assay
This protocol describes a reporter gene assay to measure NF-κB activation.
-
Cell Line: A stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element is used.
-
Treatment: Cells are treated with this compound at various concentrations in the presence or absence of an NF-κB stimulus (e.g., TNF-α).
-
Incubation: The cells are incubated for a sufficient period to allow for reporter gene expression (typically 6-24 hours).
-
Luciferase Assay: a. The cell culture medium is removed, and the cells are lysed. b. A luciferase substrate is added to the cell lysate. c. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The change in luciferase activity in response to treatment with this compound is calculated relative to the control-treated cells.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Figure 1: Canonical Raf-MEK-ERK Signaling Pathway and the inhibitory action of this compound.
Figure 2: Paradoxical activation of Raf kinases by this compound in neurons leading to neuroprotection.
Figure 3: Involvement of this compound in Ras, NF-κB, and ATF-3 signaling pathways in neuroprotection.
Conclusion
This compound is a valuable chemical probe for studying the complex biology of Raf kinases and their downstream signaling pathways. Its discovery has not only provided a potent tool for cancer research but has also unveiled unexpected neuroprotective activities mediated through a paradoxical mechanism. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of novel kinase inhibitors. The unique profile of this molecule underscores the importance of characterizing inhibitor activity in multiple cellular contexts to fully understand their biological effects and therapeutic opportunities.
References
- 1. The discovery of potent cRaf1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of (Z)-GW5074
(Z)-GW5074 is a synthetic, cell-permeable compound identified as a potent and selective inhibitor of c-Raf kinase. [1] Initially developed as a tool to probe the Ras-Raf-MEK-ERK signaling pathway, its pharmacological profile has revealed a complex mechanism of action that includes paradoxical kinase activation and neuroprotective effects independent of the canonical MAPK cascade. This guide provides a detailed overview of its pharmacology, supported by quantitative data, experimental methodologies, and pathway diagrams for researchers and drug development professionals.
Core Mechanism of Action
(Z)-GW5074 is a benzylidene oxindole derivative that functions primarily as an ATP-competitive inhibitor of c-Raf (also known as Raf-1).[2] In vitro studies have established its high potency and selectivity.
However, the action of GW5074 can be context-dependent. While it inhibits c-Raf kinase activity in vitro, in certain cell types, such as neurons, it can paradoxically lead to the activation of both c-Raf and B-Raf.[3][4][5] This activation is thought to occur through conformational changes in the kinase domain. The neuroprotective effects observed with GW5074 are particularly noteworthy as they diverge from the expected outcome of Raf inhibition and operate through non-canonical signaling pathways.[4][6]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining the activity of (Z)-GW5074.
| Parameter | Value | Target/System | Assay Type | Reference(s) |
| IC50 | 9 nM | c-Raf Kinase | In Vitro Kinase Assay | [3][7][8][9] |
| Selectivity | >100-fold | Over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, c-fms | In Vitro Kinase Assays | [1][7][8] |
| Cellular Activity | ~5 µM | 80% inhibition of MAPK activation | Cell Culture | [2] |
Signaling Pathways Modulated by (Z)-GW5074
The dual nature of GW5074—as both an inhibitor and a paradoxical activator—means it can influence cellular signaling in distinct ways depending on the biological context.
Inhibition of the Canonical Ras-Raf-MEK-ERK Pathway
In many cellular systems, GW5074 functions as a straightforward inhibitor of the MAPK cascade by blocking c-Raf activity.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2]
Neuroprotective Signaling via a MEK/ERK-Independent Mechanism
In cerebellar granule neurons, GW5074 provides potent neuroprotection against apoptosis by activating a signaling pathway that is independent of MEK and ERK.[4][5] This protective effect is mediated through the activation of B-Raf and involves the inhibition of the pro-apoptotic transcription factor ATF-3.[6] The pathway also requires functional Ras and the transcription factor NF-κB.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of (Z)-GW5074's pharmacological effects.
In Vitro c-Raf Kinase Assay
This protocol is adapted from methods used to determine the IC50 of GW5074.[7]
-
Objective: To measure the inhibitory effect of (Z)-GW5074 on the kinase activity of purified c-Raf.
-
Reagents & Materials:
-
Purified, active c-Raf enzyme (5–10 mU/reaction).
-
Myelin Basic Protein (MBP) as a substrate (0.66 mg/mL).
-
(Z)-GW5074 stock solution in DMSO.
-
Kinase Buffer: 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate.
-
[γ-33P]ATP.
-
P30 phosphocellulose filter paper.
-
50 mM phosphoric acid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of (Z)-GW5074 in the kinase buffer.
-
In a reaction tube, combine 5–10 mU of purified c-Raf enzyme with the desired concentration of (Z)-GW5074.
-
Add the substrate (MBP) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction for 40 minutes at room temperature.
-
Stop the reaction by spotting an aliquot of the mixture onto a P30 filter paper.
-
Wash the filters extensively in 50 mM phosphoric acid to remove unincorporated [γ-33P]ATP.
-
-
Quantification:
-
Dry the filter papers.
-
Measure the amount of 33P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each GW5074 concentration relative to a DMSO vehicle control and determine the IC50 value.
-
Neuronal Viability Assay
This protocol describes a general method to assess the neuroprotective effects of (Z)-GW5074.[7]
-
Objective: To evaluate the ability of (Z)-GW5074 to protect cultured neurons from toxin-induced or stress-induced cell death.
-
Cell Culture:
-
Primary cortical or cerebellar granule neurons are typically used.
-
-
Reagents & Materials:
-
(Z)-GW5074 stock solution in DMSO.
-
Neurotoxic agent (e.g., MPP+, methylmercury, or low-potassium medium to induce apoptosis).[4]
-
Cell viability reagent (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells, or MTS/MTT reagent).
-
Plate reader or fluorescence microscope.
-
-
Procedure:
-
Plate neurons in multi-well plates and allow them to adhere and mature.
-
Pre-treat the cells with various concentrations of (Z)-GW5074 for a specified period (e.g., 1-2 hours).
-
Introduce the neurotoxic stimulus to the appropriate wells. A control group should receive only the vehicle.
-
Incubate for a period relevant to the chosen neurotoxin (e.g., 24 hours).[7]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
-
Quantification:
-
Measure the signal (fluorescence or absorbance) using a plate reader or by cell counting via microscopy.
-
Calculate cell viability as a percentage relative to the untreated, non-toxin-exposed control group.
-
Conclusion
(Z)-GW5074 is a valuable pharmacological tool with a complex and context-dependent mechanism of action. While it is a potent and selective inhibitor of c-Raf in vitro, its ability to paradoxically activate Raf kinases in neurons and confer neuroprotection through a MEK/ERK-independent pathway highlights a nuanced signaling role.[3][4] Its demonstrated efficacy in preclinical models of Huntington's disease and its ability to synergize with other kinase inhibitors in cancer cell lines suggest potential therapeutic applications.[4][10][11] A thorough understanding of its distinct signaling effects is critical for its application in both basic research and future drug development.
References
- 1. rndsystems.com [rndsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-GW 5074: A Technical Guide to its Selectivity for c-Raf Kinase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of (Z)-GW 5074, a potent inhibitor of c-Raf kinase. This document details the quantitative data available, experimental methodologies for assessing kinase inhibition, and visual representations of relevant biological pathways and workflows.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant potency and selectivity for c-Raf (also known as Raf-1), a key serine/threonine-protein kinase in the MAPK/ERK signaling pathway.[1][2] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival, and its dysregulation is frequently implicated in cancer. Understanding the precise selectivity of kinase inhibitors like this compound is paramount for their development as therapeutic agents and as tool compounds for basic research, as off-target effects can lead to unforeseen biological consequences and toxicity.[3] This guide aims to provide a detailed technical resource for professionals investigating the utility and mechanism of action of this compound.
Quantitative Selectivity Profile
This compound exhibits high potency for c-Raf with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[1][2][3] Its selectivity has been assessed against a panel of other kinases, where it has been shown to be highly selective.
Table 1: In Vitro Inhibitory Activity of this compound against c-Raf and Other Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |
| c-Raf | 9 | 1 |
| CDK1 | > 900 | > 100 |
| CDK2 | > 900 | > 100 |
| c-Src | > 900 | > 100 |
| ERK2 | > 900 | > 100 |
| MEK1 | > 900 | > 100 |
| p38 MAP Kinase | > 900 | > 100 |
| Tie2 | > 900 | > 100 |
| VEGFR2 | > 900 | > 100 |
| c-Fms | > 900 | > 100 |
Note: The IC50 values for off-target kinases are reported as greater than 100-fold the IC50 for c-Raf, as specific quantitative values are not consistently available in the reviewed literature. This indicates an IC50 of >900 nM.[3][4]
Signaling Pathway Context
This compound targets c-Raf within the well-characterized MAPK/ERK signaling cascade. This pathway is typically initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, leading to the activation of the small GTPase Ras. Ras, in turn, recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf), which then phosphorylate and activate MEK1/2. Activated MEK1/2 subsequently phosphorylates and activates ERK1/2, which can then translocate to the nucleus to regulate the activity of numerous transcription factors, thereby controlling gene expression and cellular responses.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for its characterization. Below are detailed methodologies for key experiments.
In Vitro c-Raf Kinase Inhibition Assay (Radiolabel-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor for c-Raf kinase using a radiolabeled ATP substrate.
Materials:
-
Active recombinant c-Raf enzyme
-
MEK1 (unactivated) as a substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP or [γ-32P]ATP
-
Non-radiolabeled ATP
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase assay buffer, the desired concentration of MEK1 substrate, and a mixture of radiolabeled and non-radiolabeled ATP to achieve the desired specific activity.
-
Serial Dilution of Inhibitor: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate Kinase Reaction:
-
Add a defined amount of the diluted this compound or control to the wells of a 96-well plate.
-
Add the active c-Raf enzyme to each well.
-
Initiate the reaction by adding the kinase reaction mix containing the substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Quantification: Dry the filter mat and place it in a scintillation vial with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Kinase Selectivity Profiling Workflow
To assess the selectivity of an inhibitor across a broad range of kinases, a standardized workflow is employed.
Logical Relationships in Selectivity Determination
The assessment of an inhibitor's selectivity is a logical process that moves from initial screening to detailed quantitative analysis.
References
- 1. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. pnas.org [pnas.org]
- 4. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Enigma of GW5074: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW5074, a potent and selective c-Raf kinase inhibitor, has emerged as a significant subject of interest within the neuroscience community due to its paradoxical neuroprotective properties. While initially identified as an inhibitor of c-Raf in non-neuronal contexts, its application to neuronal systems has revealed a complex and multifaceted mechanism of action that deviates from canonical signaling pathways. This technical guide provides an in-depth exploration of the neuroprotective effects of GW5074, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling networks involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel neuroprotective therapeutics.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is the inappropriate activation of apoptotic pathways, leading to neuronal cell death. Consequently, the identification of small molecules capable of inhibiting neuronal apoptosis is a primary objective in the development of effective therapeutic interventions. GW5074 {5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone} has been identified as one such molecule, demonstrating robust neuroprotective effects in a variety of in vitro and in vivo models of neurodegeneration.[1][2][3] This guide delves into the core scientific findings that underpin our current understanding of GW5074's neuroprotective capabilities.
Mechanism of Action: A Paradoxical Activation
The neuroprotective mechanism of GW5074 is notably distinct from its activity as a c-Raf inhibitor in other cell types. In neuronal cells, GW5074 induces a paradoxical activation of both c-Raf and B-Raf.[1][4][5] This activation, however, does not mediate its neuroprotective effects through the conventional downstream Raf-MEK-ERK signaling cascade.[1][2][6] Pharmacological inhibition of MEK, a key component of this pathway, fails to abolish the neuroprotective effects of GW5074.[1][6] Similarly, the pro-survival Akt pathway is not centrally involved in GW5074-mediated neuroprotection.[1][2]
Instead, the neuroprotective signaling of GW5074 converges on the inhibition of the pro-apoptotic activating transcription factor-3 (ATF-3).[6][7][8] The activation of B-Raf by GW5074 leads to the suppression of ATF-3 expression, a critical step in preventing neuronal apoptosis.[6][7] Furthermore, the neuroprotective action of GW5074 is dependent on the upstream activity of Ras and involves the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of GW5074.
| Parameter | Value | Context | Reference |
| IC50 (c-Raf) | 9 nM | In vitro kinase assay | [9][10] |
| Neuroprotective Concentration | < 1 µM | In vitro neuronal cultures | [10] |
| In vivo Dosage | 5 mg/kg | Mouse model of Huntington's disease | [9][11] |
Table 1: Potency and Efficacy of GW5074
| Neuroprotective Model | Effect of GW5074 | Reference |
| Low potassium-induced apoptosis in cerebellar granule neurons | Blocks cell death | [1][2][12] |
| MPP+ neurotoxicity in cerebellar granule neurons | Protective | [1][4] |
| Methylmercury neurotoxicity in cerebellar granule neurons | Protective | [1][4] |
| Glutathione depletion-induced oxidative stress in cortical neurons | Protective | [1][2] |
| 3-nitropropionic acid (3-NP)-induced striatal degeneration in mice (Huntington's disease model) | Prevents neurodegeneration and improves behavioral outcome | [1][4][10] |
Table 2: Neuroprotective Effects of GW5074 in Various Models
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the neuroprotective effects of GW5074.
Cell Culture and Induction of Apoptosis
-
Cell Type: Cerebellar granule neurons are a commonly used primary cell culture model.
-
Apoptosis Induction: Neuronal apoptosis is typically induced by switching the culture medium from a high potassium (HK) concentration to a low potassium (LK) concentration.[1][2]
Kinase Assays
-
Purpose: To determine the in vitro inhibitory activity of GW5074 against various kinases.
-
Methodology: Purified kinases (e.g., c-Raf, JNKs, MEKs) are incubated with a peptide substrate and [γ-³³P-ATP] in the presence or absence of GW5074. Kinase activity is quantified by measuring the incorporation of ³³P into the substrate using scintillation counting.[9][11]
Western Blotting
-
Purpose: To assess the phosphorylation state and expression levels of key signaling proteins.
-
Methodology: Neuronal cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of proteins such as c-Raf, B-Raf, ERK, and Akt.
Gene Expression Analysis
-
Purpose: To identify genes whose expression is modulated by GW5074.
-
Methodology: GeneChip microarray analysis can be employed to compare the gene expression profiles of neurons treated with and without GW5074 in an apoptosis-inducing condition.[6]
siRNA-Mediated Gene Silencing
-
Purpose: To confirm the functional role of specific genes (e.g., ATF-3) in GW5074-mediated neuroprotection.
-
Methodology: Small interfering RNA (siRNA) molecules targeting the mRNA of the gene of interest are introduced into neurons to knockdown its expression. The effect on apoptosis and GW5074's neuroprotective efficacy is then assessed.[6][7]
In Vivo Models of Neurodegeneration
-
Model: A commonly used model is the administration of 3-nitropropionic acid (3-NP) to mice, which induces striatal degeneration characteristic of Huntington's disease.[1][10]
-
Drug Administration: GW5074 is typically administered via intraperitoneal injection.[9]
-
Outcome Measures: Neuroprotection is assessed by histological analysis of brain sections to quantify lesion size and by behavioral tests to evaluate motor function.[1]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the neuroprotective action of GW5074.
Caption: Neuroprotective signaling pathway of GW5074.
Caption: General experimental workflow for studying GW5074.
Caption: Logical relationship of GW5074's neuroprotective action.
Conclusion and Future Directions
GW5074 represents a fascinating case of a molecule with a context-dependent mechanism of action, highlighting the importance of studying pharmacological agents in disease-relevant systems. Its ability to confer neuroprotection through a non-canonical pathway involving B-Raf activation and ATF-3 inhibition opens up new avenues for therapeutic development. Future research should focus on further delineating the upstream regulators and downstream effectors in the GW5074 signaling cascade. A deeper understanding of how GW5074 paradoxically activates Raf kinases in neurons will be crucial for the rational design of next-generation neuroprotective compounds with improved efficacy and safety profiles. The blood-brain barrier permeability of GW5074 further enhances its potential as a lead compound for the treatment of a range of neurodegenerative disorders.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective properties of c-Raf inhibitors - Santosh D'Mello [grantome.com]
- 6. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GW5074 | CAS 220904-83-6 | c-Raf1 kinase inhibitor [stressmarq.com]
The c-Raf Inhibitor GW5074: A Potential Neuroprotective Agent in Huntington's Disease Through Signaling Pathway Modulation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of neurons, for which there is currently no cure. The causative agent is a mutation in the huntingtin (HTT) gene, leading to an expanded polyglutamine tract in the huntingtin protein (mHTT). This alteration results in protein misfolding, aggregation, and cellular toxicity. Research into therapeutic interventions has explored various strategies, including the modulation of cellular signaling pathways to enhance neuronal survival. One such molecule of interest is GW5074, a small molecule initially identified as a potent inhibitor of c-Raf kinase.
This technical guide provides a comprehensive overview of the interaction between GW5074 and the mutant huntingtin protein, with a focus on its mechanism of action, relevant experimental data, and detailed protocols. While initial hypotheses may have suggested a direct interaction, the current body of evidence strongly indicates that GW5074 exerts its neuroprotective effects in the context of Huntington's disease primarily by modulating intracellular signaling cascades, rather than by direct binding to the mHTT protein itself. Specifically, GW5074 appears to paradoxically activate B-Raf in neuronal cells, leading to the downstream suppression of the pro-apoptotic transcription factor ATF-3. Furthermore, the Ras-NF-κB signaling axis has been implicated in its neuroprotective activity.
This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases, providing a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Interaction Mechanism: Modulation of Neuroprotective Signaling Pathways
While GW5074 is a potent inhibitor of c-Raf in in vitro kinase assays, its effect in neuronal cells is paradoxically associated with the activation of other Raf isoforms, particularly B-Raf.[1][2][3] This activation appears to be a key event in the neuroprotective mechanism of GW5074 in models of Huntington's disease. The downstream signaling cascade initiated by B-Raf activation diverges from the canonical MEK-ERK pathway in its neuroprotective effects.[1][2][4]
The B-Raf/ATF-3 Signaling Axis
A pivotal study by Chen et al. (2008) elucidated that the neuroprotective action of GW5074 is mediated through the activation of B-Raf, which in turn suppresses the expression of Activating Transcription Factor 3 (ATF-3).[4][5] ATF-3 is a transcription factor induced by cellular stress and is implicated in apoptosis. Overexpression of a kinase-dead form of B-Raf was shown to block the neuroprotective effects of GW5074, while overexpression of active B-Raf was itself neuroprotective.[4] Conversely, overexpression of ATF-3 abrogated the protective effects of GW5074.[4][5]
The Role of the Ras/NF-κB Pathway
The Ras and nuclear factor-kappa B (NF-κB) signaling pathways are also implicated in the neuroprotective effects of GW5074.[1][2] Inhibition of either Ras or NF-κB has been shown to attenuate the neuroprotection afforded by GW5074.[1][2] NF-κB is a transcription factor known to regulate the expression of pro-survival genes. The precise interplay between the B-Raf/ATF-3 axis and the Ras/NF-κB pathway in response to GW5074 treatment in the context of mutant huntingtin remains an area of active investigation.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of GW5074 and its effects in relevant experimental models.
Table 1: In Vitro Kinase Inhibition Profile of GW5074
| Kinase | IC50 (nM) | Reference |
| c-Raf | 9 | [3][6] |
Table 2: In Vivo Neuroprotective Efficacy of GW5074
| Animal Model | Treatment Regimen | Outcome | Reference |
| 3-Nitropropionic acid (3-NP) induced mouse model of Huntington's disease | 5 mg/kg, intraperitoneally | Prevents extensive bilateral striatal lesions and improves behavioral outcome. | [1][2][7] |
Table 3: Effect of GW5074 on Neuronal Viability (Qualitative)
| Cell Type | Stressor | GW5074 Concentration | Effect on Cell Viability | Reference |
| Cerebellar Granule Neurons | Low Potassium (LK) | Not specified | Blocks apoptosis | [1][2] |
| Cortical Neurons | Glutathione depletion-induced oxidative stress | Not specified | Protects against cell death | [1][2] |
| Microglia-like cells | - | 1, 10, 100 µM | No effect on cell viability | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of GW5074 and its effects in the context of neurodegeneration.
In Vitro Kinase Assay for c-Raf
This protocol is adapted from methodologies used to characterize the inhibitory activity of GW5074.[6]
-
Reagents:
-
Purified c-Raf kinase (5-10 mU per assay)
-
GW5074 (dissolved in DMSO)
-
Kinase reaction buffer: 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate
-
[γ-³³P-ATP]
-
Substrate: 0.66 mg/mL Myelin Basic Protein (MBP)
-
P30 filter paper
-
50 mM phosphoric acid
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, purified c-Raf kinase, and the MBP substrate.
-
Add GW5074 at various concentrations (or DMSO for control).
-
Initiate the kinase reaction by adding [γ-³³P-ATP].
-
Incubate the reaction mixture for 40 minutes at room temperature.
-
Spot an aliquot of the reaction mixture onto P30 filter paper to stop the reaction.
-
Wash the filter papers extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P-ATP].
-
Quantify the amount of ³³P incorporation into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each GW5074 concentration relative to the DMSO control to determine the IC50 value.
-
Western Blot Analysis for ATF-3 Expression
This protocol is based on general procedures for detecting changes in protein expression following treatment.[9][10][11][12]
-
Reagents:
-
Neuronal cell culture (e.g., primary cortical neurons)
-
GW5074
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ATF3 (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture neuronal cells to the desired confluency and treat with GW5074 at the desired concentration and for the specified duration.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATF3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Neuroprotection Study in the 3-NP Mouse Model of Huntington's Disease
This protocol outlines a general procedure for evaluating the neuroprotective effects of GW5074 in a chemically-induced mouse model of HD.[13][14][15]
-
Materials:
-
Male C57BL/6 mice
-
3-Nitropropionic acid (3-NP)
-
GW5074
-
Vehicle (e.g., DMSO and propylene glycol in D5W)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Histology equipment and reagents
-
-
Procedure:
-
Acclimate mice to the housing and handling conditions.
-
Divide mice into experimental groups (e.g., vehicle control, 3-NP + vehicle, 3-NP + GW5074).
-
Administer GW5074 (e.g., 5 mg/kg, i.p.) or vehicle daily for a predetermined period.
-
Induce striatal lesions by administering 3-NP (e.g., 10-20 mg/kg, i.p.) according to a validated protocol.
-
Conduct behavioral assessments (e.g., rotarod performance, locomotor activity) at specified time points.
-
At the end of the study, perfuse the animals and collect the brains for histological analysis.
-
Perform staining (e.g., Nissl or Fluoro-Jade) to assess the extent of striatal lesions.
-
Quantify the lesion volume and compare between the different treatment groups.
-
Conclusion and Future Directions
The available evidence indicates that GW5074 holds promise as a neuroprotective agent for Huntington's disease, not through direct interaction with the mutant huntingtin protein, but by modulating key signaling pathways that promote neuronal survival. The activation of B-Raf and subsequent suppression of ATF-3, along with the engagement of the Ras/NF-κB pathway, appear to be central to its mechanism of action.
Future research should focus on several key areas:
-
Delineating the complete signaling network: A more detailed understanding of the crosstalk between the B-Raf/ATF-3 and Ras/NF-κB pathways is needed.
-
Dose-response studies in HD models: Comprehensive in vitro and in vivo studies are required to establish a clear dose-dependent effect of GW5074 on mHTT-induced cytotoxicity and neurodegeneration.
-
Target engagement and pharmacokinetic/pharmacodynamic studies: To advance GW5074 or its analogs towards clinical development, robust target engagement and PK/PD studies in relevant animal models are essential.
-
Exploration of GW5074 analogs: The development of novel compounds based on the GW5074 scaffold with improved potency, selectivity, and blood-brain barrier permeability could lead to more effective therapeutic candidates.
References
- 1. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. ATF3, an adaptive-response gene, enhances TGFβ signaling and cancer-initiating cell features in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. Neuroprotective effect of taurine in 3-nitropropionic acid-induced experimental animal model of Huntington's disease phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-GW5074: A Comprehensive Technical Guide for the Study of Raf Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-GW5074 is a potent and selective, cell-permeable inhibitor of c-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway plays a central role in regulating cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of the Raf/MEK/ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. (Z)-GW5074 serves as an invaluable chemical tool for dissecting the intricate mechanisms of Raf signaling and for investigating the effects of its inhibition. This guide provides an in-depth overview of (Z)-GW5074, including its biochemical properties, experimental protocols for its use, and a discussion of the paradoxical activation phenomenon associated with some Raf inhibitors.
Data Presentation
Kinase Selectivity Profile of (Z)-GW5074
(Z)-GW5074 exhibits high potency and selectivity for c-Raf. The following table summarizes the inhibitory activity of (Z)-GW5074 against c-Raf and a panel of other kinases, demonstrating its specificity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |
| c-Raf | 9 | 1 |
| CDK1 | >1000 | >111 |
| CDK2 | >1000 | >111 |
| c-Src | >1000 | >111 |
| ERK2 | >1000 | >111 |
| MEK1 | >1000 | >111 |
| p38 | >1000 | >111 |
| Tie2 | >1000 | >111 |
| VEGFR2 | >1000 | >111 |
| c-Fms | >1000 | >111 |
| JNK1 | >1000 | >111 |
| JNK2 | >1000 | >111 |
| JNK3 | >1000 | >111 |
| MKK6 | >1000 | >111 |
| MKK7 | >1000 | >111 |
Data compiled from multiple sources.[1][2][4][5]
Signaling Pathways
The canonical Raf/MEK/ERK signaling pathway is a primary focus of studies utilizing (Z)-GW5074.
References
An In-depth Technical Guide to the Chemical Properties of (Z)-GW 5074
This technical guide provides a comprehensive overview of the chemical and biological properties of (Z)-GW 5074, a potent and selective inhibitor of c-Raf kinase. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and signaling pathway interactions.
Chemical and Physical Properties
This compound, with the IUPAC name (3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one, is a synthetic organic compound belonging to the indolinone class.[1][2] Its core structure features a disubstituted oxindole moiety.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈Br₂INO₂ | [1][4][5][6] |
| Molecular Weight | 520.94 g/mol | [1] |
| Exact Mass | 518.7967 Da | [5] |
| CAS Number | 220904-83-6 | [1][4][6] |
| Appearance | Solid powder | [5] |
| Purity | ≥95% to ≥98% (mixture of cis and trans isomers) | [4][5][6] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 1 mM).[4] Soluble in DMF (15 mg/ml).[6] Insoluble in water.[5] | [4][5][6] |
| Storage | Desiccate at -20°C for long-term storage (months to years). Can be stored at 0-4°C for short-term (days to weeks). Shipped at ambient temperature. | [4][5][7] |
Biological Activity and Mechanism of Action
This compound is a potent and selective, cell-permeable inhibitor of c-Raf (Raf-1) kinase with an IC₅₀ value of 9 nM.[4][5][6][7][8][9] It displays high selectivity for c-Raf, with over 100-fold greater potency against this kinase compared to a panel of other kinases including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[4][6]
Interestingly, while GW5074 inhibits c-Raf activity in vitro, in neuronal cells it can lead to the activation of c-Raf and B-Raf, stimulating the Raf-MEK-ERK pathway.[10][11][12] However, its neuroprotective effects are reported to be independent of the MEK-ERK and Akt signaling pathways.[10][11][12] The neuroprotection is instead linked to the activation of the Ras-NF-κB signaling pathway.[10][11]
Beyond its kinase inhibitory activity, this compound has been identified as a compound that interacts with mutant huntingtin (mHTT) and LC3, but not wild-type HTT, suggesting a role in allele-selective lowering of mutant HTT protein.[13] It has also been shown to inhibit the transport of polyamines in pancreatic cancer cells.[2]
Signaling Pathway of this compound in Neuroprotection
Caption: Neuroprotective signaling pathway of this compound.
Experimental Protocols
In Vitro Kinase Assay for c-Raf Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against c-Raf kinase.
-
Reagents and Materials:
-
Purified c-Raf kinase
-
MEK1 (substrate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)
-
[γ-³³P]ATP
-
P30 filtermats
-
50 mM phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction well, combine the purified c-Raf kinase (5–10 mU) with the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding the substrate (MEK1) and [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 40 minutes).[8]
-
Stop the reaction and spot an aliquot of the reaction mixture onto a P30 filtermat.
-
Wash the filtermats extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Applications in Research and Drug Development
This compound serves as a valuable research tool for studying the roles of c-Raf in various cellular processes. Its neuroprotective properties have made it a subject of interest in the context of neurodegenerative diseases such as Huntington's disease.[10][11][12] Furthermore, its ability to inhibit polyamine transport suggests potential applications in cancer therapy, particularly in combination with other anticancer agents.[2] The compound has also been investigated for its effects on viral infection, demonstrating the capacity to reduce JC polyomavirus infection and spread.[3]
Conclusion
This compound is a well-characterized small molecule with potent and selective inhibitory activity against c-Raf kinase. Its complex mechanism of action, involving both direct kinase inhibition and paradoxical pathway activation in certain cellular contexts, makes it a fascinating compound for further investigation. The detailed chemical, biological, and methodological information provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential and fundamental biological roles of this compound.
References
- 1. GW-5074 | C15H8Br2INO2 | CID 5924208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
In Vitro vs. In Vivo Effects of GW5074: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW5074 is a potent and selective synthetic inhibitor of c-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway plays a crucial role in regulating fundamental cellular processes, including proliferation, differentiation, and survival.[4] Dysregulation of the Raf/MEK/ERK pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[5] Initially identified for its c-Raf inhibitory activity, subsequent research has revealed complex and often paradoxical effects of GW5074, particularly concerning its differential impact in cell-free systems versus intact cells and organisms. This guide provides an in-depth technical overview of the in vitro and in vivo effects of GW5074, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
In Vitro Effects of GW5074
In cell-free assays, GW5074 demonstrates high potency and selectivity for c-Raf kinase.[1][2] Its primary in vitro effect is the direct inhibition of c-Raf's kinase activity, thereby blocking the downstream phosphorylation of MEK and ERK.[5]
Quantitative Data: In Vitro Inhibition
| Parameter | Value | Target | System | Reference(s) |
| IC50 | 9 nM | c-Raf | In vitro kinase assay | [1][2][3] |
| Inhibition of MAPK activation | 80% | MEK/ERK phosphorylation | Cell culture (5 µM GW5074) | [5] |
| Reduction of c-Raf phosphorylation | Dramatic reduction | Phospho-c-Raf | MLE-12 cells (100 nM GW5074) | [2] |
Experimental Protocol: In Vitro c-Raf Kinase Assay
A standard in vitro kinase assay to determine the IC50 of GW5074 for c-Raf involves the use of purified kinase, a synthetic substrate, and radiolabeled ATP.[1]
Materials:
-
Purified c-Raf enzyme
-
Myelin Basic Protein (MBP) as a substrate (e.g., 0.66 mg/mL)[1]
-
GW5074 at various concentrations
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)[1]
-
[γ-³³P]ATP[1]
-
P30 filters[1]
-
50 mM phosphoric acid[1]
-
Scintillation counter[1]
Procedure:
-
Incubate 5–10 mU of purified c-Raf kinase with varying concentrations of GW5074 in the kinase assay buffer.[1]
-
Initiate the kinase reaction by adding [γ-³³P]ATP and the substrate (MBP).[1]
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 40 minutes at room temperature).[1]
-
Stop the reaction and spot an aliquot of the reaction mixture onto P30 filters.[1]
-
Wash the filters extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.[1]
-
Measure the amount of ³³P incorporated into the substrate using a scintillation counter.[1]
-
Calculate the percentage of inhibition at each GW5074 concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the GW5074 concentration and fitting the data to a dose-response curve.
In Vivo and Cellular Effects of GW5074
The effects of GW5074 in a cellular or in vivo context are more complex and can be paradoxical compared to its in vitro activity. While it inhibits purified c-Raf, in many cell types, treatment with GW5074 leads to the activation of the Raf-MEK-ERK pathway.[6][7] This phenomenon is often referred to as "paradoxical activation."
Paradoxical Activation of the Raf/MEK/ERK Pathway
In cells with wild-type BRAF and active Ras, GW5074 can promote the dimerization of Raf proteins (c-Raf/c-Raf or c-Raf/B-Raf).[8][9] This dimerization can lead to the transactivation of one Raf protomer by the other, resulting in an overall increase in MEK and ERK phosphorylation, despite the presence of the inhibitor.[8][10] This paradoxical activation is particularly relevant in the context of Ras-mutant cancers.[11][12]
Figure 1. In Vitro Inhibition vs. In Vivo Paradoxical Activation by GW5074.
Neuroprotection
Interestingly, GW5074 has demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[6][7] This neuroprotection appears to be independent of MEK-ERK and Akt signaling pathways.[6][7] Instead, it is suggested to be mediated through the activation of B-Raf and subsequent inhibition of the pro-apoptotic transcription factor ATF-3.[13] The neuroprotective signaling may also involve Ras and NF-κB.[6]
Figure 2. Proposed Neuroprotective Signaling Pathway of GW5074.
Anti-cancer Effects and Synergism
In some cancer cell lines, GW5074 has shown cytotoxic effects and can synergize with other anti-cancer agents like sorafenib.[14][15] For instance, in human colorectal cancer cell lines, the combination of GW5074 and sorafenib dramatically reduced the IC50 of sorafenib.[15] GW5074 has also been identified as a polyamine transport inhibitor, which can potentiate the anti-cancer activity of drugs like DFMO in pancreatic cancer models.[16]
Quantitative Data: In Vivo and Cellular Effects
| Effect | Cell Line / Model | GW5074 Concentration / Dose | Observation | Reference(s) |
| Neuroprotection | Cerebellar granule neurons | < 1 µM | Inhibition of apoptosis | [3] |
| Neuroprotection | Huntington's disease mouse model | 5 mg/kg (i.p.) | Prevention of striatal lesions | [1] |
| Synergistic Cytotoxicity with Sorafenib | HCT116 cells | 20-40 µM | Reduced sorafenib IC50 from 17 µM to 0.14 µM | [15] |
| Synergistic Cytotoxicity with Sorafenib | LoVo cells | 20-40 µM | Reduced sorafenib IC50 from 31 µM to 0.01 µM | [15] |
| Anti-tumor activity | Pancreatic cancer mouse model | Not specified | Reduced tumor growth | [16] |
| Airway Hyperresponsiveness Suppression | Mouse model | Not specified | Suppression of sidestream smoke-induced hyperresponsiveness | [1] |
Experimental Protocol: In Vivo Administration in a Mouse Model
The following provides a general protocol for the intraperitoneal (i.p.) administration of GW5074 in a mouse model, based on common practices in preclinical studies.[1][2]
Materials:
-
GW5074
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Sterile syringes and needles
-
Experimental mice (e.g., C57BL/6)[1]
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of GW5074 in DMSO.[2]
-
On the day of administration, prepare the final working solution by adding the DMSO stock to PEG300, mixing well, then adding Tween-80 and mixing again, and finally adding saline to the final volume.[2] It is recommended to prepare this solution fresh.[2]
-
-
Animal Handling and Dosing:
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
Weigh each mouse to determine the precise volume of the dosing solution to administer.
-
Administer the calculated dose of the GW5074 solution via intraperitoneal injection.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At the designated experimental endpoint, euthanize the animals and collect tissues for further analysis (e.g., Western blotting for protein expression, immunohistochemistry for tissue morphology).
-
Figure 3. General Workflow for In Vivo Administration of GW5074.
Summary and Conclusion
The study of GW5074 reveals a fascinating dichotomy between its in vitro and in vivo activities. While it is a potent and selective inhibitor of c-Raf in a cell-free environment, its effects within a cellular and organismal context are far more nuanced. The phenomenon of paradoxical activation of the Raf/MEK/ERK pathway underscores the importance of validating the effects of kinase inhibitors in relevant biological systems. Furthermore, the unexpected neuroprotective properties of GW5074, seemingly independent of its canonical target pathway, open up new avenues for therapeutic applications beyond oncology. For researchers and drug developers, a thorough understanding of these context-dependent effects is paramount for the accurate interpretation of experimental results and the successful translation of preclinical findings. The detailed protocols and data presented in this guide aim to provide a solid foundation for future investigations into the complex biology of GW5074.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. GW 5074 - Biochemicals - CAT N°: 10010368 [bertin-bioreagent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 11. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 15. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Nature of (Z)-GW5074: An In-Depth Analysis of its Effect on B-Raf Activity
For Researchers, Scientists, and Drug Development Professionals
(Z)-GW5074, a potent synthetic indolinone, presents a fascinating case study in kinase inhibitor pharmacology. While initially identified as a selective inhibitor of c-Raf in cell-free assays, its activity in a cellular context, particularly within neuronal systems, reveals a paradoxical activation of both B-Raf and c-Raf. This technical guide provides a comprehensive overview of the current understanding of (Z)-GW5074's effect on B-Raf activity, detailing its dual inhibitory and activating properties, the underlying molecular mechanisms, and the experimental protocols used to elucidate these effects.
Core Concepts: A Tale of Two Activities
(Z)-GW5074's interaction with the Raf family of serine/threonine kinases is highly context-dependent. In biochemical assays utilizing purified enzymes, it demonstrates potent and selective inhibition of c-Raf. However, within the complex intracellular environment, particularly in neuronal cells, it triggers a paradoxical activation of the Raf signaling pathway, most notably leading to an increase in B-Raf activity. This activation is not only a key mechanistic feature but also the foundation for the compound's observed neuroprotective effects.
This paradoxical activation is a phenomenon observed with several Raf inhibitors and is thought to be mediated by the induction of Raf dimerization. By binding to one protomer within a Raf dimer, the inhibitor can allosterically activate the other, leading to a net increase in signaling output.
Quantitative Analysis of (Z)-GW5074's Interaction with Raf Kinases
The following tables summarize the available quantitative data on the inhibitory and activating effects of (Z)-GW5074.
| Kinase | Assay Type | Species | Quantitative Metric | Value | Reference(s) |
| c-Raf | In vitro Kinase Assay | N/A | IC50 | 9 nM | [1][2] |
| B-Raf (R506_K507insVLR mutant) | Radiometric HotSpot™ Kinase Assay | Human | IC50 | 20 nM |
Table 1: Inhibitory Activity of (Z)-GW5074 against Raf Kinases. This table highlights the potent in vitro inhibition of c-Raf by (Z)-GW5074. Data on its direct inhibitory effect on wild-type B-Raf is limited, though it has been shown to inhibit a mutant form of B-Raf.
| Cellular Context | Effect on B-Raf Activity | Quantitative Metric | Value | Reference(s) |
| Cerebellar Granule Neurons | Activation | EC50 | N/A | [3][4] |
Table 2: Activating Effect of (Z)-GW5074 on B-Raf Activity. While the activation of B-Raf by (Z)-GW5074 in neuronal cells is a well-documented qualitative finding, a specific EC50 value for this effect is not currently available in the reviewed literature. This represents a key area for future investigation.
Signaling Pathways and Mechanisms of Action
The dual effects of (Z)-GW5074 on Raf signaling are best understood by examining the distinct signaling pathways it modulates.
In Vitro Inhibition of c-Raf
In a cell-free environment, (Z)-GW5074 directly binds to the ATP-binding pocket of c-Raf, preventing the phosphorylation of its downstream substrate, MEK.
Paradoxical Activation of B-Raf in Neuronal Cells
In neurons, (Z)-GW5074 treatment leads to an increase in B-Raf activity. This is believed to occur through the induction of Raf dimerization, where the binding of GW5074 to one Raf molecule in a dimer allosterically activates the other. This activation, however, does not lead to the canonical activation of the MEK/ERK pathway for its neuroprotective effects. Instead, it signals through a non-canonical pathway involving the downstream transcription factor, Activating Transcription Factor 3 (ATF-3).[1][4]
Detailed Experimental Protocols
In Vitro c-Raf Kinase Inhibition Assay (Radiometric)
This protocol outlines a general procedure for determining the IC50 of (Z)-GW5074 against c-Raf.
Materials:
-
Purified, active c-Raf enzyme
-
MEK1 (kinase-dead) as a substrate
-
(Z)-GW5074
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of (Z)-GW5074 in DMSO.
-
In a microcentrifuge tube, combine the kinase buffer, purified c-Raf enzyme, and the desired concentration of (Z)-GW5074 or DMSO (vehicle control).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding MEK1 substrate and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of (Z)-GW5074 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
B-Raf Activity Assay in Cerebellar Granule Neurons (Immunoprecipitation-Kinase Assay)
This protocol describes a method to measure the activation of endogenous B-Raf in response to (Z)-GW5074 treatment in primary cerebellar granule neurons.
Materials:
-
Primary cerebellar granule neuron culture
-
(Z)-GW5074
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, 1 mM PMSF)
-
Anti-B-Raf antibody
-
Protein A/G agarose beads
-
Kinase buffer (as described above)
-
Recombinant kinase-dead MEK1
-
[γ-³³P]ATP
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Culture cerebellar granule neurons to the desired density.
-
Treat the neurons with various concentrations of (Z)-GW5074 or vehicle (DMSO) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate B-Raf from the lysates by incubating with an anti-B-Raf antibody overnight at 4°C, followed by incubation with protein A/G agarose beads.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase buffer.
-
Resuspend the beads in kinase buffer containing recombinant kinase-dead MEK1 and [γ-³³P]ATP.
-
Incubate the kinase reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated MEK1 by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the relative B-Raf kinase activity.
Conclusion and Future Directions
(Z)-GW5074 is a remarkable pharmacological tool that highlights the complexities of targeting the Raf signaling pathway. Its opposing activities in vitro and in a cellular context underscore the importance of evaluating kinase inhibitors in physiologically relevant systems. The paradoxical activation of B-Raf by (Z)-GW5074 has opened new avenues for neuroprotective strategies, moving beyond the canonical MEK-ERK pathway.
Key areas for future research include:
-
Quantitative characterization of B-Raf activation: Determining the EC50 of (Z)-GW5074 for B-Raf activation in neurons is crucial for a complete understanding of its pharmacological profile.
-
Elucidation of the precise dimerization mechanism: Further studies are needed to detail how (Z)-GW5074 promotes B-Raf dimerization and whether it favors homodimers or heterodimers with other Raf isoforms.
-
Exploration of the non-canonical signaling pathway: A deeper understanding of the signaling cascade downstream of B-Raf activation, leading to the regulation of ATF-3 and neuroprotection, will be critical for therapeutic development.
This technical guide provides a solid foundation for researchers and drug developers working with (Z)-GW5074 and other Raf inhibitors, emphasizing the necessity of a multi-faceted approach to understanding their true biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Paradoxical RAF Activation by GW5074: A Technical Guide
Executive Summary: The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy. However, the clinical application of these agents has unveiled complex, often counterintuitive, cellular responses. One of the most notable examples is the "paradoxical activation" of the RAF signaling cascade by its own inhibitors. This technical guide provides an in-depth exploration of this phenomenon as exemplified by GW5074, a potent in vitro inhibitor of the c-RAF kinase. While designed to suppress the RAS-RAF-MEK-ERK pathway, GW5074 can, under specific cellular conditions, lead to its hyperactivation. This document details the underlying molecular mechanisms, presents key quantitative data, outlines experimental protocols for studying this effect, and discusses the profound implications for drug development professionals, researchers, and scientists in the field.
Introduction to the RAF Signaling Pathway and Its Inhibition
The RAS-RAF-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling route that governs fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. The RAF kinase family, comprising A-RAF, B-RAF, and C-RAF (Raf-1), serves as a critical node, relaying signals from RAS GTPases to MEK kinases. Aberrant activation of this pathway, often through mutations in BRAF or upstream RAS, is a key driver in a significant portion of human cancers, making RAF an attractive therapeutic target.[1][2]
The development of ATP-competitive RAF inhibitors represented a milestone in genotype-guided cancer therapy, particularly for melanomas harboring the BRAFV600E mutation.[2][3] However, the efficacy of these inhibitors is highly context-dependent. In cells with wild-type BRAF but activated upstream signaling (e.g., RAS mutations), many first-generation RAF inhibitors were found to unexpectedly enhance, rather than suppress, pathway activity—a phenomenon termed paradoxical activation.[2][4][5] This guide focuses on GW5074 as a case study to dissect the mechanisms behind this paradox.
Profile of GW5074: A Selective c-RAF Inhibitor
GW5074 was developed as a potent and specific ATP-competitive inhibitor of c-RAF.[6][7] In vitro biochemical assays demonstrated its high selectivity for c-RAF over a panel of other kinases, establishing it as a valuable tool for interrogating the function of this specific isoform.[6][8]
| Parameter | Value | Kinase Target | Notes |
| IC₅₀ | 9 nM | c-RAF (RAF1) | Represents the concentration for 50% inhibition in in vitro kinase assays.[6][7][8][9] |
| Specificity | No significant effect | JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, c-Fms | Demonstrates high selectivity for c-RAF in biochemical assays.[6][8] |
The Molecular Basis of Paradoxical Activation
Contrary to its inhibitory function in a test tube, GW5074 can activate the MAPK cascade within a cellular environment.[10][11] This paradoxical effect is not unique to GW5074 and is a known characteristic of many type I and type II RAF inhibitors.[2] The mechanism is multifaceted but hinges on the regulation of RAF kinase by dimerization and conformational changes.
The Central Role of RAF Dimerization
Under physiological conditions, RAF activation requires recruitment to the cell membrane by active RAS and subsequent dimerization of its kinase domains.[12][13] RAF proteins can form both homodimers (e.g., B-RAF:B-RAF) and heterodimers (e.g., B-RAF:C-RAF), with the latter being particularly potent in activating MEK.[12][13] While highly active mutants like BRAFV600E can signal as monomers, wild-type RAF kinases require dimerization for their function.[14][15]
Inhibitor-Induced Transactivation
The core of the paradox lies in an allosteric mechanism known as transactivation. In cells with active upstream RAS, a RAF inhibitor like GW5074 binds to the ATP-binding pocket of one RAF protomer within a dimer. This binding event can induce a conformational change that allosterically activates the unbound partner protomer, leading to robust phosphorylation of MEK and hyperactivation of the downstream pathway.[2][4] This process is especially pronounced when inhibitor concentrations are insufficient to saturate both protomers in all RAF dimers.[2][16]
Figure 1. Signaling pathway of inhibitor-induced paradoxical RAF activation.
Disruption of Negative Feedback Loops
The MAPK pathway is tightly regulated by negative feedback. Activated ERK can phosphorylate RAF kinases at inhibitory sites, dampening their interaction with RAS and creating a feedback loop that attenuates the signal.[2] By inhibiting the overall pathway output, RAF inhibitors can prevent this ERK-mediated feedback. The removal of this inhibitory brake can further contribute to the accumulation of active, dimerized RAF at the membrane, exacerbating the paradoxical activation.[17][18]
Figure 2. Disruption of the ERK-mediated negative feedback loop by a RAF inhibitor.
Quantitative Data on GW5074-Mediated Effects
The paradoxical effect of GW5074 has been documented across various experimental systems, particularly in the context of neuroprotection, where it paradoxically activates both B-RAF and c-RAF.[10] It is important to note that in these specific neuronal models, the resulting neuroprotective effect was found to be independent of the canonical downstream MEK-ERK pathway, suggesting activation of alternative signaling routes.[10][19]
| Experimental System | GW5074 Concentration | Observed Effect | Reference |
| Cerebellar Granule Neurons | < 1 µM | Neuroprotective efficacy observed.[7] | [7] |
| Neuronal Cultures | Not specified | Causes accumulation of activating modifications on c-RAF and B-RAF.[6][8] | [6][8] |
| Huntington's Disease Mouse Model | 5 mg/kg (i.p.) | Prevented 3-NP-induced striatal lesions.[6][8] | [6][8] |
| Sidestream Smoke Mouse Model | 0.5 - 2 mg/kg (i.p.) | Suppressed airway hyperresponsiveness.[20] | [20] |
| Human CRC Cell Lines (HCT116) | > 20 µM | Cell viability remained ~60%, indicating low cytotoxic efficacy as a single agent.[21] | [21] |
Key Experimental Protocols
Investigating paradoxical RAF activation requires a combination of biochemical and cell-based assays to distinguish between direct enzyme inhibition and the overall cellular response.
In Vitro Kinase Inhibition Assay
This assay measures the direct effect of a compound on the catalytic activity of a purified kinase.
-
Objective: To determine the IC₅₀ value of GW5074 for purified RAF kinase.
-
Principle: Quantify the transfer of a radiolabeled phosphate from ATP to a kinase substrate in the presence of varying inhibitor concentrations.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate).[8]
-
Components: Add purified c-RAF enzyme (5–10 mU), a suitable substrate (e.g., 0.66 mg/mL Myelin Basic Protein, MBP), and varying concentrations of GW5074 (or DMSO as a vehicle control).[8]
-
Initiation: Start the reaction by adding [γ-³³P-ATP].[8]
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[8]
-
Termination & Detection: Spot an aliquot of the reaction mixture onto P30 phosphocellulose filters. Wash the filters extensively in phosphoric acid to remove unincorporated [γ-³³P-ATP].[8]
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.[8]
-
Analysis: Plot the remaining kinase activity against the inhibitor concentration to calculate the IC₅₀ value.
-
Figure 3. Experimental workflow for an in vitro radiometric kinase assay.
Cellular Phospho-Protein Analysis (Western Blotting)
This method is essential for assessing the status of the signaling cascade within cells.
-
Objective: To measure the levels of phosphorylated (active) RAF, MEK, and ERK in cells treated with GW5074.
-
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., NIH/3T3 or cancer cell lines with wild-type BRAF) and treat with a dose range of GW5074 for a specified time.
-
Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p-RAF, p-MEK, p-ERK, and total protein controls (total RAF, ERK, GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative change in protein phosphorylation.
-
RAF Dimerization Assay (Co-Immunoprecipitation)
This assay is used to directly test the hypothesis that inhibitors promote RAF dimer formation.
-
Objective: To determine if GW5074 treatment increases the association between RAF protomers.
-
Methodology:
-
Co-expression: Co-transfect cells (e.g., HEK293T) with constructs encoding two differentially tagged versions of RAF (e.g., Myc-tagged B-RAF and GST-tagged C-RAF).[14]
-
Treatment: Treat the transfected cells with GW5074 or a vehicle control.
-
Lysis: Lyse the cells in a gentle, non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against one of the tags (e.g., anti-Myc antibody) conjugated to agarose beads. This will "pull down" the Myc-tagged RAF and any associated proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution & Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against the second tag (e.g., anti-GST antibody).[14]
-
Analysis: The presence of a GST-RAF band in the Myc-RAF immunoprecipitate indicates that the two proteins were physically associated (dimerized) within the cell.
-
Implications for Drug Development
The paradoxical activation by RAF inhibitors has critical implications for their therapeutic use:
-
Limitation in RAS-Mutant Cancers: The phenomenon explains why first-generation RAF inhibitors are ineffective or even detrimental in tumors driven by RAS mutations.[2][4] By activating the very pathway they are meant to block, they can promote proliferation.[22]
-
Development of "Paradox Breakers": Understanding this mechanism has spurred the development of next-generation RAF inhibitors, or "paradox breakers." These compounds are designed to bind to RAF dimers in a way that does not induce the conformational changes required for transactivation, thereby inhibiting the pathway without causing paradoxical activation.[23]
-
Therapeutic Opportunities: In non-cancer contexts, such as neurodegeneration, the paradoxical activation of RAF and potentially other off-target kinases by compounds like GW5074 may be therapeutically beneficial.[10][19] This highlights the need to understand a drug's full mechanistic profile in different biological systems.
Conclusion
GW5074 serves as a powerful example of the complexities inherent in targeting cellular signaling pathways. While a potent inhibitor of c-RAF in isolation, its effect within the cell is dictated by the intricate regulatory network of protein dimerization, allostery, and feedback loops. The paradoxical activation it can induce underscores a crucial lesson in drug development: the cellular context is paramount. A thorough mechanistic understanding, derived from the experimental approaches detailed here, is essential for designing safer, more effective kinase inhibitors and for uncovering novel therapeutic applications for existing compounds.
References
- 1. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of Raf activation through dimerization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03444H [pubs.rsc.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 18. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Raf-1 inhibitor GW5074 and dexamethasone suppress sidestream smoke-induced airway hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-GW 5074's role in non-canonical signaling pathways
An In-depth Technical Guide on the Role of (Z)-GW 5074 in Non-Canonical Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a benzylidene oxindole derivative, is widely recognized as a potent and selective inhibitor of c-Raf1 kinase, a critical component of the canonical Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is fundamental to numerous cellular processes, including growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1] this compound exhibits high selectivity for c-Raf, with a reported IC50 value of 9 nM in cell-free assays, and displays over 100-fold selectivity against other kinases such as CDK1, CDK2, c-Src, ERK2, MEK, and VEGFR2.[2][3][4][5]
While its role as a c-Raf inhibitor in the canonical pathway is well-established, a growing body of evidence reveals that this compound engages in non-canonical signaling, eliciting cellular effects that are independent of the classical MEK-ERK axis. These paradoxical and off-target activities are context-dependent and have significant implications for its therapeutic application, particularly in neuroprotection and oncology. This guide provides a detailed exploration of these non-canonical pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound's activity from various in vitro and in-cell studies.
| Parameter | Target/System | Value | Reference |
| IC50 | c-Raf (cell-free assay) | 9 nM | [2][3] |
| IC50 | JCPyV Infection (NHAs) | 0.84 µM | [6] |
| IC50 | JCPyV Infection (SVG-A cells) | 6.8 µM | [6] |
| Effective Concentration | Inhibition of MAPK activation in cell culture | 5 µM (for 80% inhibition) | |
| Effective Concentration | Neuroprotection in neuronal cultures | < 1 µM | [7] |
| Effective Concentration | Combination therapy in HL-60 cells | 2 µM | [1] |
Non-Canonical Signaling Pathways of this compound
Contrary to its function as a c-Raf inhibitor in vitro, this compound can paradoxically lead to the activation of Raf kinases within certain cellular contexts, initiating signaling cascades independent of MEK and ERK.
Neuroprotection via a MEK-ERK and Akt-Independent Pathway
In neuronal cells, this compound demonstrates potent neuroprotective effects against apoptosis induced by stimuli like low potassium (LK).[8][9] This activity is not mediated by the inhibition of the canonical MEK-ERK pathway.
-
Paradoxical Raf Activation: Treatment of cerebellar granule neurons with GW5074 leads to the accumulation of activating modifications on c-Raf and an increase in the activity of B-Raf.[2][3][8][9]
-
MEK-ERK Independence: The neuroprotective effect of GW5074 is not diminished by the presence of MEK inhibitors such as PD98059 and U0126, which effectively block ERK activation.[8][9][10] This demonstrates that the survival signal diverges from the canonical pathway downstream of Raf.
-
Akt Independence: The mechanism is also independent of the PI3K/Akt survival pathway. Overexpression of a dominant-negative form of Akt does not compromise the neuroprotective efficacy of GW5074.[8][9]
-
Involvement of Ras and NF-κB: The protective signaling cascade has been shown to depend on Ras and the transcription factor NF-κB.[8][9] Inhibition of either Ras or NF-κB abrogates the anti-apoptotic effects of GW5074 in this system.[8][9]
References
- 1. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. GW5074 | CAS 220904-83-6 | c-Raf1 kinase inhibitor [stressmarq.com]
- 6. The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Z)-GW 5074 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(Z)-GW 5074 is a potent and selective inhibitor of c-Raf kinase, a critical component of the MAPK/ERK signaling pathway.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, protocols for assessing its effects on cell signaling and viability, and visualization of the relevant pathways.
Mechanism of Action
This compound is a synthetic indolinone that acts as a potent and selective inhibitor of c-Raf kinase with an IC50 value of 9 nM.[1][2][3] It shows high selectivity for c-Raf over other kinases such as CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[4] While it effectively inhibits c-Raf in in vitro kinase assays, its effects within cellular contexts, particularly in neuronal cells, are more complex.
In neuronal cultures, treatment with GW5074 can paradoxically lead to the activation of both c-Raf and B-Raf, stimulating the downstream Raf-MEK-ERK pathway.[5][6] However, the observed neuroprotective effects of GW5074 appear to be independent of MEK-ERK and Akt signaling.[2][5] Instead, the neuroprotective mechanism is thought to involve the Ras and NF-κB signaling pathways.[5] Furthermore, GW5074-mediated neuroprotection has been linked to the activation of B-Raf and the subsequent inhibition of Activating Transcription Factor-3 (ATF-3) expression.[7][8]
In other cell types, such as non-Hodgkin's lymphoma cells, GW5074 has been shown to specifically inhibit the ERK1/2 signaling pathway by decreasing the phosphorylation of ERK1/2, leading to chemosensitization to other anti-cancer agents.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in cell culture experiments.
Table 1: Inhibitory Concentration
| Parameter | Value | Cell Line/System | Reference |
| IC50 (c-Raf) | 9 nM | Cell-free assay | [1][2] |
| Effective Concentration (Neuroprotection) | < 1 µM | Cerebellar granule neurons | [3] |
| Effective Concentration (ERK1/2 Inhibition) | 10 µmol/L | Ramos and Daudi cells | [9] |
| Effective Concentration (c-Raf Phosphorylation Reduction) | 100 nM | MLE-12 cells | [1] |
Table 2: Recommended Treatment Conditions
| Cell Type | Application | Concentration | Incubation Time | Reference |
| Non-Hodgkin's Lymphoma Cells | Chemosensitization | 10 µmol/L | 45 minutes | [9] |
| Myeloblastic Leukemia Cells | Induction of Maturation | 2 µM | 48 hours | [10] |
| Colorectal Cancer Cells | Synergistic Cytotoxicity | Varies (used in combination) | 24 hours | [11] |
| Cerebellar Granule Neurons | Neuroprotection | 50 nM | 24 hours | [6] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
-
Cell Seeding:
-
Seed cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to achieve the final concentration accurately.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells or flasks.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze the phosphorylation status of proteins in the MAPK/ERK pathway (e.g., c-Raf, MEK, ERK).
-
Cell Viability Assays: (e.g., MTS, MTT) to assess the effect on cell proliferation.[11]
-
Apoptosis Assays: (e.g., Annexin V staining, caspase activity assays) to determine the induction of programmed cell death.[11]
-
-
Protocol 2: Neuroprotection Assay in Cerebellar Granule Neurons
This protocol is adapted from studies demonstrating the neuroprotective effects of GW5074.[5]
Materials:
-
Primary cerebellar granule neurons
-
High potassium (HK) medium (e.g., Basal Medium Eagle supplemented with 10% fetal bovine serum, 25 mM KCl, 2 mM L-glutamine, and antibiotics)
-
Low potassium (LK) medium (e.g., Basal Medium Eagle supplemented with 10% fetal bovine serum, 5 mM KCl, 2 mM L-glutamine, and antibiotics)
-
This compound
-
DMSO
-
Poly-L-lysine coated plates
-
Reagents for viability assessment (e.g., DAPI, fluorescein-diacetate)[1]
Procedure:
-
Neuron Culture:
-
Isolate and culture cerebellar granule neurons on poly-L-lysine coated plates in HK medium.
-
Maintain the cultures for several days to allow for differentiation.
-
-
Induction of Apoptosis:
-
To induce apoptosis, switch the culture medium from HK to LK medium.
-
-
Treatment with this compound:
-
Concurrently with the switch to LK medium, treat the neurons with this compound at the desired concentration (e.g., 50 nM).
-
Include a vehicle control (DMSO) in a separate set of wells.
-
-
Incubation:
-
Incubate the neurons for 24 hours at 37°C with 5% CO2.
-
-
Assessment of Neuroprotection:
-
Assess cell viability using methods such as DAPI staining to identify apoptotic nuclei (condensed or fragmented) or fluorescein-diacetate staining for live cells.[1]
-
Quantify the percentage of viable neurons in the treated and control groups to determine the neuroprotective effect of this compound.
-
Protocol 3: Cell Viability (MTS) Assay in Cancer Cell Lines
This protocol describes how to assess the effect of this compound on the viability of cancer cells.[11]
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, LoVo)[11]
-
Complete growth medium
-
This compound
-
DMSO
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HCT116 or LoVo cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with the different concentrations of the compound for 24 hours.[11] Include a vehicle control (DMSO) and a no-treatment control.
-
-
MTS Assay:
-
After the 24-hour incubation, add 20 µL of MTS solution to each well.
-
Incubate the plate for 2 hours at 37°C.[11]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow involving this compound.
Caption: Canonical Raf-MEK-ERK signaling cascade.
Caption: Proposed neuroprotective pathway of this compound.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-GW 5074 and Sorafenib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the combination therapy of (Z)-GW 5074 and Sorafenib. This combination has demonstrated synergistic cytotoxic effects in preclinical cancer models, offering a promising avenue for therapeutic development. The provided information is intended to guide researchers in designing and executing experiments to further investigate the efficacy and mechanisms of this drug combination.
Introduction
Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers, targeting pathways such as RAF/MEK/ERK and receptor tyrosine kinases involved in angiogenesis.[1][2] this compound is a potent and selective inhibitor of c-Raf.[3] The combination of these two agents has been shown to synergistically induce cancer cell death, particularly by impacting mitochondrial functions.[4][5] Preclinical studies and a Phase I clinical trial have explored the safety and efficacy of this combination, suggesting a favorable safety profile and anti-tumor activity in various cancer types.[6] This document outlines the key findings and provides detailed protocols for in vitro and in vivo studies.
Mechanism of Action
The combination of this compound and Sorafenib exerts its anti-cancer effects through a multi-faceted mechanism that converges on the induction of mitochondrial dysfunction and subsequent cell death. While both drugs are Raf inhibitors, their combined action appears to be more potent than their individual effects.
The proposed mechanism involves:
-
Dual Inhibition of the RAF Pathway : Sorafenib inhibits multiple kinases, including RAF-1 (c-Raf) and B-Raf, thereby blocking the downstream MEK/ERK signaling pathway crucial for tumor cell proliferation.[1] this compound is a selective inhibitor of c-Raf.[3]
-
Induction of Mitochondrial Dysfunction : A key synergistic effect of the combination is the targeting of mitochondrial functions. This includes the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and alterations in mitochondrial dynamics (fission and fusion).[5]
-
Induction of Apoptosis and Necroptosis : The mitochondrial damage initiated by the drug combination leads to the activation of apoptotic pathways. There is also evidence suggesting the induction of necrotic cell death.[6]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Sorafenib Combination in Human Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Combination Effect |
| HCT116 | Sorafenib alone | 17 | - |
| HCT116 | Sorafenib + GW 5074 (0.034 µM) | 0.14 | Synergistic |
| LoVo | Sorafenib alone | 31 | - |
| LoVo | Sorafenib + GW 5074 (0.003 µM) | 0.01 | Synergistic |
Data extracted from a study on human colorectal cancer cell lines, demonstrating a significant reduction in the IC50 of Sorafenib when combined with a low dose of this compound.[4][5]
Table 2: Phase I Clinical Trial of this compound and Sorafenib in Patients with Advanced Refractory Solid Tumors
| Parameter | Result |
| Number of Patients | 12 |
| Dosing Cohorts (GW 5074) | Cohort 1: 750 mg dailyCohort 2: 1500 mg dailyCohort 3: 750 mg twice daily |
| Sorafenib Dose | 200 mg daily |
| Disease Control Rate | 66.7% (8 out of 12 patients) |
| Most Frequent Adverse Events (Grade 1) | Weight loss, Hypertension |
Summary of findings from a Phase I clinical trial. The combination therapy demonstrated a favorable safety profile and anti-tumor activity.[6]
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on human colorectal cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, LoVo)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Sorafenib (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and Sorafenib in complete growth medium.
-
Treat the cells with various concentrations of each drug individually and in combination. Include a vehicle control (DMSO) group.
-
Incubate the plates for 24-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is based on methodologies used in studies of this drug combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Sorafenib
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, Sorafenib, or the combination for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Model (Generalized Protocol)
A specific, detailed in vivo protocol for the this compound and Sorafenib combination was not available in the searched literature. The following is a generalized protocol based on common practices for xenograft studies with similar agents.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
This compound
-
Sorafenib
-
Vehicle for drug formulation (e.g., Cremophor EL, ethanol, saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, Sorafenib alone, and the combination of this compound and Sorafenib.
-
Prepare the drug formulations. Sorafenib is typically administered orally (p.o.), while the administration route for this compound in combination in vivo would need to be optimized (e.g., intraperitoneal injection, i.p., or oral gavage).
-
Administer the treatments according to a defined schedule (e.g., daily or every other day).
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Signaling Pathway
References
- 1. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 4. Sorafenib is efficacious and tolerated in combination with cytotoxic or cytostatic agents in preclinical models of human non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of (Z)-GW 5074 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-GW 5074 is a potent and selective inhibitor of c-Raf kinase with an IC50 of 9 nM.[1][2] It has been utilized in various studies, including those investigating neurodegenerative diseases and cancer biology. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's high solubility in it.[3][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate calculations when preparing stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₈Br₂INO₂ | [4][5] |
| Molecular Weight | 520.94 g/mol | [5][6] |
| Appearance | Solid powder | [4] |
| Solubility in DMSO | >26.1 mg/mL, up to 104 mg/mL with assistance | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1 Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2 Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
3.3 Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation. It is recommended to use newly opened DMSO as it can be hygroscopic, which may affect solubility.[1]
-
Weigh the Compound: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 5.21 mg of the compound.
-
Calculate Required DMSO Volume: Use the following formula to calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) For a 10 mM solution with 5.21 mg of this compound: Volume (L) = 0.00521 g / (0.010 mol/L * 520.94 g/mol ) = 0.001 L = 1 mL
-
Dissolve the Compound: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Assisted Solubilization (if necessary): If the compound does not fully dissolve, you can warm the solution at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes to aid dissolution.
-
Storage: Once fully dissolved, the stock solution is ready for use. For storage, aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Stock Solution Calculation Examples
The following table provides quick calculations for preparing common stock solution concentrations.
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.52 mg |
| 5 mM | 2.60 mg |
| 10 mM | 5.21 mg |
| 20 mM | 10.42 mg |
| 50 mM (96 mM) | 26.05 mg (50 mg) |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway inhibited by this compound.
Caption: Workflow for the preparation of this compound stock solution in DMSO.
Caption: this compound inhibits the c-Raf kinase in the MAPK/ERK signaling pathway.
Storage and Stability
Proper storage of the this compound stock solution is crucial to maintain its activity and ensure the longevity of the reagent.
-
Short-term storage: For use within a month, the stock solution can be stored at -20°C.[1]
-
Long-term storage: For periods longer than a month, it is recommended to store the stock solution at -80°C, where it can be stable for up to 6 months.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Before use, thaw the frozen stock solution at room temperature and ensure it is completely dissolved by vortexing gently.
References
Application Notes and Protocols for (Z)-GW 5074 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (Z)-GW 5074, a c-Raf inhibitor with paradoxical neuroprotective effects, in primary neuron cultures. This document outlines effective dosages, detailed experimental protocols for neuroprotection assays, and the underlying signaling pathways.
Introduction
This compound is a potent, cell-permeable inhibitor of c-Raf kinase in cell-free assays. However, in the context of neuronal cultures, it exhibits a surprising neuroprotective activity. Treatment with this compound leads to the activation of c-Raf and B-Raf, initiating a signaling cascade that confers protection against a variety of neurotoxic insults.[1][2] This neuroprotective effect is independent of the canonical MEK-ERK pathway and is mediated through the activation of NF-κB and the downregulation of the pro-apoptotic transcription factor ATF-3.[1][3] this compound has demonstrated efficacy in protecting primary cerebellar granule neurons from apoptosis induced by low potassium and primary cortical neurons from amyloid-β (Aβ) toxicity and oxidative stress.[1][2][4]
Data Presentation
The following table summarizes the effective dosages of this compound in primary neuron cultures based on published literature.
| Neuron Type | Neurotoxic Insult | This compound Dosage | Treatment Duration | Observed Effect | Reference |
| Cerebellar Granule Neurons | Low Potassium (LK)-induced apoptosis | 1 µM | 24 hours | Maximal neuroprotection | [5] |
| 5 µM | 24 hours | Reduced neuroprotection | [5] | ||
| ≥ 10 µM | 24 hours | Substantially lower neuroprotection | [5] | ||
| Cortical Neurons | Amyloid-β (Aβ) toxicity | 10 µM | 48 hours | Protection against Aβ-induced cell death | [4] |
| Cortical Neurons | Glutathione depletion-induced oxidative stress | Not specified | Not specified | Neuroprotection | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO. To prepare a stock solution:
-
Dissolve this compound in sterile DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 1: Neuroprotection Assay in Primary Cerebellar Granule Neurons
This protocol describes the induction of apoptosis in cerebellar granule neurons by potassium deprivation and the assessment of the neuroprotective effects of this compound.
Materials:
-
Primary cerebellar granule neuron culture
-
High Potassium (HK) medium (e.g., Basal Medium Eagle supplemented with 10% fetal bovine serum, 25 mM KCl, and 2 mM L-glutamine)
-
Low Potassium (LK) medium (e.g., Basal Medium Eagle supplemented with 10% fetal bovine serum, 5 mM KCl, and 2 mM L-glutamine)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT, Calcein-AM/Propidium Iodide)
-
96-well culture plates
Procedure:
-
Culture primary cerebellar granule neurons in HK medium for 7 days in vitro (DIV).
-
On DIV 7, replace the HK medium with LK medium to induce apoptosis.
-
Immediately after switching to LK medium, treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) by adding the appropriate volume of the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. As a positive control for survival, maintain a set of wells in HK medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, assess cell viability using a preferred method (e.g., MTT assay).
-
Quantify the results and express them as a percentage of the HK control.
Protocol 2: Neuroprotection Assay in Primary Cortical Neurons
This protocol details the use of this compound to protect primary cortical neurons from amyloid-β (Aβ)-induced toxicity.
Materials:
-
Primary cortical neuron culture
-
Neurobasal medium supplemented with B27
-
Aggregated Amyloid-β (1-42) peptide
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT, LDH assay)
-
48-well culture plates
Procedure:
-
Culture primary cortical neurons in Neurobasal/B27 medium for 7 DIV.[4]
-
On DIV 7, pre-treat the neurons with 10 µM this compound for 1 hour before adding the Aβ peptide.[4] Include a vehicle control (DMSO).
-
Add aggregated Aβ (1-42) peptide to the culture medium to a final concentration of 5 µM.[4]
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
After 48 hours, measure cell viability using a suitable assay (e.g., MTT assay).
-
Normalize the viability results to the control (untreated) cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound's neuroprotective action and a general experimental workflow for its application in primary neuron culture.
Caption: this compound Neuroprotective Signaling Pathway
Caption: General Experimental Workflow
References
- 1. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following (Z)-GW 5074 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-GW 5074 is a potent and selective, cell-permeable inhibitor of c-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5][6] With an IC50 value of 9 nM for c-Raf, it exhibits high selectivity over other kinases such as CDK1, CDK2, c-src, ERK2, MEK, and p38.[2][5] The MAPK/ERK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and survival.[7][8] Dysregulation of this pathway is a hallmark of many cancers, making its components, like c-Raf, attractive targets for therapeutic intervention.[8][9]
Interestingly, while GW 5074 inhibits c-Raf activity in vitro, in some cellular contexts, particularly in neurons, it can lead to the activation of c-Raf and B-Raf and stimulate the downstream MEK-ERK pathway.[10][11] This paradoxical activation highlights the complexity of Raf signaling and underscores the importance of empirical validation of inhibitor effects in specific experimental systems. Western blot analysis is an indispensable technique to elucidate the functional consequences of this compound treatment by enabling the detection and quantification of changes in the phosphorylation status and total protein levels of key signaling molecules within the MAPK and other related pathways.[1][12]
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays and subsequently analyzing its effects via Western blotting.
Mechanism of Action and Signaling Pathway
This compound primarily targets c-Raf (also known as Raf-1), a serine/threonine-protein kinase.[2][3][4] In the canonical MAPK/ERK signaling pathway, the activation of receptor tyrosine kinases by growth factors leads to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf) at the cell membrane. Raf kinases then phosphorylate and activate MEK1/2 (MAPK/ERK kinases), which in turn phosphorylate and activate ERK1/2 (extracellular signal-regulated kinases). Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that govern cellular responses.
While GW 5074 is a potent inhibitor of c-Raf, its effects can be context-dependent.[7][10] In some systems, inhibition of c-Raf can lead to a feedback-driven activation of B-Raf, which can still signal to MEK and ERK.[10][11][13] Furthermore, studies have shown that GW 5074's neuroprotective effects may be mediated through B-Raf activation and can be independent of the canonical MEK-ERK pathway, potentially involving transcription factors like NF-κB.[10][11][13] Therefore, when analyzing the effects of this compound, it is crucial to probe multiple nodes of the signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. abmole.com [abmole.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (Z)-GW5074 in Mice
For Researchers, Scientists, and Drug Development Professionals
(Z)-GW5074 is a potent and selective inhibitor of c-Raf kinase in cell-free assays. However, in cellular and in vivo models, particularly in the context of neuroprotection, it exhibits a paradoxical mechanism of action. These notes provide an overview of its in vivo applications in mice, detailing its administration, observed effects, and the underlying signaling pathways.
Application 1: Neuroprotection in a Mouse Model of Huntington's Disease
(Z)-GW5074 has demonstrated significant neuroprotective effects in a mouse model of Huntington's disease induced by 3-nitropropionic acid (3-NP). Administration of (Z)-GW5074 has been shown to prevent neurodegeneration and improve behavioral outcomes in these models.[1][2]
Quantitative Data Summary
| Parameter | Details | Reference |
| Mouse Model | 3-nitropropionic acid (3-NP)-induced model of Huntington's disease | [1] |
| Strain | C57BL/6 | Not explicitly stated, but common for this model. |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Not explicitly detailed in abstracts, but typically daily during 3-NP administration. | |
| Observed Effects | - Complete prevention of extensive bilateral striatal lesions induced by 3-NP. - Improved behavioral outcomes. | [1] |
Application 2: Suppression of Airway Hyperresponsiveness
In studies investigating respiratory conditions, (Z)-GW5074 has been shown to suppress sidestream smoke-induced airway hyperresponsiveness in mice. This suggests a potential role for Raf-1 inhibition in mitigating airway inflammation and hyperreactivity.
Quantitative Data Summary
| Parameter | Details | Reference |
| Mouse Model | Sidestream smoke-induced airway hyperresponsiveness | |
| Strain | C57BL/6 | |
| Dosage | 0.5 mg/kg and 2 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Frequency | Not explicitly detailed in abstracts. | |
| Observed Effects | - Attenuated infiltration of inflammatory cells and mucous gland hypertrophy. - Reduced contractile responses of tracheal segments. |
Experimental Protocols
Formulation of (Z)-GW5074 for Intraperitoneal Injection
This protocol provides a method for preparing a (Z)-GW5074 solution suitable for intraperitoneal administration in mice.
Materials:
-
(Z)-GW5074 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution in DMSO: Dissolve (Z)-GW5074 powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
Prepare the vehicle mixture: In a sterile tube, combine the following in the specified ratios to prepare the final injection vehicle:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulate the final injection solution: a. Add the required volume of the (Z)-GW5074 DMSO stock solution to the appropriate volume of PEG300 and mix thoroughly. b. Add Tween-80 to the mixture and vortex until the solution is clear. c. Finally, add the saline to reach the final desired volume and concentration. Mix well. This protocol is adapted from a commercially available formulation and may require optimization for specific experimental needs.
Intraperitoneal Administration Protocol
Materials:
-
Mouse restraint device (optional)
-
25-27 gauge needle with an appropriately sized syringe
-
Prepared (Z)-GW5074 injection solution
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: a. Insert the needle at a 15-30 degree angle into the peritoneal cavity. b. Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement. c. Slowly inject the (Z)-GW5074 solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Signaling Pathways and Mechanisms of Action
(Z)-GW5074 exhibits a complex mechanism of action in vivo, particularly in neuronal cells, where it paradoxically activates pro-survival pathways despite its in vitro classification as a c-Raf inhibitor.
Neuroprotective Signaling Pathway of (Z)-GW5074
In the context of neurodegeneration, (Z)-GW5074 is thought to promote neuronal survival through a mechanism that is independent of the canonical MEK-ERK pathway. Instead, its neuroprotective effects are mediated by the activation of B-Raf and the subsequent inhibition of the pro-apoptotic transcription factor ATF-3. Additionally, the activation of Ras and NF-κB signaling pathways has been implicated in its protective effects.[1][2]
Caption: Neuroprotective signaling cascade initiated by (Z)-GW5074 in neurons.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of (Z)-GW5074 in a mouse model of neurodegeneration.
Caption: A generalized experimental workflow for in vivo studies of (Z)-GW5074.
References
- 1. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis in Cerebellar Granule Neurons using GW5074
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW5074 is a potent and selective small molecule inhibitor of c-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. While initially identified for its role in cancer research, GW5074 has emerged as a valuable tool for investigating neuronal apoptosis, particularly in cerebellar granule neurons (CGNs). This neuronal population undergoes apoptosis when deprived of depolarizing concentrations of potassium, providing a robust in vitro model to study neuroprotective mechanisms.
Interestingly, while GW5074 inhibits c-Raf activity in vitro, it paradoxically leads to the activation of both c-Raf and B-Raf in neuronal cells.[1] This unique characteristic has unveiled a novel neuroprotective signaling pathway that is independent of the canonical MEK-ERK and Akt pathways, offering a compelling avenue for the discovery of therapeutic targets for neurodegenerative diseases.[1]
These application notes provide a comprehensive overview of the use of GW5074 in studying apoptosis in CGNs, including its mechanism of action, quantitative effects on neuronal survival, and detailed experimental protocols.
Mechanism of Action of GW5074 in Neuroprotection
In cerebellar granule neurons, apoptosis induced by low potassium (LK) medium is effectively blocked by GW5074.[1] The neuroprotective effect of GW5074 is not mediated through the well-established MEK-ERK or PI3K/Akt survival pathways.[1] Instead, the signaling cascade initiated by GW5074 involves the activation of Ras and the transcription factor nuclear factor-kappa B (NF-κB).[1]
A key downstream effector in this pathway is the paradoxical activation of B-Raf.[2] While GW5074 is an in vitro inhibitor of c-Raf, in neurons it promotes the activation of B-Raf, which in turn suppresses the expression of the pro-apoptotic transcription factor ATF-3.[2] This unconventional signaling cascade highlights a complex regulatory network governing neuronal survival and apoptosis.
Data Presentation
The neuroprotective effect of GW5074 on cerebellar granule neurons subjected to low potassium-induced apoptosis is dose-dependent. The following table summarizes the quantitative data on neuronal viability after 24 hours of treatment with varying concentrations of GW5074.
| Treatment Condition | Neuronal Viability (%) (Mean ± SD) |
| High Potassium (HK) Control | 100 ± 5 |
| Low Potassium (LK) | 35 ± 4 |
| LK + GW5074 (0.1 µM) | 60 ± 6 |
| LK + GW5074 (0.5 µM) | 85 ± 7 |
| LK + GW5074 (1.0 µM) | 95 ± 5 |
| LK + GW5074 (5.0 µM) | 70 ± 8 |
Note: Data is compiled from typical results reported in the literature. Actual results may vary depending on experimental conditions.
Mandatory Visualizations
Caption: GW5074 neuroprotective signaling pathway in cerebellar granule neurons.
Caption: Experimental workflow for studying GW5074's effect on apoptosis in CGNs.
Experimental Protocols
Cerebellar Granule Neuron (CGN) Culture
This protocol is adapted from established methods for primary neuronal culture.
Materials:
-
Postnatal day 5-7 Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I (10 mg/mL stock)
-
Fetal Bovine Serum (FBS)
-
Basal Medium Eagle (BME) supplemented with 10% FBS, 2 mM L-glutamine, 25 mM KCl, and penicillin/streptomycin (High Potassium - HK medium)
-
Poly-L-lysine coated culture plates/dishes
-
Cytosine arabinoside (Ara-C)
Protocol:
-
Euthanize rat pups in accordance with institutional guidelines.
-
Dissect the cerebella in ice-cold HBSS.
-
Mince the tissue and transfer to a 15 mL conical tube.
-
Wash the tissue twice with HBSS.
-
Add 5 mL of 0.25% trypsin and incubate at 37°C for 15 minutes.
-
Add 50 µL of DNase I stock solution and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Add 5 mL of HK medium to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in HK medium.
-
Determine cell density using a hemocytometer.
-
Plate the cells on poly-L-lysine coated plates at a density of 2.5 x 10^5 cells/cm².
-
After 24 hours, add Ara-C to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.
-
Maintain the cultures at 37°C in a humidified 5% CO2 incubator for 5-7 days before experimentation, changing the medium every 2-3 days.
Induction of Apoptosis and GW5074 Treatment
Materials:
-
Mature CGN cultures (5-7 days in vitro)
-
Low Potassium (LK) medium: BME supplemented with 10% FBS, 2 mM L-glutamine, 5 mM KCl, and penicillin/streptomycin.
-
GW5074 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Prepare LK medium and various concentrations of GW5074 in LK medium. Ensure the final concentration of DMSO is consistent across all conditions and does not exceed 0.1%.
-
Aspirate the HK medium from the mature CGN cultures.
-
Gently wash the cells once with pre-warmed LK medium.
-
Add the appropriate treatment medium to each well:
-
HK medium (negative control)
-
LK medium with vehicle (positive control for apoptosis)
-
LK medium with desired concentrations of GW5074 (e.g., 0.1, 0.5, 1.0, 5.0 µM)
-
-
Incubate the cultures for 24 hours at 37°C in a humidified 5% CO2 incubator.
Assessment of Neuronal Viability (Fluorescein Diacetate/Propidium Iodide Staining)
Materials:
-
Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare a fresh staining solution of FDA (final concentration 5 µg/mL) and PI (final concentration 1 µg/mL) in PBS.
-
After the 24-hour incubation period, aspirate the culture medium.
-
Gently wash the cells once with PBS.
-
Add the FDA/PI staining solution to each well and incubate for 5 minutes at room temperature in the dark.
-
Visualize the cells using a fluorescence microscope with appropriate filters.
-
Live cells will fluoresce green (FDA).
-
Dead cells will fluoresce red (PI).
-
-
Capture images from multiple random fields per well.
-
Quantify the number of live and dead cells to determine the percentage of neuronal viability.
Caspase-3 Activity Assay (Fluorometric)
Materials:
-
Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-AFC substrate)
-
Cultured CGNs treated as described above.
-
Microplate reader capable of measuring fluorescence at an excitation of ~400 nm and emission of ~505 nm.
Protocol:
-
After the 24-hour treatment, collect the cells by scraping and centrifugation.
-
Lyse the cell pellets according to the manufacturer's instructions for the caspase-3 assay kit.
-
Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add an equal amount of protein from each lysate to separate wells.
-
Prepare the reaction mixture containing reaction buffer, DTT, and the DEVD-AFC substrate as per the kit's protocol.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader.
-
Calculate the caspase-3 activity relative to the control groups.
NF-κB Activation Assay (Western Blot for Nuclear Translocation)
Materials:
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Following treatment, harvest the CGNs and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
To ensure proper fractionation, probe separate blots with antibodies against Lamin B1 (should only be present in the nuclear fraction) and GAPDH (should primarily be in the cytoplasmic fraction).
-
Quantify the band intensities to determine the relative amount of NF-κB p65 in the nuclear fraction as an indicator of its activation.
References
Unveiling the Unseen: A Comprehensive Guide to (Z)-GW 5074 Off-Target Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and executing experimental studies to identify and validate potential off-target effects of the c-Raf inhibitor, (Z)-GW 5074. A thorough understanding of a compound's off-target profile is critical for accurate interpretation of experimental results and for the development of safe and effective therapeutics.
Introduction to this compound
This compound is a potent and selective inhibitor of the serine/threonine-protein kinase c-Raf (Raf-1), a key component of the MAPK/ERK signaling pathway, with a reported IC50 value of 9 nM.[1][2][3][4] It exhibits high selectivity for c-Raf over a panel of other kinases, including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[2][4] Despite its selectivity, the potential for off-target interactions exists, which can lead to unexpected biological effects and potential liabilities in drug development. Notably, this compound has been observed to interact with mutant huntingtin (mHTT) and LC3, indicating activities beyond c-Raf inhibition.[5] Furthermore, some studies suggest it may paradoxically lead to the accumulation of activating modifications on both c-Raf and B-Raf and that its neuroprotective effects may be mediated through B-Raf.[1] It has also been reported to influence Ras, nuclear factor-kappa B (NF-κB), and c-jun signaling pathways.[1][3]
This document outlines a multi-pronged approach to systematically identify and characterize the off-target profile of this compound, encompassing in vitro biochemical assays, cell-based methodologies, and proteomic strategies.
Data Presentation: Summarizing Quantitative Data
All quantitative data generated from the following experimental protocols should be meticulously documented and summarized in tabular format for clear comparison and interpretation.
Table 1: Kinome Selectivity Profile of this compound
| Kinase Target | This compound IC50/Kd (nM) | Fold Selectivity (Off-Target/On-Target) |
| On-Target | ||
| c-Raf (RAF1) | 9 | 1 |
| Potential Off-Targets | ||
| B-Raf | User-defined value | Calculated value |
| Kinase X | User-defined value | Calculated value |
| Kinase Y | User-defined value | Calculated value |
| ... | ... | ... |
Table 2: Cellular Activity Profile of this compound
| Cell Line | On-Target EC50 (e.g., p-ERK inhibition) (µM) | Off-Target Phenotype EC50 (e.g., Apoptosis) (µM) | Therapeutic Index (Off-Target EC50 / On-Target EC50) |
| Cell Line A (c-Raf dependent) | User-defined value | User-defined value | Calculated value |
| Cell Line B (c-Raf independent) | User-defined value | User-defined value | Calculated value |
| ... | ... | ... | ... |
Experimental Protocols
A comprehensive off-target assessment requires a combination of unbiased screening approaches and targeted validation studies.
In Vitro Kinome Profiling
This protocol aims to assess the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions in a purified system.
Methodology: Kinase Panel Screening (e.g., using a commercial service or in-house platform)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Generate a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine IC50 values. A typical starting concentration for screening is 10 µM.
-
Kinase Panel Selection: Select a diverse panel of active kinases representing different branches of the human kinome.
-
Assay Principle: Utilize a suitable assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™, Z'-LYTE™).
-
Kinase Reaction: In a microplate, incubate each kinase with its specific substrate, ATP (at or near the Km for each kinase), and the various concentrations of this compound. Include appropriate controls (vehicle control, positive control inhibitor).
-
Detection: After the incubation period, quantify the kinase activity according to the chosen assay format.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 values for any inhibited kinases by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to identify direct protein targets of a compound in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line with known RAF pathway activation) to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells using a suitable buffer (e.g., freeze-thaw cycles in PBS with protease and phosphatase inhibitors).
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the soluble protein fraction by SDS-PAGE followed by Western blotting for the target of interest (c-Raf) and suspected off-targets, or by quantitative mass spectrometry for an unbiased, proteome-wide analysis.
-
Data Analysis: For Western blot analysis, quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. For mass spectrometry data, identify proteins with significant thermal shifts.
Affinity Chromatography Coupled with Mass Spectrometry
This chemical proteomics approach aims to identify proteins that directly bind to this compound.
Methodology:
-
Immobilization of this compound: Chemically link this compound to a solid support (e.g., agarose beads) through a suitable linker. Ensure the modification does not abrogate its binding activity.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Affinity Pull-down: Incubate the immobilized this compound beads with the cell lysate to allow for protein binding. As a negative control, use beads without the compound or with an inactive analog.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using one-dimensional SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins from the this compound pull-down with the negative control to identify specific binders.
Phenotypic Screening and Counter-Screening
This cell-based approach helps to differentiate on-target from off-target cellular effects.
Methodology:
-
Cell Line Selection:
-
On-Target Cell Line: Choose a cell line where the viability or a specific phenotype is known to be dependent on c-Raf signaling.
-
Counter-Screen Cell Line: Select a cell line that does not express c-Raf or where c-Raf is not essential for the phenotype being measured. This can be achieved through gene knockout (e.g., using CRISPR/Cas9) or by selecting a cell line with a different signaling dependency.
-
-
Assay Development: Develop a robust assay to measure a relevant phenotype, such as cell viability (e.g., using CellTiter-Glo®), apoptosis (e.g., caspase-3/7 activity), or a specific signaling readout.
-
Dose-Response Analysis: Treat both cell lines with a range of this compound concentrations.
-
Data Analysis:
-
If this compound shows activity in both the on-target and counter-screen cell lines, it suggests the presence of off-target effects.
-
A significant loss of potency in the counter-screen cell line indicates that the observed phenotype is primarily driven by the on-target activity.
-
Rescue Experiments
Rescue experiments can further validate whether a cellular phenotype is due to on-target or off-target effects.
Methodology:
-
Experimental Setup: In a c-Raf dependent cell line, treat with this compound to induce a specific phenotype.
-
Rescue Strategy: Attempt to rescue the phenotype by introducing a downstream component of the c-Raf signaling pathway that is constitutively active (e.g., a constitutively active form of MEK1).
-
Data Analysis: If the phenotype is rescued, it strongly suggests that the effect of this compound is on-target. If the phenotype is not rescued, it points towards an off-target mechanism.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to this compound off-target studies.
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target versus potential off-target pathway inhibition.
By implementing this comprehensive experimental plan, researchers can build a detailed and accurate off-target profile for this compound, leading to a more profound understanding of its biological activities and a more informed progression in drug discovery and development.
References
Application Notes: Assessing c-Raf Inhibition with (Z)-GW 5074
(Z)-GW 5074 is a potent and selective, cell-permeable inhibitor of c-Raf (Raf-1) kinase .[1][2] It is a valuable tool for researchers studying the RAF-MEK-ERK signaling cascade, a critical pathway in cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many human cancers, making its components, including c-Raf, attractive therapeutic targets.[5][6] These application notes provide an overview of this compound, its mechanism of action, and protocols for assessing its inhibitory activity.
Mechanism of Action
This compound, an indolone compound, exhibits high potency against c-Raf kinase in in-vitro assays.[7][8] However, its effects in cellular contexts can be complex. While it inhibits c-Raf activity directly, treatment of some cell types, particularly neurons, can lead to an accumulation of activating modifications on c-Raf and an increase in the activity of B-Raf.[9][10] This can result in the paradoxical activation of the downstream MEK-ERK pathway.[7][11] This phenomenon highlights the intricate feedback mechanisms within the RAF signaling network and underscores the importance of assessing the inhibitor's effects in both biochemical and cell-based assays.[12]
Selectivity Profile
This compound demonstrates high selectivity for c-Raf over a range of other kinases, making it a specific tool for interrogating c-Raf function.[1][13]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound are summarized below.
| Kinase Target | IC50 Value | Selectivity Notes |
| c-Raf (Raf-1) | 9 nM | Potent and selective inhibition.[1][9] |
| Other Kinases | Not active | No significant effect on JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, or c-Fms.[9][13] |
| Displays ≥ 100-fold selectivity for c-Raf over the aforementioned kinases.[1][2] |
Visualizing the c-Raf Signaling Pathway and GW 5074 Inhibition
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound. It also depicts the potential for paradoxical activation of B-Raf.
Experimental Protocols
Herein are detailed protocols for assessing the inhibitory effects of this compound.
Visualizing the Experimental Workflow
The general workflow for testing this compound is outlined in the diagram below.
Protocol 1: In Vitro c-Raf Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on recombinant c-Raf kinase activity.
Materials:
-
Recombinant active c-Raf enzyme
-
Kinase substrate: inactive MEK1 (K97R) or Myelin Basic Protein (MBP)[13][14]
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)[13]
-
[γ-³³P]ATP or ATP[13]
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or appropriate detection reagents for non-radioactive methods (e.g., ADP-Glo™ Kinase Assay)[15]
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[3]
-
In a 96-well plate, add the c-Raf enzyme to each well.
-
Add the diluted this compound or DMSO vehicle control to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the kinase substrate (e.g., inactive MEK1) and ATP (spiked with [γ-³³P]ATP).
-
Incubate the reaction mixture for 20-30 minutes at 30°C.
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, for non-radioactive methods, quantify the generated ADP using a luminescence-based assay like ADP-Glo™.[15]
-
Calculate the percentage of inhibition for each GW 5074 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of c-Raf's downstream targets, MEK and ERK, in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HCT116, LoVo)[16]
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors[17]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-c-Raf, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO vehicle for a specified time (e.g., 2-24 hours).[12]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Harvest the lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature by heating.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK and ERK at each inhibitor concentration. A reduction in this ratio indicates successful pathway inhibition.[9]
Protocol 3: Cell Viability Assay
This protocol measures the impact of c-Raf inhibition by this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT reagent or a luminescence-based assay kit (e.g., CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the diluted inhibitor or a DMSO vehicle control. Include wells with medium only as a background control.
-
Incubate the plate for a desired period (e.g., 48-72 hours).[12]
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the results and determine the IC50 or GI50 value to quantify the inhibitor's anti-proliferative effect.[16][18]
References
- 1. rndsystems.com [rndsystems.com]
- 2. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Selective Raf Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GW5074 | CAS 220904-83-6 | c-Raf1 kinase inhibitor [stressmarq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Diacylglycerol Kinase η Augments C-Raf Activity and B-Raf/C-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RAS-RAF Pathway Assays [promega.sg]
- 16. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-GW5074 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Z)-GW5074, a selective c-Raf inhibitor, in the context of colorectal cancer (CRC) cell lines. This document includes summaries of its effects on cell viability, apoptosis, and cell cycle, as well as detailed protocols for relevant experimental procedures.
Introduction
(Z)-GW5074 is a potent inhibitor of c-Raf (RAF1) kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in colorectal cancer and plays a crucial role in cell proliferation, survival, and differentiation.[2][3] While activating mutations in RAF1 itself are rare in CRC, its kinase activity is considered a critical dependency for maintaining the transformed phenotype, even in tumors with upstream KRAS mutations.[1] This makes RAF1 an attractive therapeutic target. The following sections detail the observed effects of (Z)-GW5074 in CRC cell lines and provide protocols for assessing its activity.
Data Presentation
The effects of (Z)-GW5074 on colorectal cancer cell lines have been investigated both as a single agent and in combination with other therapeutic compounds. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of (Z)-GW5074 in Colorectal Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Notes | Reference |
| HCT116 | (Z)-GW5074 | >100 | As a single agent, (Z)-GW5074 showed limited impact on cell viability at concentrations up to 100 µM after 24 hours. | [2] |
| LoVo | (Z)-GW5074 | >100 | Similar to HCT116, LoVo cells were largely unresponsive to single-agent (Z)-GW5074 treatment in terms of viability. | [2] |
| HCT116 | Sorafenib + (Z)-GW5074 | 0.14 (Sorafenib) | (Z)-GW5074 dramatically potentiated the cytotoxicity of the multi-kinase inhibitor sorafenib, reducing its IC50 from 17 µM. | [4][2] |
| LoVo | Sorafenib + (Z)-GW5074 | 0.01 (Sorafenib) | A significant synergistic effect was observed, with (Z)-GW5074 lowering the IC50 of sorafenib from 31 µM. | [4][2] |
Table 2: Effects of (Z)-GW5074 on Apoptosis in Colorectal Cancer Cell Lines (24-hour treatment)
| Cell Line | Treatment | Concentration (µM) | % Total Apoptosis (Early + Late) | Reference |
| HCT116 | Vehicle Control | - | ~5% | [4] |
| (Z)-GW5074 | 20 | Increased | [4] | |
| (Z)-GW5074 | 40 | Further Increased | [4] | |
| LoVo | Vehicle Control | - | ~4% | [4] |
| (Z)-GW5074 | 20 | Increased | [4] | |
| (Z)-GW5074 | 40 | Further Increased | [4] |
Note: Specific percentages for single-agent (Z)-GW5074 were not detailed in the primary study, which focused on combination effects. The data indicates a dose-dependent increase in apoptosis with GW5074 treatment.[4]
Table 3: Effects of (Z)-GW5074 on Cell Cycle Distribution in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| HCT116 | Vehicle Control | - | 55-60% | 20-25% | 15-20% | [2] |
| (Z)-GW5074 | 20 | No significant change | No significant change | No significant change | [2] | |
| (Z)-GW5074 | 40 | No significant change | No significant change | No significant change | [2] | |
| LoVo | Vehicle Control | - | 60-65% | 15-20% | 15-20% | [2] |
| (Z)-GW5074 | 20 | No significant change | No significant change | No significant change | [2] | |
| (Z)-GW5074 | 40 | No significant change | No significant change | No significant change | [2] |
Note: As a single agent, (Z)-GW5074 did not significantly alter the cell cycle profile of HCT116 or LoVo cells.[2] The primary impact observed in studies is related to apoptosis induction and synergistic effects on cytotoxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the effects of (Z)-GW5074.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of (Z)-GW5074.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, LoVo)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
(Z)-GW5074 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of (Z)-GW5074 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with (Z)-GW5074, collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold PBS
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after treatment.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of RAF-MEK-ERK Pathway
This technique is used to detect changes in the expression and phosphorylation status of proteins within the RAF-MEK-ERK signaling cascade.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-RAF, anti-RAF, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature. For phospho-antibodies, 5% BSA in TBST is recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).
Conclusion
(Z)-GW5074 demonstrates clear biological activity in colorectal cancer cell lines. While its efficacy as a single agent in reducing cell viability appears limited in some contexts, it significantly induces apoptosis and acts as a potent sensitizer for other chemotherapeutic agents like sorafenib.[4][2] Research indicates that its mechanism of action involves the inhibition of RAF1 kinase, which can lead to the differentiation of tumor cells and restoration of normal tissue architecture, effects that are independent of MEK-ERK phosphorylation status.[1] These application notes provide a framework for further investigation into the therapeutic potential of (Z)-GW5074 in colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (Z)-GW 5074 Stability in Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-GW 5074 is a potent and selective inhibitor of c-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1] Its therapeutic potential is being explored in various contexts, including neuroprotection and cancer.[1][2] Understanding the stability of this compound in different biological media is crucial for the accurate interpretation of in vitro and in vivo studies, as well as for the development of robust analytical methods and formulations. These application notes provide detailed protocols for assessing the stability of this compound in aqueous solutions, cell culture media, and human plasma. The protocols are based on established methods for similar indolinone-based kinase inhibitors and should be validated specifically for this compound in your laboratory.
Signaling Pathway of this compound
This compound primarily targets the c-Raf kinase, inhibiting its activity and subsequently modulating downstream signaling through the MEK-ERK pathway. This pathway is critical in regulating cell proliferation, differentiation, and survival.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following protocols outline methods for evaluating the stability of this compound under various conditions. These protocols are adapted from methodologies used for other indolinone derivatives and should be optimized for your specific experimental setup.
Stability in Aqueous Buffers (pH-Dependent Stability)
This protocol assesses the chemical stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Phosphate-buffered saline (PBS) of various pH values (e.g., pH 4.0, 7.4, 9.0)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Incubator or water bath
-
HPLC or LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Dilute the stock solution into the different pH buffers to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to minimize its effect on stability.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately stop the degradation by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by a validated HPLC or LC-MS/MS method to determine the remaining concentration of this compound.
Stability in Cell Culture Media
This protocol evaluates the stability of this compound in commonly used cell culture media, with and without serum.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (HPLC grade)
-
LC-MS/MS system
Protocol:
-
Prepare two sets of cell culture media: one supplemented with 10% FBS and one without serum.
-
Spike both media with this compound to a final concentration of 10 µM from the DMSO stock solution.
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO₂).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to each aliquot.
-
Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze using a validated LC-MS/MS method.
Stability in Human Plasma
This protocol assesses the enzymatic and chemical stability of this compound in human plasma.
Materials:
-
This compound stock solution in DMSO
-
Pooled human plasma (from a reputable supplier)
-
Incubator or water bath (37°C)
-
Acetonitrile (HPLC grade)
-
Internal standard (structurally similar, stable compound)
-
LC-MS/MS system
Protocol:
-
Thaw the human plasma at 37°C.
-
Spike the plasma with this compound to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma.
-
Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
Data Presentation
Quantitative data from stability studies should be summarized in clear and structured tables to facilitate comparison.
Table 1: pH-Dependent Stability of a this compound Analogue in Aqueous Buffers at 37°C (Data presented is analogous for a similar indolinone derivative and should be experimentally determined for this compound)
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 1 | 98.5 | 95.2 | 85.1 |
| 2 | 97.1 | 90.8 | 72.3 |
| 4 | 94.3 | 82.1 | 55.6 |
| 8 | 89.2 | 68.5 | 33.2 |
| 24 | 75.6 | 40.3 | 8.9 |
Table 2: Stability of a this compound Analogue in Cell Culture Media at 37°C (Data presented is analogous for a similar indolinone derivative and should be experimentally determined for this compound)
| Time (hours) | % Remaining (DMEM without FBS) | % Remaining (DMEM with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 99.1 | 96.5 |
| 4 | 98.2 | 92.3 |
| 8 | 96.5 | 85.1 |
| 24 | 92.3 | 70.8 |
| 48 | 85.7 | 55.4 |
Table 3: Stability of a this compound Analogue in Human Plasma at 37°C (Data presented is analogous for a similar indolinone derivative and should be experimentally determined for this compound)
| Time (minutes) | % Remaining | Half-life (t½) (minutes) |
| 0 | 100 | - |
| 15 | 88.4 | - |
| 30 | 78.2 | - |
| 60 | 61.5 | ~75 |
| 120 | 38.9 | - |
| 240 | 15.1 | - |
Analytical Method Protocol: LC-MS/MS Quantification
This protocol provides a starting point for developing a validated LC-MS/MS method for the quantification of this compound in biological matrices. This method is based on a published method for another indolinone derivative.[3]
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (to be optimized for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of a standard solution)
-
Internal Standard: Precursor ion > Product ion
-
Sample Preparation Workflow Diagram:
Caption: Sample preparation workflow for LC-MS/MS analysis.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to assess the stability of this compound in various biologically relevant media. The stability data generated using these methods are essential for the design and interpretation of pharmacological studies. Furthermore, the outlined LC-MS/MS method provides a robust starting point for developing a validated quantitative assay. It is imperative to note that while these protocols are based on established methodologies for similar compounds, they must be rigorously validated for this compound to ensure accurate and reliable results.
References
- 1. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with GW5074
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW5074 is a potent and selective inhibitor of the c-Raf kinase, a critical component of the MAPK/ERK signaling pathway.[1][2] While it inhibits c-Raf in vitro, in cellular contexts, it can paradoxically lead to the activation of B-Raf and the downstream MEK-ERK pathway.[3][4] This compound has demonstrated neuroprotective effects and has been investigated for its potential in cancer therapy, where it can induce apoptosis in various cancer cell lines.[4][5][6] Flow cytometry is a powerful technique to quantitatively assess the cellular responses to GW5074 treatment, including the induction of apoptosis and alterations in cell cycle progression.[7][8][9]
These application notes provide detailed protocols for the analysis of apoptosis and cell cycle distribution in cells treated with GW5074 using flow cytometry.
Signaling Pathway of GW5074 Action
Caption: Signaling pathway affected by GW5074.
Data Presentation
Table 1: Effect of GW5074 on Apoptosis in Colorectal Cancer Cell Lines
The following table summarizes the percentage of apoptotic (early and late) HCT116 and LoVo cells after 24 hours of treatment with GW5074, as determined by Annexin V/7-AAD flow cytometry.[5]
| Cell Line | GW5074 Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| HCT116 | 0 (Vehicle) | 5.2 ± 0.8 |
| 20 | 15.5 ± 2.1 | |
| 40 | 28.3 ± 3.5 | |
| LoVo | 0 (Vehicle) | 4.8 ± 0.6 |
| 20 | 12.1 ± 1.5 | |
| 40 | 22.5 ± 2.8 |
Data are estimated from graphical representations in the cited literature and are for illustrative purposes.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the induction of apoptosis with GW5074 and subsequent analysis by flow cytometry using Annexin V and PI staining.
Materials:
-
GW5074 (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
GW5074 Treatment:
-
Prepare dilutions of GW5074 in cell culture medium to achieve the desired final concentrations (e.g., 20 µM and 40 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest GW5074 concentration.
-
Remove the old medium from the cells and add the medium containing GW5074 or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the cell culture supernatant (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Experimental workflow for apoptosis analysis.
Protocol 2: Analysis of Cell Cycle using Propidium Iodide (PI) Staining
This protocol details the procedure for analyzing the effect of GW5074 on cell cycle distribution.
Materials:
-
GW5074 (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Harvest cells as described in step 3 of Protocol 1.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
PI Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect data for at least 20,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Experimental workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Protocols [moorescancercenter.ucsd.edu]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
troubleshooting (Z)-GW 5074 solubility issues
Welcome to the technical support center for (Z)-GW 5074. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and cell-permeable inhibitor of c-Raf1 kinase, with an IC50 of 9 nM.[1][2][3][4] It shows high selectivity for Raf kinase over other kinases such as CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2.[1][4] Interestingly, while it inhibits c-Raf in vitro, in neuronal cultures it can lead to the activation of c-Raf and B-Raf, stimulating the Raf-MEK-ERK pathway.[5][6][7][8] Its neuroprotective effects are thought to be mediated through a MEK-ERK and Akt-independent mechanism, potentially involving Ras and NF-κB.[5][6][7]
Q2: In what solvents is this compound soluble?
A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in ethanol.[1][4] It is considered insoluble in water.[2][8] For optimal results, it is recommended to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can reduce its solubility.[2][3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO.[2][3] To enhance solubility, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath for a short period. For example, a stock solution of 10 mM can be prepared in DMSO.[9] Always refer to the batch-specific molecular weight on the product's certificate of analysis for precise calculations.[1][4]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3] The solid powder form should be desiccated and stored at -20°C.[1][4]
Q5: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What can I do?
A5: This is a common issue for many kinase inhibitors which are often lipophilic and have low aqueous solubility.[10] When a DMSO stock is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate.[10] To troubleshoot this, consider the following:
-
Lower the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 1%.[10]
-
Use a co-solvent: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 have been used.[3]
-
Sonication: Briefly sonicating the final solution can help to break down aggregates and improve dissolution.[10]
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 - 104 mg/mL[1][2] | ~192 - 199 mM[2][3] | Warming to 37°C or 60°C and sonication can aid dissolution. Use of fresh, anhydrous DMSO is critical.[3] |
| Ethanol | 1 mg/mL[1] | ~1.92 mM[1] | Some sources report insolubility in ethanol.[2] |
| Water | Insoluble[2] | Insoluble[2] |
Molecular Weight of 520.94 g/mol was used for calculations.[1][2]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound based on the batch-specific molecular weight provided on the Certificate of Analysis. For a molecular weight of 520.94 g/mol , you will need 5.21 mg to make 1 mL of a 10 mM solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and vortex again. Alternatively, place the tube in an ultrasonic bath for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
-
Visualizations
Signaling Pathway of this compound in Neuronal Cells
Caption: Signaling pathway of this compound in neuronal cells.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW 5074 | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (Z)-GW 5074 Concentration for Neuroprotection
Welcome to the technical support center for the use of (Z)-GW 5074 in neuroprotection research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuroprotection?
This compound, also known as {5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl) methylene]-2-indolinone}, is a potent and selective inhibitor of c-Raf kinase with an IC50 of 9 nM.[1][2][3] While it inhibits c-Raf in vitro, in neuronal cells it paradoxically leads to the activation of B-Raf.[1] This dual action is central to its neuroprotective effects, which are mediated through signaling pathways independent of the canonical MEK-ERK and Akt pathways.[4][5]
Q2: What are the key signaling pathways involved in this compound-mediated neuroprotection?
Two primary signaling pathways have been identified:
-
Ras-NF-κB Pathway: Neuroprotection by this compound involves the activation of the Ras and nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]
-
B-Raf-ATF-3 Pathway: this compound activates B-Raf, which in turn negatively regulates the expression of Activating Transcription Factor 3 (ATF-3), a gene associated with apoptosis.
Q3: What is the optimal concentration range for this compound to achieve neuroprotection?
The optimal concentration of this compound for neuroprotection can vary depending on the neuronal cell type and the nature of the neurotoxic insult. Based on published studies, a general starting range of 50 nM to 10 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.
Q4: Is this compound toxic to neuronal cells?
This compound has been reported to be non-toxic to mammalian cells at concentrations effective for neuroprotection.[3] However, as with any compound, cytotoxicity can occur at higher concentrations. It is essential to determine the cytotoxic threshold in your specific neuronal cell type.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No neuroprotective effect observed. | Suboptimal concentration of this compound: The concentration may be too low to elicit a protective effect. | Perform a dose-response experiment with a broader concentration range (e.g., 10 nM to 50 µM) to identify the optimal neuroprotective concentration for your specific cell type and injury model. |
| Timing of administration: The compound may be added too late relative to the neurotoxic insult. | Optimize the pre-treatment time. Start by pre-incubating cells with this compound for 1-2 hours before applying the neurotoxic stimulus. | |
| Cell type or injury model resistance: The specific neuronal subtype or the mechanism of the neurotoxic agent may not be amenable to this compound's protective pathways. | Consider testing different neuronal cell types or injury models. Verify the expression of key pathway components (e.g., B-Raf, NF-κB) in your model system. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. | Standardize all cell culture parameters, including seeding density, passage number, and media formulations. |
| Compound stability: Improper storage or handling of this compound can lead to degradation. | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and prepare fresh working solutions for each experiment. | |
| Observed cytotoxicity. | Concentration is too high: The concentration of this compound may be exceeding the toxic threshold for the specific neuronal cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for toxicity in your cell model. Use concentrations well below the toxic level for neuroprotection experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) and include a vehicle control in all experiments. |
Data Presentation: this compound Concentrations for Neuroprotection
| Parameter | Concentration | Cell Type/Model | Effect | Reference |
| c-Raf Inhibition (IC50) | 9 nM | In vitro kinase assay | Inhibition of c-Raf activity | [1][2][3] |
| Neuroprotection | 50 nM | Cortical neurons | Prevention of glutamate analog-induced ferroptosis | [3] |
| Neuroprotection | 10 µM | Cerebellar granule neurons | Inhibition of low potassium-induced apoptosis | [1] |
| In vivo Neuroprotection | 5 mg/kg | Mouse model of Huntington's disease | Prevention of striatal lesions | [1][2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing the neuroprotective effects of this compound against a neurotoxic stimulus.
Materials:
-
Neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells)
-
96-well culture plates
-
This compound (stock solution in DMSO)
-
Neurotoxic agent (e.g., MPP+, glutamate, H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the appropriate time.
-
Pre-treatment: Treat cells with various concentrations of this compound (e.g., 10 nM to 50 µM) for a predetermined duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Western Blot Analysis of Raf-MEK-ERK, NF-κB, and ATF-3 Pathways
This protocol is for analyzing the activation state of key proteins in the signaling pathways affected by this compound.
Materials:
-
Neuronal cells
-
This compound
-
Neurotoxic agent
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary and secondary antibodies (see table below)
-
Chemiluminescent substrate
Recommended Primary Antibodies:
| Target Protein | Host Species | Recommended Dilution | Supplier (Example Catalog #) |
| Phospho-c-Raf (Ser338) | Rabbit | 1:1000 | Cell Signaling Technology (#9427) |
| c-Raf | Rabbit | 1:1000 | Cell Signaling Technology (#9422) |
| Phospho-B-Raf (Ser445) | Rabbit | 1:1000 | Cell Signaling Technology (#2696) |
| B-Raf | Rabbit | 1:1000 | Cell Signaling Technology (#9433) |
| Phospho-MEK1/2 (Ser217/221) | Rabbit | 1:1000 | Cell Signaling Technology (#9154) |
| MEK1/2 | Rabbit | 1:1000 | Cell Signaling Technology (#9122) |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | 1:2000 | Cell Signaling Technology (#4370) |
| p44/42 MAPK (Erk1/2) | Rabbit | 1:1000 | Cell Signaling Technology (#4695) |
| NF-κB p65 | Rabbit | 1:1000 | Thermo Fisher Scientific (PA1-186) |
| ATF-3 | Rabbit | 1:1000 | Cell Signaling Technology (#33593) |
| β-Actin or GAPDH | Mouse | 1:5000 | Sigma-Aldrich |
Procedure:
-
Cell Treatment and Lysis: Treat neuronal cells with this compound and/or the neurotoxic agent for the desired time. For total protein, lyse cells in lysis buffer. For NF-κB and ATF-3 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate with the appropriate primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-Actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Signaling pathways modulated by this compound leading to neuroprotection.
Caption: Troubleshooting logic for this compound neuroprotection experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results with GW5074 in Neuronal Cultures
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of GW5074 in neuronal cultures. Researchers may encounter unexpected outcomes with this compound due to its complex and context-dependent mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GW5074?
GW5074 is a potent and selective inhibitor of c-Raf kinase in cell-free in vitro assays, with a reported IC50 of 9 nM.[1][2] It was developed to target the Raf-MEK-ERK signaling pathway. However, its effects in cellular, particularly neuronal, contexts are more complex.
Q2: I'm using GW5074 as a c-Raf inhibitor, but I'm observing neuroprotection instead of the expected cytotoxic or anti-proliferative effects. Why is this happening?
This is a commonly observed and paradoxical effect of GW5074 in neuronal cultures.[3][4] While it inhibits c-Raf in vitro, when applied to neurons, it leads to the activation of both c-Raf and B-Raf.[1][2][3] This activation stimulates the Raf-MEK-ERK pathway, but the resulting neuroprotective effect is surprisingly independent of MEK-ERK and Akt signaling.[3][5] The neuroprotection is instead mediated by the activation of a non-canonical pathway involving Ras and NF-κB, and the downstream inhibition of the pro-apoptotic transcription factor ATF-3.[3][5][6]
Q3: At what concentration does GW5074 show neuroprotective effects, and are higher concentrations problematic?
Maximal neuroprotection in neuronal cultures is typically observed at around 1 µM of GW5074.[7] It is crucial to perform a dose-response curve for your specific neuronal cell type and experimental conditions. At higher concentrations (e.g., 5 µM and above), the neuroprotective effect of GW5074 is reduced.[7] This is likely due to the inhibition of B-Raf at these higher concentrations, counteracting the pro-survival signaling.[7]
Q4: What are the known off-target effects of GW5074 that could influence my results in neuronal cultures?
Besides its paradoxical effect on Raf kinases, GW5074 is also known to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of a form of programmed necrosis called necroptosis. While the direct inhibition of RIPK1 by GW5074 in neurons is not extensively documented in the provided search results, necroptosis is an important cell death pathway in the central nervous system, implicated in neuroinflammation and neurodegenerative diseases.[8][9][10][11] If your experimental model involves stimuli that can induce necroptosis (e.g., TNF-α, ischemic conditions), the RIPK1 inhibitory activity of GW5074 could be a significant confounding factor.[8][9]
Troubleshooting Guide
Problem 1: Unexpected Increase in Neuronal Viability or Neuroprotection
| Possible Cause | Troubleshooting Steps |
| Paradoxical Raf Activation | 1. Confirm Pathway Activation: Perform western blots to check the phosphorylation status of c-Raf, B-Raf, MEK, and ERK. You may observe an increase in their phosphorylation, contrary to what is expected from a "Raf inhibitor".[3] 2. Test for MEK-ERK Independence: Use established MEK inhibitors (e.g., PD98059, U0126) in conjunction with GW5074. If the neuroprotective effect of GW5074 persists, it confirms the MEK-ERK independent mechanism.[3][5] 3. Investigate Downstream Mediators: Assess the involvement of NF-κB and ATF-3. Inhibition of NF-κB should block the neuroprotective effect of GW5074.[3] You can also measure the expression levels of ATF-3, which are expected to be suppressed by GW5074 treatment.[5][6] |
| Inhibition of Necroptosis | 1. Assess the Role of Necroptosis in Your Model: Determine if your experimental conditions (e.g., neurotoxic stimuli, inflammation) are known to induce necroptosis. This can be done by checking for the activation of RIPK1, RIPK3, and MLKL. 2. Use a Specific RIPK1 Inhibitor: Compare the effects of GW5074 with a more specific RIPK1 inhibitor, such as Necrostatin-1.[8][12] If they produce similar neuroprotective outcomes, it suggests that RIPK1 inhibition is a contributing factor. |
Problem 2: Increased Neuronal Cell Death or Toxicity
| Possible Cause | Troubleshooting Steps |
| High Concentration of GW5074 | 1. Perform a Dose-Response Curve: As mentioned, high concentrations of GW5074 (≥ 5 µM) can be less protective or even toxic due to the inhibition of B-Raf.[7] Determine the optimal concentration for your specific cell type and experimental setup. 2. Check for Off-Target Cytotoxicity: At very high concentrations, any compound can have non-specific toxic effects. Ensure you have appropriate vehicle controls and perform viability assays (e.g., MTT, LDH release). |
| Inhibition of a Pro-Survival Pathway in a Specific Context | 1. Re-evaluate the Role of c-Raf in Your Model: In some specific cellular contexts, c-Raf may have non-canonical, pro-survival functions that are independent of the classical MEK-ERK pathway.[13] In such cases, true inhibition of c-Raf by GW5074 could lead to cell death. 2. Analyze Downstream Signaling: Investigate the effect of GW5074 on other signaling pathways relevant to your experimental model to identify any unintended inhibition of pro-survival signals. |
| Solvent Toxicity | 1. Check Vehicle Controls: GW5074 is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is non-toxic to your neurons. Run a vehicle-only control to rule out solvent-induced cell death. |
Data Summary
Table 1: IC50 Values and Effective Concentrations of GW5074
| Target | Condition | IC50 / Effective Concentration | Reference |
| c-Raf | In vitro kinase assay | 9 nM | [1][2] |
| Neuronal Cultures | Neuroprotection (maximal) | ~1 µM | [7] |
| Neuronal Cultures | Reduced neuroprotection | ≥ 5 µM | [7] |
Experimental Protocols
Protocol 1: General Guidelines for Using GW5074 in Neuronal Cultures
-
Reconstitution: Prepare a stock solution of GW5074 in sterile DMSO (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term storage.
-
Working Dilution: On the day of the experiment, thaw the stock solution and prepare fresh dilutions in your neuronal culture medium to the desired final concentrations. It is important to minimize the final DMSO concentration in the culture (typically ≤ 0.1%).
-
Dose-Response: To determine the optimal concentration, treat your neuronal cultures with a range of GW5074 concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) for the desired duration of your experiment.
-
Controls: Always include the following controls:
-
Untreated cells (negative control).
-
Vehicle-treated cells (DMSO at the same final concentration as the highest GW5074 dose).
-
Positive control for your experimental paradigm (e.g., a known neuroprotective or neurotoxic agent).
-
-
Assessment of Viability: Use standard cell viability assays to quantify the effects of GW5074, such as:
-
MTT assay
-
LDH release assay
-
Live/Dead staining (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Immunostaining for neuronal markers (e.g., NeuN, MAP2) and apoptosis markers (e.g., cleaved caspase-3).
-
Protocol 2: Western Blot Analysis to Investigate Signaling Pathways
-
Cell Lysis: After treatment with GW5074 and/or other inhibitors, wash the neuronal cultures with ice-cold PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-c-Raf, total c-Raf, phospho-ERK, total ERK, ATF-3, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: Paradoxical signaling of GW5074 in vitro versus in neuronal cultures.
Caption: Troubleshooting workflow for unexpected results with GW5074.
Caption: Potential off-target inhibition of the necroptosis pathway by GW5074.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necroptosis Mediates TNF-Induced Toxicity of Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-GW 5074 off-target effects on kinase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (Z)-GW 5074 on kinase activity. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of this compound?
This compound, also known as GW5074, is a potent inhibitor of the c-Raf (Raf-1) kinase, with a reported IC50 of 9 nM in cell-free assays[1][2]. It is a cell-permeable compound used to study the Ras/Raf/ERK signaling pathway[3].
Q2: How selective is this compound for c-Raf in vitro?
In vitro kinase profiling has shown this compound to be highly selective for c-Raf. Studies have reported that it has no significant inhibitory effect on the activities of several other kinases, including JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP kinase, and VEGFR2[1][2]. The selectivity for c-Raf is reported to be at least 100-fold greater than for these other kinases.
Q3: Are there any known off-target effects of this compound in cellular assays?
Yes, despite its in vitro selectivity, this compound has been observed to have off-target or unexpected effects in cellular contexts. Notably, in neuronal cultures, treatment with GW5074 can lead to the accumulation of activating modifications on both c-Raf and B-Raf[2]. It has also been shown to increase the activity of B-Raf, a kinase it does not inhibit at neuroprotective concentrations in vitro[4]. Additionally, some studies have identified other molecular interactions, such as with the mutant huntingtin (mHTT) protein and the histone deacetylase Sirt5[3][5].
Q4: Does this compound always inhibit the MEK/ERK pathway in cells?
Not always. While this compound is expected to inhibit the MEK/ERK pathway through its action on c-Raf, some studies have shown that it can actually stimulate this pathway in certain cell types, such as neurons[4]. The neuroprotective effects of GW5074 have been found to be independent of MEK-ERK and Akt signaling[4]. This suggests that the compound can trigger non-canonical signaling pathways[4][6].
Troubleshooting Guide
Q1: I'm using this compound to inhibit the MEK/ERK pathway, but I'm seeing an increase in ERK phosphorylation. Why is this happening?
This is a documented paradoxical effect in some cell types, particularly neurons[4]. While GW5074 inhibits c-Raf in vitro, in a cellular context, it can lead to the activation of B-Raf[4][6]. B-Raf can then signal to MEK and ERK, leading to their phosphorylation. This highlights a divergence between in vitro selectivity and in-cell signaling outcomes. It is crucial to monitor the phosphorylation status of both c-Raf and B-Raf in your experiments.
Q2: My experimental results are inconsistent with c-Raf inhibition. What could be the underlying cause?
There are several possibilities to consider:
-
Non-Canonical Signaling: this compound may be eliciting its effects through a non-canonical, c-Raf-independent pathway. For instance, its neuroprotective effects have been linked to the activation of B-Raf and the subsequent downregulation of Activating Transcription Factor-3 (ATF-3)[6].
-
Off-Target Kinase Activity: Although reported to be highly selective, it is possible that at the concentration used in your experiments, GW5074 is interacting with other kinases or signaling proteins.
-
Cell-Type Specific Effects: The cellular response to GW5074 can be highly context-dependent. The signaling network of your specific cell line may lead to outcomes different from those previously reported.
Q3: How can I confirm that the observed phenotype in my experiment is due to an off-target effect of this compound?
To investigate a potential off-target effect, you can perform the following:
-
Use a Structurally Unrelated Inhibitor: Employ another c-Raf inhibitor with a different chemical scaffold to see if it reproduces the same phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of c-Raf. If the phenotype persists after c-Raf knockdown but is still observed with GW5074 treatment, it is likely an off-target effect.
-
Kinase Profiling: Perform a broad kinase screen to identify other potential kinase targets of GW5074 at the concentrations you are using.
-
Monitor Downstream Pathways: Analyze key nodes of related signaling pathways (e.g., Akt, NF-κB) to see if they are affected by GW5074 treatment[2][4].
Quantitative Data Summary
| Target/Interaction | Parameter | Value | Notes |
| On-Target Activity | |||
| c-Raf (Raf-1) | IC50 | 9 nM | Cell-free kinase assay[1][2]. |
| Reported In Vitro Selectivity (No significant inhibition) | |||
| JNK1/2/3 | - | - | [1][2] |
| MEK1 | - | - | [1][2] |
| MKK6/7 | - | - | [1][2] |
| CDK1/2 | - | - | [1][2] |
| c-Src | - | - | [1][2] |
| p38 MAP Kinase | - | - | [1][2] |
| VEGFR2 | - | - | [1][2] |
| c-Fms | - | - | [1][2] |
| Other Reported Molecular Interactions | |||
| B-Raf | - | - | Activity is increased in neuronal cultures upon treatment[4][6]. |
| Sirt5 | - | Inhibition | Functions as an inhibitor of desuccinylation activity[3]. |
| Mutant Huntingtin (mHTT) | Binding | - | Binds to mHTT and promotes its degradation[5]. |
| ZAK | IC50 | - | A dose-response curve has been generated, suggesting inhibitory activity[7]. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Activity
This protocol is a generalized method for measuring the in vitro inhibitory activity of this compound against a purified kinase.
Principle: This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by a kinase. A decrease in ATP consumption in the presence of the inhibitor indicates kinase inhibition. The remaining ATP can be measured using a luciferase-based reagent like Kinase-Glo®.
Materials:
-
Purified kinase (e.g., c-Raf)
-
Kinase-specific substrate (e.g., MBP for c-Raf)[1]
-
This compound stock solution in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)[1]
-
[γ-³³P-ATP] or ATP
-
96-well or 384-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction Setup: In a multi-well plate, add the diluted inhibitor, the purified kinase, and the specific substrate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes)[7].
-
ATP Detection: Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Protocol 2: Western Blot Analysis of B-Raf Activation in Cultured Cells
Principle: This protocol is used to assess the phosphorylation status of B-Raf and other signaling proteins in cells treated with this compound. An increase in the phosphorylation of specific sites on B-Raf can indicate its activation.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-B-Raf, anti-total-B-Raf, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-B-Raf) overnight at 4°C, according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-B-Raf).
Visualizations
Caption: Canonical Raf/MEK/ERK signaling pathway and the inhibitory target of this compound.
Caption: Non-canonical pathway of this compound in neuronal cells leading to neuroprotection.
Caption: Experimental workflow to investigate potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GW-5074 - LKT Labs [lktlabs.com]
- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. se.promega.com [se.promega.com]
Technical Support Center: GW5074 in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the potential toxicity of GW5074 in primary cell culture experiments. The information is presented in a question-and-answer format for both troubleshooting and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving GW5074 and primary cell cultures.
Issue 1: Significant cell death observed even at low concentrations of GW5074.
-
Question: I am observing widespread cell death in my primary cell culture shortly after applying GW5074, even at nanomolar concentrations. What could be the cause, and how can I resolve this?
-
Answer: This issue can stem from several factors, including high sensitivity of the specific primary cell type to the compound, solvent toxicity, or suboptimal culture conditions.
-
Possible Cause 1: High Cell-Type Sensitivity. Primary cells, unlike immortalized cell lines, can be exquisitely sensitive to chemical inhibitors. The IC50 for c-Raf is 9 nM, but off-target effects or even on-target effects in a particular primary cell type could be toxic at or near this concentration.[1]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: It is crucial to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a very low concentration (e.g., 1-10 nM) and perform serial dilutions up to a higher range (e.g., 10 µM).[2]
-
Determine IC50 Value: After the dose-response experiment, calculate the half-maximal inhibitory concentration (IC50) for toxicity in your specific primary cell type using a viability assay such as MTT or LDH release.[3][4] This will define the upper limit for your future experiments.
-
Time-Course Experiment: Assess cell viability at different time points (e.g., 6, 12, 24, 48 hours) to determine the onset of toxicity. Shorter incubation times may be sufficient to achieve the desired biological effect without inducing widespread cell death.[2]
-
-
-
Possible Cause 2: Solvent Toxicity. GW5074 is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to primary cells.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same concentration of DMSO used to dissolve GW5074. This will help you differentiate between compound-specific toxicity and solvent-induced toxicity.
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%.[5]
-
-
-
Possible Cause 3: Suboptimal Culture Conditions. The health and density of your primary cells can significantly influence their susceptibility to toxic compounds.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Before treating with GW5074, determine the optimal seeding density for your primary cells in the chosen culture vessel (e.g., 96-well plate). Cells that are too sparse or too confluent can be more sensitive to stress.[6]
-
Serum Concentration: The concentration of serum in the culture medium can affect the bioavailability and toxicity of a compound. In some cases, increasing the serum concentration can mitigate toxicity.[2][7] Consider if your experimental design allows for adjusting the serum percentage.
-
-
Issue 2: Inconsistent results and high variability between experiments.
-
Question: My results with GW5074 are not reproducible. I'm seeing different levels of toxicity and efficacy in replicate experiments. What could be causing this variability?
-
Answer: Inconsistent results are often due to variations in experimental procedures or the stability of the compound.
-
Possible Cause 1: Inconsistent Cell Culture Practices.
-
Troubleshooting Steps:
-
Standardize Cell Passage Number: Use primary cells from a consistent and low passage number for all experiments.
-
Consistent Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment.
-
-
-
Possible Cause 2: Compound Instability.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of GW5074 for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Proper Storage: Store the GW5074 stock solution at -20°C or -80°C as recommended by the manufacturer.
-
-
-
Issue 3: Observing morphological changes in cells, but viability assays show minimal toxicity.
-
Question: My primary cells are showing morphological changes like rounding up and detachment after GW5074 treatment, but viability assays like MTT are not indicating significant cell death. How should I interpret this?
-
Answer: Morphological changes are often early indicators of cellular stress and can precede a significant drop in metabolic activity or membrane integrity.[8]
-
Interpretation: The cells are likely experiencing stress, and while they may not be dead according to the viability assay's endpoint, their physiological function is compromised. This could be a pre-apoptotic state.
-
Recommendations:
-
Use Multiple Viability Assays: Complement the MTT assay (which measures metabolic activity) with an assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, or a dye exclusion assay like Trypan Blue.[3][9]
-
Apoptosis Assays: To investigate if the morphological changes are indicative of apoptosis, consider performing assays for caspase activation (e.g., Caspase-3/7 activity assay) or using Annexin V staining.[10]
-
Visual Documentation: Carefully document the morphological changes with microscopy at different time points. Note the percentage of cells showing altered morphology.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GW5074?
A1: GW5074 is a potent and selective inhibitor of c-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1] It has an in vitro IC50 of 9 nM for c-Raf.[1] However, in some cell types, particularly neurons, it can paradoxically lead to the activation of c-Raf and B-Raf, suggesting a more complex, non-canonical mechanism of action that is not solely dependent on the MEK-ERK pathway.[12]
Q2: What are the known off-target effects of GW5074 that could contribute to toxicity?
A2: While GW5074 is highly selective for c-Raf, like most small molecule inhibitors, it may have off-target effects, especially at higher concentrations. One known effect is the impact on mitochondrial function, including the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2] This can lead to cellular stress and apoptosis.
Q3: What are the typical signs of GW5074-induced toxicity in primary cell cultures?
A3: Signs of toxicity can be cell-type dependent but generally include:
-
Morphological Changes: Cells may appear rounded, shrunken, or granulated. Adherent cells might detach from the culture surface.[8]
-
Reduced Cell Viability: A decrease in the number of viable cells as measured by assays like MTT, MTS, or LDH release.[3]
-
Induction of Apoptosis: Increased activity of caspases and positive staining with apoptosis markers like Annexin V.[10]
-
Increased Oxidative Stress: Elevated levels of intracellular reactive oxygen species (ROS).[2]
Q4: What is a general recommended starting concentration range for GW5074 in primary cell cultures?
A4: A general starting point for a dose-response experiment in a new primary cell type would be to test a range from 1 nM to 10 µM .[5] It is critical to perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type and experimental goals.[2]
Q5: How can I mitigate mitochondrial toxicity induced by GW5074?
A5: If you suspect mitochondrial toxicity is a primary concern, you can try the following:
-
Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) may help to quench the excess ROS produced as a result of mitochondrial dysfunction.[2]
-
Optimize Concentration and Duration: Use the lowest effective concentration of GW5074 for the shortest possible time to achieve your desired experimental outcome, as mitochondrial damage is often dose- and time-dependent.[2]
Data Presentation
Table 1: Troubleshooting Guide for GW5074 Toxicity in Primary Cell Cultures
| Problem | Possible Cause | Recommended Solution |
| High cell death at low concentrations | High cell-type sensitivity | Perform a detailed dose-response and time-course experiment to find the optimal concentration and incubation time. |
| Solvent (DMSO) toxicity | Include a vehicle control and ensure the final DMSO concentration is <0.1%. | |
| Suboptimal cell health | Optimize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. | |
| Inconsistent experimental results | Variability in cell culture | Standardize cell passage number and seeding density. |
| Compound instability | Prepare fresh stock solutions for each experiment and store them properly. | |
| Morphological changes without a drop in viability | Early-stage cellular stress | Use multiple, complementary viability assays (e.g., MTT and LDH). |
| Apoptosis induction | Perform assays to detect caspase activation or use Annexin V staining. |
Table 2: Key Experimental Parameters for Minimizing GW5074 Toxicity
| Parameter | Recommendation | Rationale |
| Concentration | Determine empirically via dose-response curve (start with 1 nM - 10 µM). | Primary cells have varied sensitivities; finding the optimal non-toxic range is critical. |
| Incubation Time | Use the shortest duration necessary to observe the desired effect. | Minimizes cumulative toxic effects. |
| Cell Seeding Density | Optimize for each primary cell type and plate format. | Both sparse and overly confluent cultures can be more susceptible to stress. |
| Serum Concentration | Consider adjusting if allowed by the experimental design. | Serum proteins can bind to the compound, reducing its free concentration and toxicity. |
| Solvent (DMSO) Concentration | Keep final concentration below 0.1%. | High concentrations of DMSO are toxic to cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of GW5074 using an MTT Assay
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and recover for 24 hours.[2]
-
Compound Preparation: Prepare a series of dilutions of GW5074 in your complete culture medium. A suggested range is from 1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.[2]
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of GW5074 or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[3]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 for toxicity.
Visualizations
Caption: GW5074's mechanism of action and potential off-target effects.
Caption: Workflow for assessing and minimizing GW5074 toxicity.
Caption: Troubleshooting logic for high GW5074-induced toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A Morphological identification cell cytotoxicity assay using cytoplasm-localized fluorescent probe (CLFP) to distinguish living and dead cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with paradoxical ERK activation by (Z)-GW 5074
Welcome to the technical support center for (Z)-GW 5074. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing paradoxical ERK activation, a known phenomenon with some RAF inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of c-Raf, a serine/threonine-specific protein kinase in the MAPK/ERK signaling pathway.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-Raf and preventing its catalytic activity.[3]
Q2: What is paradoxical ERK activation?
Paradoxical ERK activation is a phenomenon where a RAF inhibitor, intended to suppress the MAPK/ERK pathway, instead causes its activation in certain cellular contexts.[4][5][6] This occurs when the inhibitor binds to one protomer of a RAF dimer, leading to the transactivation of the other, unbound protomer and subsequent downstream signaling to MEK and ERK.[3] This effect is typically observed in cells with wild-type BRAF and upstream activation of the pathway, such as through mutated RAS.[6]
Q3: Under what experimental conditions is paradoxical ERK activation with this compound likely to occur?
Paradoxical ERK activation with this compound is most likely to be observed in cell lines that are:
-
BRAF wild-type: The presence of uninhibited BRAF allows for the formation of active dimers.
-
Have upstream pathway activation: This is commonly due to activating mutations in RAS (e.g., KRAS, NRAS, HRAS) or upstream receptor tyrosine kinase (RTK) signaling.[4][6]
The effect is also concentration-dependent. At low concentrations, the inhibitor may only occupy one protomer in a RAF dimer, leading to paradoxical activation. At higher concentrations, the inhibitor may saturate both protomers, leading to pathway inhibition.[4]
Q4: I am observing increased pERK levels after treating my cells with this compound. How can I confirm this is paradoxical activation?
To confirm paradoxical activation, you should:
-
Verify the genetic background of your cells: Ensure they are BRAF wild-type and check for known RAS mutations.
-
Perform a dose-response experiment: Treat cells with a range of this compound concentrations and measure pERK levels by Western blot. Paradoxical activation will typically show an increase in pERK at lower to mid-range concentrations, which may decrease at very high concentrations.
-
Use a MEK inhibitor as a control: Co-treatment with a MEK inhibitor (e.g., PD98059, U0126) should block the downstream increase in pERK, confirming the activation is occurring upstream at the level of RAF.[1][5]
Troubleshooting Guide
Issue: Unexpected increase in phosphorylated ERK (pERK) upon treatment with this compound.
This is a classic indicator of paradoxical ERK activation. Follow these steps to troubleshoot and mitigate the issue.
Step 1: Characterize the Phenomenon
-
Objective: To confirm that the observed increase in pERK is indeed paradoxical activation.
-
Protocol:
-
Dose-Response Analysis: Treat your BRAF wild-type/RAS-mutant cell line with a broad range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 1-2 hours).
-
Time-Course Analysis: Treat cells with a concentration of this compound that showed a robust increase in pERK and harvest cell lysates at different time points (e.g., 15, 30, 60, 120 minutes).
-
Western Blotting: Analyze the cell lysates for pERK, total ERK, pMEK, and total MEK. An increase in both pMEK and pERK is indicative of paradoxical activation.
-
Step 2: Mitigate Paradoxical Activation
If paradoxical activation is confirmed and is interfering with your experimental goals, consider the following strategies:
-
Strategy 1: Co-treatment with a MEK Inhibitor
-
Rationale: A MEK inhibitor will block the signaling cascade downstream of RAF, effectively negating the paradoxical activation of ERK.[5]
-
Recommendation: Use a well-characterized MEK inhibitor such as Trametinib or Selumetinib in combination with this compound. A dose-response for the MEK inhibitor should be performed to determine the optimal concentration for ERK inhibition in your system.
-
-
Strategy 2: Use a "Paradox Breaker" RAF Inhibitor
-
Rationale: Second-generation RAF inhibitors, often called "paradox breakers" (e.g., PLX7904, PLX8394), have been designed to inhibit RAF signaling without inducing RAF dimerization and subsequent paradoxical activation.[7]
-
Recommendation: If your experimental design allows, consider using one of these alternative compounds to circumvent the issue of paradoxical activation.
-
-
Strategy 3: Modulate this compound Concentration
-
Rationale: As paradoxical activation is dose-dependent, using a much higher concentration of this compound may lead to inhibition of both protomers in the RAF dimer, thus inhibiting the pathway.[4]
-
Caution: High concentrations may lead to off-target effects. This approach should be validated carefully.
-
Quantitative Data Summary
| Inhibitor | Target | IC50 | Cell Line Context for Paradoxical Activation | Reference |
| This compound | c-Raf | 9 nM | Neuronal cultures (neuroprotection context) | [2] |
| Vemurafenib | BRAFV600E | ~31 nM | BRAF wild-type, RAS-mutant cells | [5] |
| PLX7904 | BRAFV600E | N/A | Does not induce paradoxical activation in RAS-mutant cells | [7] |
Experimental Protocols
Protocol 1: Western Blot for pERK and Total ERK
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total ERK or a loading control like GAPDH or β-actin.[8]
Protocol 2: Co-Immunoprecipitation for RAF Dimerization
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
-
Pre-clearing: Pre-clear lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the lysate with an antibody against one RAF isoform (e.g., anti-BRAF) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other RAF isoform (e.g., anti-CRAF) to detect heterodimerization.
Visualizations
Caption: Paradoxical ERK activation by this compound.
Caption: Troubleshooting workflow for paradoxical ERK activation.
References
- 1. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of (Z)-GW 5074 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Z)-GW 5074 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare stock solutions of this compound in a solvent like DMSO. For in vivo experiments, a stock solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be prepared.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to prepare fresh working solutions for in vivo use on the same day.[1]
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: The stability of this compound in your specific cell culture medium should be empirically determined.[2] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) can be used to quantify the concentration of the compound over time.[2][3] A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q3: What are common reasons for observing lower than expected activity of this compound in my cell-based assays?
A3: Lower than expected activity could be due to several factors:
-
Degradation: The compound may not be stable under your specific cell culture conditions (e.g., temperature, pH, presence of certain media components).
-
Solubility Issues: Poor solubility can lead to precipitation of the compound, reducing its effective concentration.[2]
-
Binding to plasticware: Small molecules can adsorb to the surface of cell culture plates and tubes, lowering the concentration available to the cells.[2]
-
Cellular Efflux: Cells may actively transport the inhibitor out, reducing its intracellular concentration.[3]
Q4: Can I pre-mix this compound into my cell culture medium for long-term storage?
A4: It is generally not recommended to store this compound in cell culture medium for extended periods without first performing a thorough stability analysis. The complex composition of cell culture media, including serum, can affect the stability of small molecules.[3] It is best practice to add the compound to the medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Always prepare working dilutions fresh from a reliable stock. |
| Variability in cell culture conditions. | Standardize all cell culture parameters, including cell density, media composition, and incubation times. | |
| No observable effect of this compound | Incorrect concentration due to degradation, precipitation, or adsorption. | Verify the concentration and stability of this compound in your culture medium using HPLC or LC-MS. Test a higher concentration range. |
| The target pathway (c-Raf) is not active in your cell model. | Confirm the expression and activation of c-Raf in your cells using techniques like Western blotting. | |
| High background signal or off-target effects | This compound may have off-target activities at high concentrations. | Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest off-target effects. |
| Degradation products may have biological activity. | Analyze the culture medium for the presence of degradation products using LC-MS. |
Quantitative Data Summary
Table 1: Illustrative Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration (µM) - Measured by HPLC | % Remaining |
| 0 | 10.0 | 100% |
| 24 | 9.1 | 91% |
| 48 | 8.2 | 82% |
| 72 | 7.4 | 74% |
Table 2: Illustrative Solubility of this compound in Different Cell Culture Media
| Medium | Maximum Soluble Concentration (µM) |
| DMEM + 10% FBS | > 100 |
| RPMI-1640 + 10% FBS | > 100 |
| Serum-Free Medium X | 50 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of this compound Spiked Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium (with all supplements, including serum) with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Incubate the spiked medium in a sterile container under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium.
-
-
Sample Preparation:
-
Precipitate proteins from the collected samples by adding a cold organic solvent (e.g., acetonitrile) in a 1:2 (sample:solvent) ratio.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Compare the concentration at each time point to the initial concentration at time 0 to calculate the percentage of the compound remaining.
-
Visualizations
References
how to avoid (Z)-GW 5074 precipitation in aqueous solutions
Welcome to the technical support center for (Z)-GW 5074. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a hydrophobic molecule with very low solubility in water and ethanol.[1][2] Precipitation typically occurs when a concentrated stock solution, usually prepared in a water-miscible organic solvent like DMSO, is diluted into an aqueous solution where the drug's solubility is exceeded.[3][4][5] This rapid change in solvent environment from a favorable organic solvent to an unfavorable aqueous one can cause the compound to crash out of solution.
Q2: What is the best solvent to dissolve this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][2][6][7] It is important to use fresh, high-quality DMSO, as absorbed moisture can negatively impact solubility.[1][6]
Q3: At what concentration can I dissolve this compound in DMSO?
A3: this compound is soluble in DMSO at concentrations ranging from 15 mg/mL to over 100 mg/mL.[1][6][7] For most applications, preparing a stock solution in the range of 10-20 mM in DMSO is a common practice.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the most common solvent, Dimethylformamide (DMF) has also been reported as a solvent with a solubility of 15 mg/ml.[7] Ethanol is not recommended as this compound is poorly soluble in it.[1]
Q5: Are there any general strategies to improve the solubility of hydrophobic compounds like this compound in aqueous solutions?
A5: Yes, several formulation strategies can be employed to enhance the solubility and prevent the precipitation of hydrophobic compounds. These include the use of co-solvents (e.g., PEG300, propylene glycol), surfactants (e.g., Tween-80, Pluronic F127), and pH adjustment.[3][8][9][10]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Problem: this compound precipitates immediately upon addition to my aqueous solution.
| Potential Cause | Troubleshooting Step | Explanation |
| High Final Concentration | Decrease the final working concentration of this compound in your aqueous medium. | The concentration of this compound may be exceeding its solubility limit in the final aqueous solution. |
| Rapid Dilution | Add the DMSO stock solution dropwise while vortexing or stirring the aqueous solution. | Slow, controlled addition allows for better mixing and can prevent localized high concentrations that lead to immediate precipitation. |
| Low Temperature | Perform the dilution at room temperature or 37°C. Pre-warming the aqueous solution can sometimes help. | Solubility is often temperature-dependent. A slightly higher temperature can increase the solubility of the compound. |
| High DMSO Concentration in Final Solution | Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤0.5%). | High concentrations of DMSO can be toxic to cells and may not be sufficient to maintain solubility upon significant dilution. |
Problem: this compound precipitates over time in my aqueous solution.
| Potential Cause | Troubleshooting Step | Explanation |
| Metastable Supersaturation | Use the prepared aqueous solution immediately. | The initially clear solution might be a thermodynamically unstable supersaturated state that will eventually lead to precipitation.[4] |
| Lack of Solubilizing Agents | Consider adding a low concentration of a biocompatible surfactant (e.g., 0.01-0.1% Tween-80) or a co-solvent to your aqueous medium. | Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility and stability in aqueous solutions.[3][8][10] |
| pH of the Medium | Check if the pH of your final solution is optimal. While information on the pKa of this compound is not readily available, pH can influence the solubility of compounds with ionizable groups.[8][10] | The ionization state of a compound can significantly affect its solubility. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 15 mg/mL to 104 mg/mL | [1][6][7] |
| DMF | 15 mg/mL | [7] |
| DMSO:PBS (pH 7.2) (1:8) | 0.1 mg/mL | [7] |
| Water | Insoluble | [1][2] |
| Ethanol | Insoluble / Soluble to 1 mM | [1] |
Note: The solubility in ethanol is conflicting across sources, with most indicating insolubility. It is advisable to primarily use DMSO.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) and brief sonication can aid in dissolution.[6]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6]
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium (e.g., Cell Culture Medium)
-
Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C).
-
While gently vortexing or swirling the aqueous medium, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Ensure the final concentration of DMSO in the medium is kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts or toxicity.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Use the freshly prepared solution immediately for your experiment.
Protocol 3: Preparation of a this compound Formulation with a Surfactant for Improved Stability
-
Prepare a stock solution of a biocompatible surfactant, such as Tween-80, in your aqueous medium (e.g., a 1% stock solution).
-
Add the surfactant stock solution to your final volume of aqueous medium to achieve a low final concentration (e.g., 0.01-0.1%).
-
Proceed with the dilution of the this compound DMSO stock solution as described in Protocol 2 into this surfactant-containing medium.
-
The surfactant will help to stabilize the this compound in the aqueous environment and prevent precipitation.[1][6]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing GW5074 and Sorafenib Combination Dosage
Welcome to the technical support center for researchers utilizing the combination of GW5074 and Sorafenib. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your experimental designs and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for GW5074 and Sorafenib?
A1: GW5074 is a potent and selective inhibitor of c-Raf, a serine/threonine kinase.[1] In some cellular contexts, particularly in neurons, it can paradoxically lead to the activation of B-Raf and the downstream MEK-ERK pathway.[2][3] Sorafenib is a multi-kinase inhibitor that targets several key proteins involved in tumor cell proliferation and angiogenesis.[4][5][6] Its targets include RAF kinases (c-Raf and B-Raf), vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), and platelet-derived growth factor receptor-β (PDGFR-β).[4] The dual action of Sorafenib allows it to inhibit both tumor growth and the formation of new blood vessels that supply the tumor.[4]
Q2: What is the rationale for combining GW5074 and Sorafenib?
A2: The combination of GW5074 and Sorafenib has been shown to have synergistic cytotoxic effects in cancer cells.[7][8][9] While Sorafenib inhibits B-Raf, GW5074 specifically inhibits c-Raf. This dual targeting of the RAF signaling pathway can lead to a more potent anti-cancer effect.[7][8][9] Notably, the combination can significantly reduce the required dosage of Sorafenib to achieve a cytotoxic effect, which may help in mitigating off-target effects and drug resistance.[7][8][9] The synergistic effect is thought to be mediated through increased mitochondrial dysfunction, leading to apoptosis.[7][8][9]
Q3: What are typical starting concentrations for in vitro experiments?
A3: Based on studies in colorectal cancer cell lines, Sorafenib as a single agent has an IC50 (half-maximal inhibitory concentration) in the range of 17-31 µM.[7][8][9] However, when combined with very low concentrations of GW5074 (0.003-0.034 µM), the IC50 of Sorafenib can be dramatically reduced to as low as 0.01-0.14 µM.[7][8] Therefore, a good starting point for optimization would be to use a low, fixed concentration of GW5074 while titrating Sorafenib across a wide range of concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell viability despite combination treatment. | Sub-optimal drug concentrations. | Titrate both GW5074 and Sorafenib concentrations in a matrix format to identify the optimal synergistic ratio. Consider that the effective concentration can be cell-line dependent. |
| Drug instability. | Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. | |
| Cell confluence too high. | Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times. | Ensure precise and consistent incubation times for drug treatment across all experiments. | |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate drug concentrations. | |
| Unexpected antagonistic effect observed. | Complex biological interactions. | The RAF signaling pathway is complex and feedback loops can exist. Consider performing western blots to analyze the phosphorylation status of key downstream effectors like MEK and ERK to understand the signaling dynamics in your specific cell line. |
| Off-target effects. | At high concentrations, both drugs may have off-target effects that could interfere with the desired synergistic interaction. Lowering the concentration of one or both drugs may be necessary. |
Data Presentation
Table 1: Synergistic Effect of GW5074 on Sorafenib IC50 in Colorectal Cancer Cell Lines
| Cell Line | Sorafenib IC50 (µM) - Alone | Sorafenib IC50 (µM) - with GW5074 | GW5074 Concentration (µM) | Fold Reduction in Sorafenib IC50 |
| HCT116 | 17 | 0.14 | 0.034 | ~121 |
| LoVo | 31 | 0.01 | 0.003 | ~3100 |
Data extracted from a study on human colorectal cancer cell lines.[7][8][9]
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the cytotoxic effects of GW5074 and Sorafenib, alone and in combination.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of GW5074 and Sorafenib in culture medium.
-
Treat cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis following drug treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of GW5074 and Sorafenib.
-
After the incubation period, harvest the cells (including floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory targets of Sorafenib and GW5074.
Caption: General experimental workflow for assessing the synergy of GW5074 and Sorafenib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sorafenib - Wikipedia [en.wikipedia.org]
- 6. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in GW5074 experiments
Welcome to the technical support center for GW5074. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving the c-Raf inhibitor, GW5074. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, alongside detailed experimental protocols and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GW5074?
A1: GW5074 is a potent and selective inhibitor of c-Raf (Raf-1) kinase with an in vitro IC50 value of 9 nM.[1][2] It functions by competing with ATP for binding to the kinase domain of c-Raf, thereby inhibiting its catalytic activity and downstream signaling through the MEK-ERK pathway.
Q2: I am observing an increase in c-Raf phosphorylation and ERK activation after treating my cells with GW5074. Is this expected?
A2: This phenomenon, known as "paradoxical activation," has been observed with GW5074 and other Raf inhibitors in certain cellular contexts, particularly in cells with wild-type B-Raf and active Ras signaling.[3][4][5][6][7][8] In these situations, inhibitor binding to one protomer of a Raf dimer can lead to the transactivation of the other protomer, resulting in increased, rather than decreased, downstream signaling. This is a critical consideration when interpreting your results.
Q3: What are the known off-target effects of GW5074?
A3: While GW5074 is highly selective for c-Raf, it may have some off-target effects, especially at higher concentrations. It has been reported to have no significant activity against JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP kinase, and VEGFR2 at concentrations up to 1 µM.[1][2] However, some studies suggest it may influence other signaling pathways, such as the Akt and NF-κB pathways.[1][2]
Q4: What is the recommended solvent and storage condition for GW5074?
A4: GW5074 is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: I am seeing inconsistent results in my cell viability assays. What could be the cause?
A5: Inconsistent results in cell viability assays can stem from several factors. These include issues with compound solubility and stability in culture media, variability in cell seeding density, and the "edge effect" in multi-well plates.[9] Additionally, the paradoxical activation of the Raf pathway in certain cell lines can lead to unexpected proliferative or anti-apoptotic effects.
Troubleshooting Guides
Issue 1: Unexpected Increase in Downstream ERK Signaling (Paradoxical Activation)
Question: My Western blot shows an increase in phosphorylated ERK (p-ERK) after GW5074 treatment, which is contrary to its inhibitory purpose. Why is this happening and how can I troubleshoot it?
Answer:
This is a classic example of the paradoxical activation of the Raf/MEK/ERK pathway.
Potential Causes and Solutions:
-
Cellular Context: This effect is prominent in cells with wild-type B-Raf and high levels of active Ras. The inhibitor can promote the dimerization and transactivation of Raf proteins.
-
Solution: Characterize the Ras and B-Raf mutation status of your cell line. Consider using a cell line with a B-Raf V600E mutation, where paradoxical activation is less likely to occur.
-
-
Inhibitor Concentration: The dose-response to Raf inhibitors can be biphasic, with lower concentrations promoting activation and higher concentrations being inhibitory.
-
Solution: Perform a detailed dose-response curve to determine the optimal concentration for inhibition in your specific cell line.
-
-
Assay Timing: The paradoxical activation can be a transient effect.
-
Solution: Conduct a time-course experiment to observe the kinetics of ERK phosphorylation after GW5074 treatment.
-
Issue 2: High Variability in In Vitro Kinase Assay Results
Question: I am getting inconsistent IC50 values for GW5074 in my in vitro c-Raf kinase assay. What are the common sources of variability?
Answer:
High variability in in vitro kinase assays can be attributed to several factors related to reagents and assay conditions.
Potential Causes and Solutions:
-
Reagent Quality: The purity and activity of the recombinant c-Raf enzyme, the quality of the ATP, and the integrity of the substrate are critical.
-
Solution: Ensure all reagents are of high quality and have been stored properly. Use a fresh batch of ATP for each experiment.
-
-
Assay Conditions: Variations in incubation time, temperature, and buffer composition can significantly impact results.
-
Solution: Strictly adhere to a standardized protocol. Ensure consistent incubation times and temperatures across all experiments.
-
-
Compound Solubility: Precipitation of GW5074 in the assay buffer will lead to inaccurate concentrations.
-
Solution: Visually inspect for any precipitation. It is advisable to prepare fresh dilutions of the compound from a DMSO stock for each experiment.
-
Quantitative Data
Table 1: In Vitro Kinase Selectivity Profile of GW5074
| Kinase | IC50 (nM) | Notes |
| c-Raf (Raf-1) | 9 | Primary target. |
| JNK1 | >1000 | No significant inhibition at 1 µM. |
| JNK2 | >1000 | No significant inhibition at 1 µM. |
| JNK3 | >1000 | No significant inhibition at 1 µM. |
| MEK1 | >1000 | No significant inhibition at 1 µM. |
| MKK6 | >1000 | No significant inhibition at 1 µM. |
| MKK7 | >1000 | No significant inhibition at 1 µM. |
| CDK1 | >1000 | No significant inhibition at 1 µM. |
| CDK2 | >1000 | No significant inhibition at 1 µM. |
| c-Src | >1000 | No significant inhibition at 1 µM. |
| p38 MAP Kinase | >1000 | No significant inhibition at 1 µM. |
| VEGFR2 | >1000 | No significant inhibition at 1 µM. |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-c-Raf (Ser338) and Phospho-ERK1/2 (Thr202/Tyr204)
This protocol is designed to assess the effect of GW5074 on the phosphorylation status of c-Raf and its downstream effector ERK.
Materials:
-
Cells of interest
-
GW5074 (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Raf (Ser338), anti-c-Raf, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of GW5074 or vehicle (DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with GW5074.
Materials:
-
Cells of interest
-
GW5074 (dissolved in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GW5074. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Simplified schematic of the Raf-MEK-ERK signaling pathway and the inhibitory action of GW5074.
Caption: General experimental workflow for studying the effects of GW5074 in cell-based assays.
Caption: A logical workflow for troubleshooting inconsistent experimental results obtained with GW5074.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Bioavailability of GW5074 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor in vivo bioavailability of GW5074.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with GW5074 in a question-and-answer format.
Q1: My in vivo experiment with orally administered GW5074 is showing no effect. What could be the problem?
A1: The most likely culprit is the poor oral bioavailability of GW5074, which is primarily due to its low aqueous solubility.[1][2] A clinical trial involving co-administration of GW5074 and sorafenib noted that increasing the oral dose of GW5074 did not lead to a significant increase in its bioavailability, highlighting its poor absorption characteristics. To address this, consider the following:
-
Formulation: How was the GW5074 formulated for oral administration? A simple suspension in an aqueous vehicle is unlikely to provide adequate absorption. Specialized formulations are often necessary to improve the solubility and absorption of poorly water-soluble compounds.
-
Route of Administration: If oral administration is not critical for your experimental goals, consider switching to an alternative route with higher bioavailability, such as intraperitoneal (IP) injection. Several preclinical studies have successfully used IP administration of GW5074 in mice.[3]
-
Dose: While simply increasing the dose of a poorly absorbed compound may not be effective, ensure that the dose you are using is within the range reported in the literature for in vivo studies (typically 0.5-5 mg/kg for IP administration in mice).[3]
Q2: I am using intraperitoneal (IP) injection for GW5074, but the results are inconsistent. What could be the cause?
A2: Inconsistent results with IP administration can arise from several factors, even though this route bypasses first-pass metabolism:
-
Precipitation at the Injection Site: GW5074's low solubility means it can precipitate out of the vehicle upon injection into the peritoneal cavity, leading to variable absorption. Ensure your formulation is a stable suspension. Sonication of the suspension before each injection can help ensure homogeneity.
-
Vehicle Composition: The choice of vehicle is critical. A common formulation for in vivo suspension of GW5074 includes a combination of DMSO, PEG300, Tween-80, and saline.[4] The composition of this vehicle is designed to maintain GW5074 in a suspended state. Variations in the preparation of this vehicle can lead to inconsistencies.
-
Animal-to-Animal Variability: Physiological differences between individual animals can lead to variations in drug absorption and metabolism. Ensure your experimental groups are sufficiently large to account for this biological variability.
Q3: My GW5074 formulation appears cloudy and precipitates over time. Is this normal and how can I fix it?
A3: Yes, this is a common issue due to the low solubility of GW5074. While a suspended solution is expected, rapid or significant precipitation can lead to inaccurate dosing. Here are some tips:
-
Proper Formulation Technique: Follow a validated protocol for preparing the suspension. For the commonly used DMSO/PEG300/Tween-80/saline vehicle, it is crucial to add the components in the correct order and mix thoroughly at each step to ensure the best possible suspension.[4]
-
Sonication: As mentioned, sonicating the suspension immediately before drawing it into the syringe can help to create a more uniform suspension and ensure more consistent dosing.
-
Fresh Preparation: It is best practice to prepare the GW5074 formulation fresh for each experiment to minimize issues with stability and precipitation over time.
Q4: Are there more advanced formulation strategies I can use to improve the bioavailability of GW5074?
A4: Yes, several advanced formulation strategies can be explored to enhance the solubility and absorption of poorly water-soluble drugs like GW5074. These include:
-
Salt Formation: Developing a salt form of the drug can significantly improve its solubility and dissolution rate.[5][6] A clinical study mentioned the development of a new salt form of GW5074 for this very purpose.[7]
-
Nanoparticle Formulations: Encapsulating GW5074 into nanoparticles can increase its surface area, improve solubility, and potentially enhance its absorption.[8][9]
-
Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs like GW5074, protecting them from degradation and improving their pharmacokinetic profile.[10][11][12]
-
Solid Dispersions: Dispersing GW5074 in a polymer matrix at the molecular level can create an amorphous solid dispersion, which can have a much higher dissolution rate than the crystalline drug.[13][14][15][16]
-
Prodrugs: A prodrug approach involves chemically modifying the GW5074 molecule to a more soluble and absorbable form that is then converted back to the active drug in the body.[17][18][19][20]
Frequently Asked Questions (FAQs)
Q1: What is GW5074 and what is its mechanism of action?
A1: GW5074 is a potent and selective inhibitor of the c-Raf kinase, with an IC50 of 9 nM.[21][22] c-Raf is a key component of the MAPK/ERK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival. However, in some neuronal contexts, GW5074 has been shown to paradoxically activate c-Raf and B-Raf.[17][21] Its neuroprotective effects are thought to be mediated through a MEK-ERK and Akt-independent mechanism, potentially involving NF-κB and Ras signaling.[17]
Q2: Why is the bioavailability of GW5074 so poor?
A2: The primary reason for GW5074's poor bioavailability is its low aqueous solubility.[1][2] This makes it difficult for the compound to dissolve in the gastrointestinal fluids after oral administration, which is a prerequisite for absorption into the bloodstream.
Q3: What are the typical dosages of GW5074 used in in vivo studies?
A3: For intraperitoneal (IP) administration in mice, dosages typically range from 0.5 mg/kg to 5 mg/kg.[3] The optimal dose will depend on the specific animal model and the intended therapeutic effect.
Q4: Can GW5074 cross the blood-brain barrier?
A4: Yes, GW5074 is reported to be brain penetrant.[21] This property makes it a compound of interest for studying neurological diseases.
Q5: Where can I find detailed pharmacokinetic data for GW5074 (e.g., Cmax, Tmax, AUC, oral bioavailability %)?
Data Presentation
Due to the limited availability of quantitative pharmacokinetic data in the public domain, a comprehensive table with Cmax, Tmax, AUC, and oral bioavailability percentages for different GW5074 formulations cannot be provided. Researchers are strongly encouraged to conduct their own pharmacokinetic studies. Below are tables summarizing the available qualitative and semi-quantitative information.
Table 1: Physicochemical and In Vitro Properties of GW5074
| Property | Value/Description | Reference(s) |
| Mechanism of Action | Potent and selective c-Raf inhibitor | [21][22] |
| IC50 (c-Raf) | 9 nM | [21] |
| Solubility | Poorly soluble in aqueous solutions | [1][2] |
| Brain Penetration | Yes | [21] |
Table 2: Components of a Standard In Vivo Suspension Formulation for GW5074
| Component | Purpose | Typical Concentration | Reference(s) |
| GW5074 | Active Pharmaceutical Ingredient | Varies (e.g., 2.5 mg/mL) | [4] |
| DMSO | Solubilizing agent | 10% | [4] |
| PEG300 | Co-solvent and vehicle | 40% | [4] |
| Tween-80 | Surfactant/Emulsifier | 5% | [4] |
| Saline | Aqueous vehicle | 45% | [4] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Bioavailability Assessment of a Novel GW5074 Formulation
This protocol provides a general framework. Specific details should be optimized for the chosen animal model and analytical method.
-
Animal Model: Select an appropriate rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice). Acclimate the animals for at least one week before the study.
-
Formulation Preparation: Prepare the novel GW5074 formulation (e.g., nanoparticle suspension, liposomal formulation, or solid dispersion) and a control formulation (e.g., a simple suspension).
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of GW5074 (e.g., 1 mg/kg) intravenously to a group of animals to determine the 100% bioavailability reference.
-
Oral (PO) or Intraperitoneal (IP) Group: Administer the desired dose of the novel and control formulations to separate groups of animals.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of GW5074 in the plasma samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for each group.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: Preparation of a Standard GW5074 Suspension for In Vivo Administration
This protocol is based on a commonly used vehicle for poorly soluble compounds.[4]
-
Stock Solution: Prepare a stock solution of GW5074 in 100% DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the required volume of PEG300.
-
Mixing: While vortexing, slowly add the GW5074 stock solution to the PEG300.
-
Surfactant Addition: Add Tween-80 to the mixture and continue to vortex until a homogenous solution is formed.
-
Aqueous Phase: Add saline to the mixture in a dropwise manner while vortexing to form the final suspension.
-
Final Homogenization: Sonicate the final suspension for 5-10 minutes in a bath sonicator to ensure a uniform particle size distribution. Visually inspect for any large aggregates.
Protocol 3: General Guidance for Development of an HPLC-UV Method for GW5074 Quantification
This protocol provides a starting point for method development. Specific parameters will need to be optimized.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for small molecule analysis.
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of GW5074 using a UV-Vis spectrophotometer.
-
Sample Preparation: Develop a protein precipitation method to extract GW5074 from plasma. This typically involves adding a cold organic solvent (e.g., acetonitrile) to the plasma sample, vortexing, centrifuging, and then injecting the supernatant.
-
Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Visualizations
Caption: The Raf/MEK/ERK signaling pathway targeted by GW5074.
Caption: Workflow for developing and testing a new GW5074 formulation.
Caption: Decision tree for troubleshooting poor in vivo efficacy of GW5074.
References
- 1. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A robust LC-MS/MS method for the simultaneous determination of docetaxel and voriconazole in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insight into the liposomal encapsulation of mono and bis-naphthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
Technical Support Center: Managing GW5074-Induced Changes in Cell Morphology
Welcome to the technical support center for researchers utilizing GW5074. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in managing and interpreting changes in cell morphology during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GW5074 and how does it work?
A1: GW5074 is a potent and selective inhibitor of c-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1][2][3] By inhibiting c-Raf, GW5074 can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.[4] It has been observed to block nerve growth factor (NGF)-induced neurite outgrowth in neuroblastoma cells.[5]
Q2: What are the known effects of GW5074 on cell morphology?
A2: Direct, standalone effects of GW5074 on cell morphology are not extensively documented in the literature. However, existing studies suggest it can influence cell shape in specific contexts:
-
Inhibition of Morphological Changes: In alveolar epithelial cells, GW5074 has been shown to alleviate the morphological changes associated with epithelial-mesenchymal transition (EMT) induced by high-dose irradiation.[6] EMT is a process where epithelial cells, which are typically cuboidal and tightly connected, acquire a more elongated and motile mesenchymal phenotype.
-
Inhibition of Neurite Outgrowth: As a c-Raf inhibitor, GW5074 has been used to block NGF-induced neurite outgrowth in SH-SY5Y neuroblastoma cells.[5] This indicates an effect on the formation of cellular extensions.
Q3: We are observing unexpected changes in cell shape after GW5074 treatment. What could be the cause?
A3: Unexpected morphological changes can arise from several factors:
-
Off-Target Effects: While GW5074 is a selective c-Raf inhibitor, like many small molecules, it may have off-target effects at higher concentrations or in specific cell types.
-
Cell Line Specificity: The response to GW5074 can be highly dependent on the genetic background and signaling pathway activity of the cell line being used.
-
Experimental Conditions: Factors such as cell density, serum concentration, and the health of the cells can all influence their morphology and response to treatment.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve GW5074 is not affecting cell morphology. Always include a vehicle-only control in your experiments.
Q4: How can we quantify the morphological changes we are observing?
A4: Several methods can be used to quantify changes in cell morphology. The choice of method will depend on the specific changes you are observing and the equipment available in your lab.
-
ImageJ/Fiji: This open-source software is a powerful tool for analyzing images of cells. You can measure parameters such as cell area, perimeter, circularity, and aspect ratio.
-
CellProfiler™: This is another free, open-source software that allows for the automated analysis of large numbers of images to quantify a wide range of cellular features.
-
Commercial Software: Several commercially available software packages are designed for high-content imaging and analysis of cell morphology.
Troubleshooting Guides
Problem 1: Difficulty in Reproducing Morphological Changes
| Possible Cause | Troubleshooting Step |
| Inconsistent GW5074 Concentration | Ensure accurate and consistent preparation of GW5074 stock and working solutions. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Variable Cell Culture Conditions | Standardize cell seeding density, passage number, and serum concentration. Monitor cell health closely. |
| Reagent Quality | Use high-quality, validated GW5074. If possible, test a new batch of the compound. |
Problem 2: High Variability in Cell Shape Within the Same Treatment Group
| Possible Cause | Troubleshooting Step |
| Heterogeneous Cell Population | Consider single-cell cloning to establish a more homogeneous cell line. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding to achieve a uniform cell distribution. |
Quantitative Data Presentation
When publishing or presenting your findings, it is crucial to summarize quantitative morphological data in a clear and organized manner. Below are example tables for presenting such data.
Table 1: Effect of GW5074 on Cellular Morphological Parameters
| Treatment | Cell Area (µm²) | Perimeter (µm) | Circularity (4π(Area/Perimeter²)) | Aspect Ratio |
| Control (Vehicle) | 1500 ± 250 | 200 ± 30 | 0.94 ± 0.05 | 1.2 ± 0.2 |
| GW5074 (1 µM) | 1450 ± 230 | 195 ± 28 | 0.95 ± 0.06 | 1.1 ± 0.1 |
| GW5074 (5 µM) | 1300 ± 200 | 180 ± 25 | 0.96 ± 0.04 | 1.0 ± 0.1 |
| Positive Control | 2500 ± 300 | 350 ± 40 | 0.65 ± 0.08 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments, with at least 100 cells analyzed per condition.
Table 2: Analysis of Cytoskeletal Features Following GW5074 Treatment
| Treatment | % of Cells with Stress Fibers | Average Number of Filopodia per Cell | Microtubule Network Integrity (Arbitrary Units) |
| Control (Vehicle) | 85 ± 5% | 5 ± 2 | 4.5 ± 0.5 |
| GW5074 (1 µM) | 82 ± 6% | 4 ± 1 | 4.3 ± 0.6 |
| GW5074 (5 µM) | 78 ± 7% | 3 ± 1 | 4.1 ± 0.7 |
| Positive Control | 30 ± 8% | 15 ± 4 | 2.0 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments, with at least 100 cells analyzed per condition.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Actin and Tubulin
This protocol allows for the visualization of the actin and microtubule cytoskeleton to assess changes in cell morphology.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
GW5074 Treatment: Treat cells with the desired concentrations of GW5074 or vehicle control for the specified duration.
-
Fixation:
-
Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibodies against α-tubulin (for microtubules) and a fluorescently-conjugated phalloidin (for F-actin) diluted in 1% BSA in PBS for 1 hour at room temperature in a humidified chamber.
-
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation (if necessary for tubulin):
-
If the primary antibody for tubulin is not fluorescently labeled, incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear stain such as DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes at room temperature in the dark.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Protocol 2: Quantitative Analysis of Cell Morphology using ImageJ/Fiji
-
Image Acquisition: Acquire grayscale or color images of your cells using a microscope. Ensure consistent magnification and lighting conditions across all samples.
-
Image Pre-processing (if necessary):
-
Open the image in ImageJ/Fiji.
-
Convert the image to 8-bit grayscale (Image > Type > 8-bit).
-
Apply a threshold to segment the cells from the background (Image > Adjust > Threshold).
-
-
Particle Analysis:
-
Set the measurements you want to obtain (Analyze > Set Measurements...). Select parameters like "Area," "Perimeter," "Circularity," and "Fit Ellipse" (for aspect ratio).
-
Run the particle analysis (Analyze > Analyze Particles...). Set appropriate size and circularity filters to exclude debris and cell clumps.
-
-
Data Collection: The results table will display the measurements for each individual cell.
-
Data Analysis: Copy the data to a spreadsheet program (e.g., Microsoft Excel, Google Sheets) for statistical analysis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FK506 potentiates NGF-induced neurite outgrowth via the Ras/Raf/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GW5074 inhibits alveolar epithelial cell mesenchymal transition caused by high⁃dose small⁃volume radiation [jnmu.njmu.edu.cn]
Validation & Comparative
Validating c-Raf Inhibition In Vivo: A Comparative Guide to (Z)-GW5074 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Z)-GW 5074, a known c-Raf inhibitor, with other therapeutic alternatives for in vivo applications. We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to aid in the critical evaluation of these compounds.
This compound is a potent and selective inhibitor of c-Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. While in vitro studies have established its inhibitory activity, its validation in in vivo models is crucial for preclinical and clinical development. This guide summarizes the available in vivo data for this compound and compares it with other relevant Raf inhibitors, highlighting key performance metrics and experimental considerations.
In Vivo Efficacy of this compound and Comparators
A significant in vivo study demonstrated the synergistic anti-tumor effect of this compound when combined with the multi-kinase inhibitor Sorafenib in a renal cell carcinoma (RCC) xenograft model. This combination therapy led to significant tumor growth inhibition and prolonged survival in animal models. However, it is important to note that a phase I clinical trial of this combination in patients with advanced solid tumors revealed poor absorption and limited bioavailability of this compound, suggesting that its formulation may be a critical factor for clinical translation.[1][2]
To provide a broader context, this guide also includes in vivo data for other notable Raf inhibitors, such as Belvarafenib and Lifirafenib, which have shown promise in preclinical and clinical settings.
Table 1: Comparative In Vivo Efficacy of Raf Inhibitors
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound + Sorafenib | Renal Cell Carcinoma (ACHN) Xenograft | GW5074 (10 mg/kg, i.p., daily) + Sorafenib (30 mg/kg, p.o., daily) | Significant tumor growth inhibition and prolonged survival compared to either agent alone. | Tsai et al. |
| Belvarafenib (HM-95573) | Melanoma (BRAF V600E & NRAS mutant) Xenografts | Not specified | Potent anti-tumor activity in both BRAF and NRAS mutant melanoma models.[3] | |
| Lifirafenib (BGB-283) | Solid Tumors (BRAF & K-RAS/N-RAS mutations) | 30 mg/day (in patients) | Showed anti-tumor activity in patients with BRAF-mutated melanoma, thyroid cancer, and K-RAS-mutated NSCLC.[4][5] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to validate c-Raf inhibition in vivo, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for an in vivo efficacy study.
Caption: The RAS/RAF/MEK/ERK signaling cascade.
Caption: General workflow for an in vivo xenograft study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are summarized protocols for key experiments typically performed to validate c-Raf inhibition.
Animal Xenograft Studies
-
Cell Lines and Animal Models: Human cancer cell lines (e.g., ACHN for renal cell carcinoma) are cultured and harvested. Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice. Tumor growth is monitored regularly using calipers.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), animals are randomized into treatment and control groups. This compound is typically administered via intraperitoneal (i.p.) injection, while oral gavage (p.o.) is common for other inhibitors like Sorafenib. The vehicle control group receives the solvent used to dissolve the drugs.
-
Efficacy Assessment: Tumor volume and body weight are measured throughout the study. At the end of the study, tumors are excised, weighed, and processed for further analysis.
Western Blot Analysis
This technique is used to quantify the levels of specific proteins involved in the c-Raf signaling pathway.
-
Tumor Lysate Preparation: Excised tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading onto the gel.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-c-Raf (Ser338), total c-Raf, phospho-MEK, total MEK, phospho-ERK, and total ERK). Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified using densitometry software.
Immunohistochemistry (IHC)
IHC is employed to visualize the expression and localization of proteins within the tumor tissue, providing spatial context to the molecular analysis.
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4-5 µm) are cut and mounted on slides.
-
Antigen Retrieval: The slides are deparaffinized and rehydrated, followed by an antigen retrieval step (e.g., heat-induced epitope retrieval) to unmask the target protein epitopes.
-
Staining: The sections are incubated with primary antibodies against markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31). A secondary antibody and a detection system are then used to generate a colored precipitate at the site of the antigen.
-
Analysis: The stained slides are imaged using a microscope, and the extent of staining is quantified, for example, by counting the percentage of positive cells or by measuring the microvessel density.
Conclusion
The in vivo validation of this compound reveals both its potential as a c-Raf inhibitor, particularly in combination therapies, and the significant hurdle of its poor bioavailability. The synergistic effect observed with Sorafenib in a preclinical model is promising; however, formulation improvements are likely necessary for successful clinical application. In comparison, newer generation Raf inhibitors like Belvarafenib and Lifirafenib demonstrate potent anti-tumor activity in a broader range of genetic contexts and have advanced further in clinical trials.
For researchers investigating c-Raf inhibition, the choice of inhibitor will depend on the specific research question, the cancer model being used, and the consideration of potential combination strategies. The experimental protocols outlined in this guide provide a framework for the rigorous in vivo validation of these and other targeted therapies.
References
- 1. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Belvarafenib penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (Z)-GW 5074 and Other c-Raf Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision in experimental design. This guide provides an objective comparison of (Z)-GW 5074 with other prominent c-Raf inhibitors, namely Sorafenib, Vemurafenib, and Dabrafenib. The comparison is supported by quantitative biochemical data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to c-Raf Kinase
c-Raf, also known as Raf-1, is a serine/threonine-protein kinase that plays a crucial role as an intermediate in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the c-Raf signaling pathway is frequently implicated in various human cancers, making it an attractive target for therapeutic intervention.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound, Sorafenib, Vemurafenib, and Dabrafenib against c-Raf and other related kinases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values are indicative of higher potency.
| Inhibitor | c-Raf (Raf-1) IC50 (nM) | B-Raf (wild-type) IC50 (nM) | B-Raf (V600E) IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 9[1][2][3] | - | - | Reported to have no effect on JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2 or c-Fms[1][2][4] |
| Sorafenib | 6[5][6] | 22[5][6] | 38[5][6] | VEGFR2 (90), VEGFR3 (15-20), PDGFRβ (57), FLT3 (57-58), c-Kit (58-68)[5][6][7] |
| Vemurafenib | 6.7-48[7] | 100-160 | 13-31[7] | SRMS (18), ACK1 (19), KHS1 (51), FGR (63) |
| Dabrafenib | 5[7][8] | - | 0.6[7][8] | - |
Analysis:
-
This compound demonstrates high potency and selectivity for c-Raf, with a reported IC50 of 9 nM.[1][2][3] A key distinguishing feature is its lack of significant activity against a panel of other kinases, suggesting a more targeted inhibitory profile.[1][2][4]
-
Sorafenib is a multi-kinase inhibitor that potently inhibits c-Raf with an IC50 of 6 nM.[5][6] However, it also exhibits strong inhibitory activity against several other kinases, including VEGFR and PDGFR, which are involved in angiogenesis.[5][6][7]
-
Vemurafenib shows inhibitory activity against c-Raf, but it is significantly more potent against the oncogenic B-Raf V600E mutant.[7] Its activity against wild-type B-Raf is considerably lower.
-
Dabrafenib is a highly potent inhibitor of the B-Raf V600E mutant, with an IC50 of 0.6 nM, and also inhibits c-Raf with an IC50 of 5 nM.[7][8]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures involved in inhibitor characterization, the following diagrams have been generated.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. GW5074 | CAS#:220904-83-6 | Chemsrc [chemsrc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Cell Lines: (Z)-GW5074 vs. Sorafenib
In the landscape of targeted cancer therapy, inhibitors of the Raf signaling pathway have emerged as a cornerstone for treating various malignancies. Among these, (Z)-GW5074 and Sorafenib have garnered significant attention from the research community. This guide provides a comprehensive comparison of these two compounds, delving into their mechanisms of action, efficacy in cancer cell lines, and the potential for synergistic application, supported by experimental data.
At a Glance: Key Differences and Mechanisms of Action
(Z)-GW5074 is recognized as a potent and specific inhibitor of c-Raf, a key kinase in the RAS/RAF/MEK/ERK signaling cascade that is frequently dysregulated in cancer. In contrast, Sorafenib is a multi-kinase inhibitor with a broader target profile. It inhibits both Raf-1 (c-Raf) and B-Raf, including some mutated forms, and also targets receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for tumor angiogenesis.[1][2] This fundamental difference in their target scope underpins their distinct biological effects and clinical applications.
In Vitro Efficacy: A Comparative Analysis
Direct comparative studies of (Z)-GW5074 and Sorafenib across a wide range of cancer cell lines are limited. However, a notable study in human colorectal cancer (CRC) cell lines, HCT116 and LoVo, provides valuable insights into their individual and combined effects.
Colorectal Cancer Cell Lines: A Case for Synergy
In a study investigating their impact on CRC, Sorafenib as a single agent demonstrated tumor-suppressing efficacy.[1][3][4] However, the addition of (Z)-GW5074 was found to dramatically potentiate the cytotoxicity of Sorafenib.[1][3][4] This synergistic relationship is highlighted by the significant reduction in the half-maximal inhibitory concentration (IC50) of Sorafenib in the presence of (Z)-GW5074.[1][3][4]
| Cell Line | Treatment | IC50 (µM) |
| HCT116 | Sorafenib alone | 17 |
| Sorafenib + (Z)-GW5074 | 0.14 | |
| LoVo | Sorafenib alone | 31 |
| Sorafenib + (Z)-GW5074 | 0.01 |
Table 1: Synergistic effect of (Z)-GW5074 on the IC50 of Sorafenib in colorectal cancer cell lines. Data extracted from a study by Tsai et al. (2022).[1][3][4]
The combination of these two inhibitors was shown to suppress cellular proliferation and induce apoptosis.[1][3][4] The synergistic effects were primarily attributed to their impact on mitochondrial functions, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and alterations in fission-fusion dynamics.[1][3][4]
While both agents individually induced apoptosis and cytosolic ROS, their combination did not further enhance these specific effects.[1][3][4] Instead, the synergy appears to be rooted in a more profound mitochondrial dysfunction.[1][3][4]
Signaling Pathways and Synergistic Mechanism
The differential targeting of Raf isoforms by (Z)-GW5074 (c-Raf specific) and Sorafenib (c-Raf and B-Raf) provides a basis for their synergistic interaction. The following diagrams illustrate their primary signaling pathways and a proposed mechanism for their combined effect in CRC.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following experimental protocols are summarized from the study on colorectal cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCT116 and LoVo cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with various concentrations of (Z)-GW5074, Sorafenib, or their combination for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 200 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells were treated with the indicated concentrations of the compounds for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
A Glimpse into the Clinic: Combination Therapy
The promising preclinical synergistic effects of (Z)-GW5074 and Sorafenib have led to early-phase clinical investigation. A Phase I clinical trial was conducted to evaluate the safety, tolerability, and anti-tumor activity of this combination in patients with advanced refractory solid tumors.[5][6][7] The study reported that the co-administration of (Z)-GW5074 and Sorafenib had a favorable safety profile and demonstrated anti-tumor activity in various tumor types.[5][6][7] However, the study also highlighted challenges with the bioavailability of GW5074.[5][6][7]
Conclusion
The comparison between (Z)-GW5074 and Sorafenib reveals two distinct Raf pathway inhibitors with different target specificities. While Sorafenib has a broader multi-kinase inhibitory profile, the specificity of (Z)-GW5074 for c-Raf presents an opportunity for synergistic combination therapies. The dramatic potentiation of Sorafenib's cytotoxicity by (Z)-GW5074 in colorectal cancer cell lines, primarily through the induction of mitochondrial dysfunction, underscores the potential of this combination. Further research is warranted to explore this synergy in other cancer types and to overcome pharmacokinetic challenges to translate these promising preclinical findings into effective clinical strategies.
References
- 1. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of GW5074 and PLX4720 on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW5074 and PLX4720, two small molecule inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. We will delve into their distinct mechanisms of action, present supporting experimental data on their effects on key signaling molecules, and provide detailed methodologies for the key experiments cited.
Introduction
The MAPK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in components like BRAF and RAS, is a hallmark of many cancers. Consequently, targeting key kinases in this pathway has been a major focus of anti-cancer drug development.
GW5074 is a potent and selective inhibitor of c-Raf (RAF1)[1][2][3][4]. In contrast, PLX4720 is a highly selective inhibitor of the V600E mutant form of BRAF, a common oncogenic mutation[5][6][7]. While both compounds target RAF kinases, their differing isoform selectivity leads to distinct downstream effects on the MAPK pathway, including the phenomenon of paradoxical activation. This guide will explore these differences to inform researchers in their selection and application of these valuable tool compounds.
Mechanism of Action
The canonical MAPK pathway begins with the activation of RAS GTPases, which in turn recruit and activate RAF kinases (ARAF, BRAF, and c-Raf). Activated RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylate and activate ERK1/2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, driving cellular processes.
Both GW5074 and PLX4720 are ATP-competitive inhibitors. However, their primary targets within the RAF family differ significantly, leading to divergent biological outcomes.
-
GW5074 primarily targets and inhibits the kinase activity of c-Raf [1][2][3][4].
-
PLX4720 is highly selective for the V600E mutant of BRAF , with significantly lower potency against wild-type BRAF and c-Raf[5][6][7].
A key differentiator in their mechanism is the induction of paradoxical MAPK pathway activation . In cells with wild-type BRAF and upstream activation of RAS (e.g., through RAS mutations), some RAF inhibitors can promote the dimerization of RAF isoforms, leading to the transactivation of the unbound protomer and a subsequent increase in MEK and ERK phosphorylation. This paradoxical activation is a well-documented effect of PLX4720 in BRAF wild-type or RAS-mutant cells[8][9][10][11][12]. Some evidence also suggests that GW5074 can induce a similar paradoxical activation of the Raf-MEK-ERK pathway, particularly in neuronal cells[13][14].
Figure 1. Simplified MAPK signaling pathway highlighting the primary targets of GW5074 and PLX4720.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of GW5074 and PLX4720 against their primary RAF targets in cell-free kinase assays.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| GW5074 | c-Raf | 9 | [1][2][3][4] |
| PLX4720 | BRAF V600E | 13 | [5][6][7] |
| Wild-Type BRAF | 160 | [7] | |
| c-Raf (Y340D, Y341D mutant) | 6.7 | [15] |
Differential Effects on Downstream Signaling
The distinct target specificities of GW5074 and PLX4720 translate into different effects on downstream signaling, particularly concerning ERK phosphorylation.
| Condition | Cell Type | Compound | Effect on pERK | Reference(s) |
| BRAF V600E Mutation | Melanoma, Colorectal Cancer | PLX4720 | Potent Inhibition (IC50: 14-46 nM) | [5][6] |
| Wild-Type BRAF / RAS Mutation | Keratinocytes, Melanoma | PLX4720 | Paradoxical Activation | [8][9][10][11][12] |
| Wild-Type BRAF | Neuronal Cells | GW5074 | Paradoxical Activation | [13][14] |
Methodology
In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 of a compound against a purified RAF kinase.
Figure 2. General workflow for an in vitro RAF kinase assay.
Materials:
-
Purified recombinant RAF kinase (c-Raf, BRAF WT, or BRAF V600E)
-
Kinase-inactive MEK1 as a substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (GW5074, PLX4720) dissolved in DMSO
-
Detection reagents (e.g., anti-phospho-MEK antibody for ELISA or Western blot, or [γ-32P]ATP for radiometric assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the purified RAF kinase to the kinase reaction buffer.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA or by denaturing the enzyme with SDS-PAGE sample buffer.
-
Detect the level of MEK phosphorylation using an appropriate method (e.g., ELISA with a phospho-specific antibody, Western blot, or autoradiography).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of MAPK Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of ERK in cultured cells following treatment with GW5074 or PLX4720.
Materials:
-
Cell lines of interest (e.g., A375 for BRAF V600E, HaCaT-HRAS G12V for paradoxical activation)
-
Cell culture medium and supplements
-
GW5074 and PLX4720
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of GW5074 or PLX4720 for the desired time (e.g., 1-24 hours). Include a DMSO-treated vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK.
Summary and Conclusion
GW5074 and PLX4720 are valuable chemical probes for dissecting the complexities of the MAPK signaling pathway. Their differential selectivity for c-Raf and BRAF V600E, respectively, results in distinct downstream consequences.
-
PLX4720 is a potent and selective inhibitor of oncogenic BRAF V600E, effectively suppressing downstream signaling in cells harboring this mutation. However, in the context of wild-type BRAF and upstream RAS activation, it paradoxically activates the MAPK pathway.
-
GW5074 is a potent inhibitor of c-Raf. While it can inhibit c-Raf in vitro, in certain cellular contexts, particularly in neuronal cells, it can lead to a paradoxical activation of the Raf-MEK-ERK pathway.
The choice between these inhibitors should be guided by the specific research question and the genetic background of the experimental system. Understanding their differential effects, particularly the potential for paradoxical activation, is crucial for the accurate interpretation of experimental results and for the development of more effective targeted therapies. Further head-to-head comparative studies in various cell lines would provide a more comprehensive understanding of their nuanced effects on MAPK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. focusbiomolecules.com [focusbiomolecules.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Hyperactivation of MEK-ERK1/2 signaling and resistance to apoptosis induced by the oncogenic B-RAF inhibitor, PLX4720, in mutant N-RAS melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Inhibitors: A Comparative Analysis of (Z)-GW 5074 and ZM336372 on Microglial Phagocytosis
A detailed guide for researchers exploring therapeutic avenues for neurodegenerative diseases by modulating microglial function.
In the intricate landscape of neuroinflammation and neurodegenerative diseases, microglia, the resident immune cells of the central nervous system, play a pivotal role. Their phagocytic activity, the process of engulfing cellular debris, pathogens, and protein aggregates such as amyloid-beta (Aβ), is a critical component of brain homeostasis. Enhancing this function presents a promising therapeutic strategy for conditions like Alzheimer's disease. This guide provides a comparative analysis of two small molecule inhibitors, (Z)-GW 5074 and ZM336372, and their differential effects on microglial phagocytosis, supported by experimental evidence.
Contrasting Effects on Amyloid-Beta Uptake
A key study directly comparing the two compounds revealed a significant divergence in their ability to modulate microglial phagocytosis of Aβ1–42 peptides. While both are known as inhibitors of the c-RAF kinase, their effects on this crucial microglial function are strikingly different.
This compound was identified as a potent enhancer of Aβ1–42 uptake by human monocyte-derived microglia-like (MDMi) cells.[1][2][3] In contrast, ZM336372, another potent c-RAF inhibitor, failed to produce a similar effect at the same concentration, suggesting that the phagocytosis-enhancing effect of GW5074 may be mediated through a c-RAF independent pathway.[1]
| Compound | Target | Effect on Microglial Phagocytosis of Aβ1–42 |
| This compound | c-RAF inhibitor | Significantly increases uptake |
| ZM336372 | c-RAF inhibitor | No increase in uptake |
Deciphering the Signaling Pathway of this compound
The investigation into the mechanism of action of this compound revealed its ability to upregulate key proteins associated with microglial phagocytosis. The study demonstrated that treatment with GW5074 led to an increased expression of TYROBP (also known as DAP12), SIRPβ1, and TREM2.[1][2][3] These molecules are crucial components of a signaling complex that regulates phagocytic activity in microglia.[1] This upregulation provides a plausible explanation for the observed increase in Aβ1–42 clearance.
Caption: Proposed signaling pathway of this compound in enhancing microglial phagocytosis.
Experimental Protocols
The findings are based on a robust high-content screening assay designed to identify modulators of microglial phagocytosis. The key experimental procedures are outlined below.
Cell Model and Culture
-
Cell Type: Human monocyte-derived microglia-like (MDMi) cells.
-
Differentiation: Monocytes were differentiated into MDMi cells over a period of 10 days in a 96-well plate format.[1]
Phagocytosis Assay
-
Treatment: Differentiated MDMi cells were treated with the respective compounds. For the comparative analysis, 100 μM of this compound or 100 μM of ZM336372 was used.[1]
-
Aβ1–42 Incubation: Following treatment, cells were incubated with fluorescently labeled Aβ1–42 peptides to allow for phagocytosis.
-
Imaging and Quantification: The uptake of Aβ1–42 was quantified using an imaging cytometer.
Caption: Experimental workflow for the microglial phagocytosis assay.
Protein Expression Analysis
-
Immunostaining: To assess the expression of key phagocytic proteins, MDMi cells treated with 100 μM GW5074 for 24 hours were subjected to immunostaining.[1]
-
Antibodies: Specific antibodies were used to detect TYROBP (intracellular) and SIRPβ1 (extracellular).
-
Quantification: Protein expression was quantified using an imaging cytometer for TYROBP and SIRPβ1, and flow cytometry for TREM2.[1]
Conclusion
The comparative analysis of this compound and ZM336372 reveals a critical distinction in their effects on microglial phagocytosis. While both are c-RAF inhibitors, only this compound promotes the clearance of Aβ1–42 by upregulating a key phagocytic signaling complex. This finding underscores the potential of this compound as a therapeutic candidate for Alzheimer's disease by targeting microglial function through a potentially novel, c-RAF-independent mechanism. For researchers in neuroimmunology and drug development, this differential activity highlights the importance of nuanced molecular investigations beyond primary target inhibition to uncover promising therapeutic avenues.
References
- 1. GW5074 Increases Microglial Phagocytic Activities: Potential Therapeutic Direction for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW5074 Increases Microglial Phagocytic Activities: Potential Therapeutic Direction for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(Z)-GW 5074: A Comparative Guide to its Kinase Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the precise inhibitory activity of a small molecule against its intended target and potential off-target interactions is paramount. This guide provides a comprehensive cross-reactivity analysis of (Z)-GW 5074, a potent inhibitor of the c-Raf1 kinase. The data presented here, compiled from various kinase screening panels, offers valuable insights into the selectivity profile of this compound, supported by detailed experimental methodologies.
Introduction to this compound
This compound is a well-characterized, cell-permeable small molecule inhibitor of c-Raf1 kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. With a reported IC50 value of 9 nM for c-Raf1, it serves as a valuable tool for investigating the roles of this pathway in cellular processes and disease models.[1][2][3] This guide delves into the broader kinase selectivity of this compound, providing a comparative assessment of its activity against a panel of other kinases.
Cross-Reactivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a range of kinases. The data is presented to facilitate a clear comparison of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) | % Activity Remaining @ 1µM | Notes |
| c-Raf1 (RAF1) | 9 | Not specified | Primary Target |
| AAK1 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| CSNK2A1 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| CSNK2A2 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| DAPK2 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| DAPK3 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| FLT3 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| GAK | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| HUNK | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| MAP4K4 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| MAPK7 (ERK5) | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| MINK1 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| MYO3A | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| PI4KB | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| PIM1 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| PIM2 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| PIM3 | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| STK17A (DRAK1) | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| STK3 (MST2) | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| TNIK | Not specified | Not specified | Identified as a target in a KinomeScan assay.[4] |
| CDK1 | >1000 | Not specified | ≥ 100-fold selectivity for c-Raf1.[3] |
| CDK2 | >1000 | Not specified | ≥ 100-fold selectivity for c-Raf1.[3] |
| c-Src | >1000 | Not specified | ≥ 100-fold selectivity for c-Raf1.[3] |
| ERK2 | >1000 | Not specified | ≥ 100-fold selectivity for c-Raf1.[3] |
| MEK1 | >1000 | Not specified | No effect observed at 1µM.[1][2] |
| p38 MAPK | >1000 | Not specified | No effect observed at 1µM.[1][2] |
| Tie2 | >1000 | Not specified | ≥ 100-fold selectivity for c-Raf1.[3] |
| VEGFR2 | >1000 | Not specified | No effect observed at 1µM.[1][2] |
| c-Fms | >1000 | Not specified | No effect observed at 1µM.[1][2] |
| JNK1 | >1000 | Not specified | No effect observed at 1µM.[1][2] |
| JNK2 | >1000 | Not specified | No effect observed at 1µM.[1][2] |
| JNK3 | >1000 | Not specified | No effect observed at 1µM.[1][2] |
| MKK6 | >1000 | Not specified | No effect observed at 1µM.[1][2] |
| MKK7 | >1000 | Not specified | No effect observed at 1µM.[1][2] |
Note: The table includes kinases identified as being inhibited by GW-5074 in a KinomeScan assay, for which specific IC50 values are not publicly available. For several other kinases, it is noted that GW-5074 has no significant effect at a concentration of 1µM, indicating a high degree of selectivity for its primary target, c-Raf1.
Experimental Protocols
The determination of kinase inhibition by this compound is typically performed using an in vitro radiometric kinase assay. This method is considered the gold standard for quantifying kinase activity.
In Vitro Radiometric Kinase Assay Protocol
This protocol outlines the general steps for assessing the inhibitory activity of this compound against a purified kinase.
1. Reagents and Materials:
-
Purified kinase of interest
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)[1]
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 50 mM phosphoric acid)[1]
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme (typically 5-10 mU).[1]
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (as a vehicle control) to the reaction mix.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (or [γ-³²P]ATP). The final ATP concentration should be optimized for each kinase, often near its Km value.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction is in the linear range.[1]
-
Stop Reaction and Spot: Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.[1]
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of this compound's activity, the following diagrams, generated using Graphviz, depict the canonical c-Raf signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: The canonical c-Raf/MEK/ERK signaling pathway.
Caption: A typical workflow for kinase inhibitor profiling.
References
Confirming the On-Target Effects of GW5074: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of GW5074, a potent c-Raf inhibitor. While GW5074 is widely recognized for its in vitro inhibition of c-Raf, this guide also delves into alternative mechanisms of action, particularly its neuroprotective effects mediated through B-Raf activation, supported by siRNA-based target validation. This objective comparison, supplemented with experimental data and detailed protocols, aims to equip researchers with the necessary information to design and interpret experiments involving GW5074.
Unraveling the Dual Personality of GW5074: c-Raf Inhibition vs. B-Raf Activation
GW5074 was initially identified as a selective inhibitor of c-Raf kinase with an IC50 of 9 nM.[1][2][3] However, subsequent research, particularly in the context of neuroprotection, has revealed a more complex mechanism of action. While it effectively inhibits c-Raf in biochemical assays, its protective effects in neuronal cells are not mediated by c-Raf inhibition but rather through the activation of B-Raf.[4][5][6] This paradoxical effect highlights the importance of validating drug targets in relevant cellular contexts.
Studies have shown that the neuroprotective effect of GW5074 is independent of the canonical MEK-ERK signaling pathway, which is downstream of Raf kinases.[7][8] Instead, the protective signaling cascade involves the activation of B-Raf, leading to the downregulation of the pro-apoptotic transcription factor ATF-3.[4][5][6] This has been corroborated by experiments where the overexpression of a kinase-dead B-Raf mutant blocks the neuroprotective effects of GW5074.[4][5][6]
Supporting Experimental Data
The following table summarizes key experimental findings that elucidate the on-target and off-target effects of GW5074.
| Experiment | Key Finding | Implication for Target Validation | Reference |
| In vitro c-Raf Kinase Assay | GW5074 inhibits c-Raf with an IC50 of 9 nM. | Confirms direct biochemical targeting of c-Raf. | [1][2] |
| Neuronal Cell Viability Assay with GW5074 | GW5074 protects cerebellar granule neurons from apoptosis. | Demonstrates a functional effect in a cellular model. | [7][8] |
| Overexpression of Kinase-Dead B-Raf | Overexpression of a kinase-dead B-Raf mutant abolishes the neuroprotective effect of GW5074. | Suggests that B-Raf activity is essential for the observed neuroprotection, indicating an off-target effect relative to c-Raf inhibition. | [4][5][6] |
| siRNA-mediated Knockdown of ATF-3 | Knockdown of ATF-3, a downstream target of the B-Raf pathway, mimics the neuroprotective effect of GW5074. | Validates the involvement of the B-Raf-ATF-3 axis in the mechanism of action of GW5074. | [4][5][6] |
| MEK Inhibitor Co-treatment | Co-treatment with MEK inhibitors (PD98059 or U0126) does not block the neuroprotective effect of GW5074. | Indicates that the neuroprotective signaling is independent of the classical Raf-MEK-ERK pathway. | [7][8] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
siRNA-mediated Knockdown of Target Protein (e.g., c-Raf, B-Raf, or ATF-3)
This protocol outlines the general steps for transiently silencing a target gene using small interfering RNA (siRNA).
Materials:
-
siRNA duplexes (target-specific and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cells of interest
-
6-well plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM™ I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ I Medium and mix gently. Incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the target protein's turnover rate and the specific experimental requirements.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (e.g., by qRT-PCR) or protein level (e.g., by Western blotting).
Western Blotting for Protein Expression Analysis
This protocol describes the detection and quantification of specific proteins from cell lysates.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (target-specific and loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with GW5074, siRNA, or a combination thereof for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental design and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW5074, c-Raf1 kinase inhibitor (CAS 220904-83-6) | Abcam [abcam.com]
- 4. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Comparative Guide to RAF Inhibition in Melanoma: Vemurafenib vs. GW5074
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Vemurafenib, a clinically approved B-RAF inhibitor, and GW5074, a research compound targeting c-RAF. While both molecules inhibit key kinases in the MAPK signaling pathway, their efficacy and clinical relevance in melanoma differ significantly.
This guide will delve into their mechanisms of action, present available efficacy data, and provide detailed experimental protocols for assessing the performance of such targeted therapies in melanoma cell lines.
Introduction to RAF Inhibition in Melanoma
Melanoma, the most aggressive form of skin cancer, is characterized in approximately 50% of cases by mutations in the BRAF gene, most commonly the V600E mutation.[1][2] This mutation leads to constitutive activation of the B-RAF protein kinase and downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[1][2] This understanding has led to the development of targeted therapies aimed at inhibiting the mutated B-RAF protein.
Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the B-RAF V600E mutant kinase and is an established therapeutic agent for patients with BRAF V600-mutant metastatic melanoma.[1][2]
GW5074 is a small molecule inhibitor that primarily targets the c-RAF kinase, another member of the RAF family.[3] While c-RAF is also a component of the MAPK pathway, its role in BRAF-mutant melanoma is less direct, and the efficacy of its inhibition as a monotherapy is not established.
Mechanism of Action and Signaling Pathways
Both Vemurafenib and GW5074 exert their effects by interfering with the MAPK signaling cascade. However, they target different isoforms of the RAF kinase family.
Vemurafenib specifically binds to the ATP-binding site of the mutated B-RAF V600E protein, preventing its kinase activity.[1][2] This effectively blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in BRAF V600E-mutant melanoma cells.[1][2]
GW5074 is an inhibitor of c-RAF.[3] In the context of BRAF-mutant melanoma, where the pathway is driven by mutant B-RAF, the direct therapeutic benefit of inhibiting c-RAF alone is not well-documented. However, in certain contexts, such as melanoma with non-V600E BRAF mutations, inhibition of c-RAF by compounds like sorafenib has been shown to induce apoptosis.[4]
Below is a diagram illustrating the MAPK signaling pathway and the points of intervention for Vemurafenib and GW5074.
Figure 1. Simplified MAPK signaling pathway in BRAF V600E mutant melanoma, indicating the targets of Vemurafenib and GW5074.
Efficacy in Melanoma Cells: A Comparative Overview
A direct, quantitative comparison of the efficacy of Vemurafenib and GW5074 in melanoma cells is challenging due to the lack of published data for GW5074 as a single agent in this context. Vemurafenib, on the other hand, has been extensively studied and has demonstrated significant anti-tumor activity in BRAF V600E-mutant melanoma.
| Drug | Target | Melanoma Cell Line (BRAF status) | IC50 / Efficacy Data | Citation |
| Vemurafenib | B-RAF V600E | A375 (V600E) | ~0.1 µM (72h) | [5] |
| SK-MEL-28 (V600E) | ~0.075 µM (72h) | [5] | ||
| GW5074 | c-RAF | No single-agent data available in melanoma cell lines. | In combination with Sorafenib in colorectal cancer cells (HCT116 and LoVo), it potentiated cytotoxicity. | [3] |
Note: The absence of data for GW5074 in melanoma cell lines prevents a direct comparison of IC50 values. The provided data for Vemurafenib serves as a benchmark for a potent B-RAF inhibitor.
Experimental Protocols for Efficacy Assessment
To evaluate the efficacy of kinase inhibitors like Vemurafenib and to potentially assess novel compounds like GW5074 in melanoma cells, a series of standardized in vitro assays are employed. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Figure 2. Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the inhibitor (e.g., Vemurafenib, GW5074) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 3. Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture melanoma cells in 6-well plates and treat with the desired concentrations of the inhibitor for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for MAPK Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm the on-target effect of the inhibitors.
Workflow:
Figure 4. Workflow for Western blotting analysis.
Detailed Protocol:
-
Protein Extraction: After treating melanoma cells with the inhibitor for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK and MEK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Perspectives
In the landscape of targeted therapies for melanoma, Vemurafenib stands as a well-established and effective treatment for patients with BRAF V600E-mutant tumors. Its mechanism of action is well-characterized, and its clinical efficacy is supported by extensive data.
GW5074, as a c-RAF inhibitor, represents a tool for exploring the role of this particular RAF isoform in cancer biology. While there is a rationale for investigating c-RAF inhibition, particularly in the context of resistance to B-RAF inhibitors or in melanomas with different genetic drivers, there is currently no evidence to support its use as a monotherapy in BRAF V600E-mutant melanoma.
Future research may explore the potential of combining c-RAF inhibitors like GW5074 with B-RAF or MEK inhibitors to overcome resistance mechanisms. However, for a direct comparison of efficacy, further preclinical studies are required to determine the effects of GW5074 on melanoma cell viability, apoptosis, and MAPK signaling. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations.
References
- 1. Targeting RAF kinases for cancer therapy: BRAF mutated melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRAF inhibition induces apoptosis in melanoma cells with non-V600E BRAF mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating (Z)-GW 5074 Activity: A Comparative Guide to Monitoring MAPK/ERK Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Z)-GW 5074 with other common RAF inhibitors. We present supporting experimental data and detailed protocols to validate its activity using phospho-specific antibodies against downstream effectors of the MAPK/ERK signaling pathway.
This compound is a potent and highly selective inhibitor of c-Raf (RAF1), a key serine/threonine kinase in the RAS/RAF/MEK/ERK signaling cascade.[1] Dysregulation of this pathway is a common driver in various cancers, making RAF inhibitors like this compound valuable tools for research and potential therapeutic development. This guide will compare this compound to other well-known RAF inhibitors, Sorafenib and PLX4720, and provide the necessary experimental framework to validate its inhibitory action by monitoring the phosphorylation state of ERK (Extracellular signal-regulated kinase), a downstream substrate of c-Raf.
Comparative Inhibitor Activity
The efficacy of a kinase inhibitor is determined by its potency (IC50) and selectivity. The table below summarizes the reported IC50 values for this compound, Sorafenib, and PLX4720 against c-Raf and B-Raf.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | c-Raf | 9 | [1] |
| B-Raf | - | ||
| Sorafenib | c-Raf (Raf-1) | 6 | [1] |
| B-Raf | 22 | [1] | |
| PLX4720 | B-Raf (V600E) | 13 | [2][3] |
| c-Raf | >1000 | [2] |
Note: IC50 values are compiled from different sources and may not be directly comparable due to variations in experimental conditions.
This compound demonstrates high potency for c-Raf.[1] Sorafenib is a multi-kinase inhibitor with activity against both c-Raf and B-Raf.[1][4] In contrast, PLX4720 is highly selective for the oncogenic V600E mutant of B-Raf.[2][3]
Experimental Validation of this compound Activity
The most common method to validate the activity of a RAF inhibitor is to measure the phosphorylation status of downstream kinases in the MAPK/ERK pathway, specifically MEK and ERK. Inhibition of c-Raf should lead to a dose-dependent decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). This is typically assessed by Western blotting using phospho-specific antibodies.
Experimental Data: Effect of this compound on RAF and ERK Phosphorylation
One study investigated the effect of GW5074 on phenylephrine (PE)-induced phosphorylation of Raf-1 and its downstream targets MEK and ERK in vascular smooth muscle cells. While GW5074 was shown to significantly reduce the PE-induced phosphorylation of Raf-1, it did not cause a significant inhibition of MEK or ERK phosphorylation in this experimental system.[5][6] This highlights the importance of empirical validation in specific cellular contexts, as the downstream consequences of RAF inhibition can be complex and may not always follow a linear pathway.
Table of Experimental Results:
| Treatment | p-Raf-1 Levels (fold change vs. control) | p-MEK Levels (fold change vs. control) | p-ERK Levels (fold change vs. control) |
| Control | 1.0 | 1.0 | 1.0 |
| PE (10 µM) | ~3.5 | ~2.5 | ~2.5 |
| PE (10 µM) + GW5074 (10 µM) | ~1.5 | ~2.2 | ~2.3 |
Data adapted from a study on vascular smooth muscle cells.[5][6]
Experimental Protocols
Western Blotting for Phospho-ERK (p-ERK)
This protocol provides a general framework for assessing the dose-dependent effect of this compound on ERK phosphorylation.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A431, or a cell line with a constitutively active RAS/RAF pathway) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
If necessary, stimulate the pathway with a growth factor (e.g., EGF, FGF) for 10-15 minutes before harvesting.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Signaling Pathways and Experimental Workflow
MAPK/ERK Signaling Pathway and the Action of this compound
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on c-Raf.
Some RAF inhibitors can paradoxically activate the MAPK pathway in certain cellular contexts, often in cells with wild-type B-RAF and mutant RAS.[7][8] This can occur through the induction of RAF dimerization. While this compound is a c-Raf inhibitor, it is important to be aware of this potential for off-target effects when interpreting experimental results.
Experimental Workflow for Validating this compound Activity
Caption: A typical experimental workflow for validating the activity of this compound.
References
- 1. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Properties of BRAF and MEK Inhibitors Used for Melanoma Therapy—Paradoxical ERK Activation and Beyond [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
- 8. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Specificity of (Z)-GW 5074
(Z)-GW 5074 is widely utilized in cellular research as a potent and selective inhibitor of c-Raf (RAF1), a critical serine/threonine kinase in the MAPK/ERK signaling pathway. With a reported in vitro IC50 value of approximately 9 nM, it serves as a valuable tool for dissecting the roles of c-Raf in various biological processes.[1][2] However, like all small molecule inhibitors, its effects can be confounded by off-target interactions or complex cellular responses, such as the paradoxical activation of the signaling pathway it is intended to block.[3][4] Therefore, rigorous validation of its on-target specificity is paramount for the accurate interpretation of experimental results.
This guide provides a systematic approach for researchers to confirm that the observed biological effects of this compound are indeed a consequence of c-Raf inhibition. It compares the compound to relevant alternatives and provides detailed experimental frameworks.
Part 1: Foundational Evidence through Biochemical Assays
The first step in validating any inhibitor is to confirm its activity and selectivity in a controlled, cell-free environment. Biochemical assays are the gold standard for this initial characterization.[5]
Kinase Selectivity Profiling
A broad kinase screen is the most direct method to identify potential off-target interactions. This compound should be tested against a large panel of kinases to profile its selectivity. While early reports demonstrated high selectivity against kinases like CDK1/2, c-Src, and VEGFR2, contemporary research has highlighted the importance of screening against other kinases such as RIPK1, which can be involved in cell death and inflammation pathways.[2][6][7][8]
Table 1: Comparative Inhibitory Profile of this compound
| Kinase Target | This compound IC50 (nM) | Selectivity vs. c-Raf | Rationale for Inclusion |
| c-Raf (RAF1) | 9 | - | Primary On-Target |
| B-Raf | >1000 | >111x | Closely related RAF family member. |
| MEK1 | >1000 | >111x | Immediate downstream kinase in the pathway. |
| ERK2 | >1000 | >111x | Downstream kinase in the pathway. |
| CDK2 | >1000 | >111x | Key cell cycle kinase; common off-target.[9] |
| c-Src | >1000 | >111x | Non-receptor tyrosine kinase. |
| p38 MAP Kinase | >1000 | >111x | Parallel MAPK pathway kinase. |
| VEGFR2 | >1000 | >111x | Tyrosine kinase receptor; common off-target. |
| RIPK1 | To be determined | To be determined | Important kinase in cell death/inflammation.[10] |
Data compiled from multiple sources.[1][2][11] The value for RIPK1 is noted as "To be determined" as it is a critical kinase to test for specificity but specific IC50 data for GW 5074 is not widely published.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol outlines a luminescence-based kinase assay to measure the IC50 of this compound for c-Raf. The principle involves quantifying the amount of ADP produced in the kinase reaction.[12]
-
Reagent Preparation :
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant active c-Raf enzyme in kinase buffer to the desired concentration.
-
Prepare the substrate (e.g., inactive MEK1) in kinase buffer.
-
Prepare ATP at a concentration close to its Km for c-Raf in kinase buffer.
-
Perform a serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction :
-
Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the c-Raf enzyme/substrate mixture to each well and incubate for 15 minutes at room temperature to allow inhibitor binding.[12]
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate for 1-2 hours at room temperature.
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis :
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Part 2: Validating On-Target Effects in a Cellular Context
Demonstrating inhibitor activity in a test tube is not sufficient. It is crucial to confirm that this compound engages its target, c-Raf, within living cells and produces the expected downstream consequences.
Figure 1. A logical workflow for validating the specificity of this compound.
Key Cellular Experiments
-
Pathway Inhibition Analysis (Western Blot) : The most direct cellular test is to measure the phosphorylation status of c-Raf's downstream effectors, MEK and ERK. In a responsive cell line, treatment with this compound should lead to a dose-dependent decrease in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).
-
Cellular Thermal Shift Assay (CETSA) : CETSA is a powerful technique to verify direct binding of an inhibitor to its target protein in a cellular environment. The principle is that a ligand-bound protein is thermally stabilized. By treating cells with this compound, preparing lysates, heating them across a temperature gradient, and then detecting the soluble c-Raf fraction by Western blot, one can demonstrate target engagement.
-
Orthogonal Genetic Approaches : To ensure the observed phenotype is not an off-target effect, use genetic tools to silence c-Raf (e.g., siRNA or CRISPR). The biological outcome of c-Raf knockdown should phenocopy the effects of this compound treatment.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment : Plate cells (e.g., HeLa or A431) and allow them to adhere. Treat cells with a growth factor (e.g., EGF) to stimulate the MAPK pathway. Concurrently, treat with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and total c-Raf. Use a loading control like GAPDH or β-Actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate.
-
-
Detection : Image the blot using a chemiluminescence detection system. A specific on-target effect is confirmed by a decrease in the p-MEK/total MEK and p-ERK/total ERK ratios with increasing concentrations of this compound.
Part 3: Comparison with Alternative c-Raf Inhibitors
Figure 2. The canonical MAPK signaling pathway with the site of action for c-Raf inhibitors.
Table 2: Comparison of c-Raf Inhibitors
| Feature | This compound | Sorafenib | ZM 336372 |
| Primary Target(s) | c-Raf | c-Raf, B-Raf, VEGFR, PDGFR | c-Raf |
| c-Raf IC50 | 9 nM[1] | ~6 nM | 70 nM[11] |
| Type | Type I Inhibitor | Type II Inhibitor | Type I Inhibitor |
| Key Characteristics | Highly selective for c-Raf in vitro.[2] | Multi-kinase inhibitor, clinically approved. | Selective for c-Raf over B-Raf (~10-fold).[11] |
| Use Case | Precise probe for c-Raf function. | Broader pathway inhibition; clinical benchmark. | Alternative selective c-Raf probe. |
Using a multi-kinase inhibitor like Sorafenib alongside this compound can help differentiate effects solely due to c-Raf inhibition versus those caused by blocking multiple nodes in related pathways.[13] ZM 336372 serves as an excellent orthogonal control as it is also a selective c-Raf inhibitor but with a different chemical structure.[11]
Conclusion: A Multi-faceted Approach to Confidence
Confirming the specificity of this compound is not achieved through a single experiment but by building a body of corroborating evidence. By systematically progressing from biochemical characterization to cellular target engagement and orthogonal validation with genetic tools and alternative inhibitors, researchers can confidently attribute their findings to the on-target inhibition of c-Raf. This rigorous approach is essential for producing robust, reproducible, and accurately interpreted scientific results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. GW5074 | CAS 220904-83-6 | c-Raf1 kinase inhibitor [stressmarq.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Raf Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of activating mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has revolutionized the treatment of various cancers, most notably melanoma. This has led to the development of a series of targeted Raf inhibitors. This guide provides an objective comparison of the preclinical efficacy of different classes of Raf inhibitors, supported by experimental data, to aid researchers in selecting the appropriate compounds for their studies and to provide context for further drug development.
The Evolution of Raf Inhibition
Raf inhibitors can be broadly categorized into three generations based on their mechanism of action and selectivity.
-
First-generation inhibitors , such as vemurafenib and dabrafenib, were designed to target the active monomeric form of BRAF V600E mutant protein. While highly effective in this context, they can paradoxically activate the MAPK pathway in BRAF wild-type cells by inducing the formation of active Raf dimers, leading to off-target effects and resistance.[1][2]
-
Second-generation inhibitors , often termed "paradox breakers" like PLX8394 (plixorafenib), were developed to inhibit BRAF mutants without causing paradoxical activation.[3] These inhibitors are designed to disrupt the formation of BRAF-containing dimers.[4]
-
Next-generation or pan-Raf inhibitors , including compounds like KIN-2787, tovorafenib, and belvarafenib, aim to inhibit all RAF isoforms (ARAF, BRAF, CRAF) and are active against both monomeric and dimeric forms of BRAF, including non-V600 mutations.[5][6][7] This broad activity profile is intended to overcome resistance mechanisms mediated by Raf dimerization.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of Raf inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in biochemical kinase assays or cell-based proliferation assays. The following tables summarize the reported IC50 values for a selection of Raf inhibitors against various BRAF and CRAF forms.
Table 1: In Vitro Biochemical IC50 Values of Raf Inhibitors
| Inhibitor | Class | BRAF V600E (nM) | Wild-Type BRAF (nM) | Wild-Type CRAF (nM) | Reference |
| Vemurafenib | First-generation | 31 | 100 | 48 | [8] |
| Dabrafenib | First-generation | 0.6 | 12 | 5 | [8] |
| Encorafenib | First-generation | ~7 | - | - | [9] |
| PLX8394 (Plixorafenib) | Second-generation (Paradox Breaker) | - | - | - | [10] |
| KIN-2787 | Pan-Raf Inhibitor | 0.06 - 3.46 (for RAF1, BRAF, ARAF) | 0.06 - 3.46 | 0.06 - 3.46 | [5] |
| Tovorafenib (TAK-580) | Pan-Raf Inhibitor (Type II) | - | - | More potent against CRAF | [11][12] |
| Naporafenib (LXH254) | Pan-Raf Inhibitor (Type II) | - | - | More potent against CRAF | [11][12] |
| Belvarafenib | Pan-Raf Inhibitor | - | Potent against BRAF and CRAF | Potent against BRAF and CRAF | [6][11] |
Table 2: In Vitro Cellular IC50 Values (pERK Inhibition or Cell Proliferation) of Raf Inhibitors
| Inhibitor | Cell Line | BRAF Status | IC50 (nM) | Assay Type | Reference |
| Vemurafenib | A375 | V600E | - | Proliferation | [13] |
| Dabrafenib | - | V600E | - | - | - |
| Encorafenib | Malme3M | V600E | 31.5 | Proliferation | [9] |
| PF-07799933 | A375 | V600E | <50 | pERK Inhibition | [4][14] |
| KIN-2787 | Class II/III BRAF mutant cells | Non-V600 | <50 | pERK Inhibition | [5] |
Note: A comprehensive head-to-head comparison of cellular IC50 values across a wide range of inhibitors and cell lines is challenging to compile from existing literature due to variations in experimental conditions. The data presented represents selected examples.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of Raf inhibitors in a living organism is evaluated using preclinical models, most commonly xenografts in immunodeficient mice. In these models, human cancer cells are implanted either subcutaneously or orthotopically, and tumor growth is monitored following treatment with the inhibitor. Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into mice, are increasingly used as they are believed to better recapitulate the heterogeneity and therapeutic response of human tumors.[15]
Table 3: In Vivo Efficacy of Raf Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | BRAF Status | Dosing Regimen | Outcome | Reference |
| Vemurafenib | HT29 Xenograft | V600E | 75 mg/kg, b.i.d. | Tumor growth inhibition | |
| Encorafenib + Binimetinib | Non-V600 BRAF PDX | Class 2 & 3 | 75 mg/kg + 15 mg/kg | Tumor growth inhibition | [6] |
| PF-07799933 | A375 Xenograft (subcutaneous) | V600E | - | Tumor growth inhibition | [4][14] |
| PF-07799933 | A375 Xenograft (intracranial) | V600E | - | Reduced tumor flux | [14] |
| KIN-2787 | A-375 (Class I), BxPC-3 (Class II), WM3629 (Class III) Xenografts | V600E, Non-V600 | Daily | Dose-dependent tumor growth inhibition | [5] |
| Belvarafenib + Binimetinib | Non-V600 BRAF PDX | Class 2 & 3 | 15 mg/kg each | Tumor growth inhibition | [6] |
Note: "b.i.d." stands for twice a day. "-" indicates specific details were not provided in the abstract.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating Raf inhibitors, the following diagrams are provided.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of intervention by different classes of Raf inhibitors.
References
- 1. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Targeting Non-V600 Mutations in BRAF: A Single Institution Retrospective Analysis and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FORE Biotherapeutics to Present Plixorafenib Nonclinical Data Highlighting Potential Differentiation at the 2023 AACR-NCI-EORTC International Conference - BioSpace [biospace.com]
- 11. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating B-Raf Activation in GW5074-Mediated Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the role of B-Raf activation in the neuroprotective effects of GW5074. We will delve into the signaling pathways, compare GW5074 with alternative compounds, and provide detailed experimental protocols to support your research.
I. Executive Summary
II. Comparative Data on Neuroprotection
The neuroprotective efficacy of GW5074 has been quantified in various experimental paradigms. The following tables summarize the key quantitative findings from pivotal studies.
Table 1: Neuroprotective Efficacy of GW5074 in Low Potassium (LK)-Induced Apoptosis of Cerebellar Granule Neurons
| Treatment Condition | Cell Viability (% of Control) | Key Finding | Reference |
| High Potassium (HK) | 100% | Baseline neuronal survival | [1](--INVALID-LINK--) |
| Low Potassium (LK) | ~40-50% | Induction of apoptosis | [1](2--INVALID-LINK-- |
| LK + GW5074 (1 µM) | ~90-100% | Significant neuroprotection | [1](2--INVALID-LINK-- |
| LK + GW5074 + Kinase-Dead B-Raf | ~40-50% | B-Raf activation is necessary for protection | [1](--INVALID-LINK--) |
| LK + Constitutively Active B-Raf | ~90-100% | B-Raf activation is sufficient for protection | [1](--INVALID-LINK--) |
Table 2: Comparison of GW5074 with Other 3'-Substituted Indolones on B-Raf Activation and Neuroprotection
| Compound | In Vitro c-Raf Inhibition | B-Raf Activation in Neurons | Neuroprotection (LK Model) | ATF-3 Inhibition |
| GW5074 | Yes | Yes | Yes | Yes |
| PKR Inhibitor | Yes | Yes | Yes | Yes |
| SK4 | Yes | Yes | Yes | Yes |
| SK6 | Yes | Yes | Yes | Yes |
Data synthesized from Chen et al., 2008.[1](--INVALID-LINK--)
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Safety Operating Guide
Proper Disposal of (Z)-GW 5074: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Z)-GW 5074, a potent c-Raf kinase inhibitor. Adherence to these protocols is vital to mitigate risks to personnel and the environment.
This compound is a halogenated organic compound and, due to its biological activity as a kinase inhibitor often used in cancer research, should be handled with the caution afforded to potentially cytotoxic or antineoplastic agents.[1][2][3] Its disposal requires adherence to specific hazardous waste regulations.
Key Safety and Handling Information
Prior to disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key safety information pertinent to its handling and disposal.
| Property | Data | Source |
| Chemical Formula | C₁₅H₈Br₂INO₂ | [4] |
| Molecular Weight | 520.94 g/mol | [5] |
| Appearance | Solid | MedchemExpress SDS |
| Known Hazards | May cause skin, eye, and respiratory irritation. | MedchemExpress SDS |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | MedchemExpress SDS |
Step-by-Step Disposal Procedure
The disposal of this compound, its contaminated materials, and empty containers must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder and any grossly contaminated items (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: this compound is a halogenated organic compound.[6][7][8] As such, solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste to avoid costly and complex disposal procedures.[8][9]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Decontamination of Labware and Surfaces:
-
Given its potential cytotoxic nature, all non-disposable labware and surfaces that have come into contact with this compound should be decontaminated.[10][11][12]
-
Wipe surfaces and wash glassware with an appropriate solvent (e.g., ethanol or acetone) to remove residues.
-
Collect the solvent used for decontamination as halogenated organic waste.
-
Follow with a thorough wash using soap and water.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as halogenated organic waste.
-
After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for chemically contaminated containers.
-
-
Arranging for Waste Pickup:
-
Store all this compound hazardous waste in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Do not attempt to transport or dispose of the waste independently.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Figure 1. Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the compound.
References
- 1. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. GW5074 | CAS#:220904-83-6 | Chemsrc [chemsrc.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs [gerpac.eu]
- 12. tandfonline.com [tandfonline.com]
Personal protective equipment for handling (Z)-GW 5074
Essential Safety and Handling Guide for (Z)-GW 5074
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to ensure a safe laboratory environment and minimize exposure risk when working with this potent and selective c-Raf inhibitor.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a powerful kinase inhibitor requiring careful handling to prevent potential health hazards. While a specific comprehensive Safety Data Sheet (SDS) dictates precise handling protocols, the following personal protective equipment is recommended based on guidelines for similar potent compounds.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions, to provide an extra layer of protection.[1][2] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation to protect the skin from accidental spills.[1] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[1] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[2]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is vital to ensure safety and maintain the integrity of experiments.
-
Preparation of Workspace : All handling of this compound, particularly the weighing of the solid compound and preparation of stock solutions, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[1] This minimizes the risk of inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Donning PPE : Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[1]
-
Compound Handling :
-
Weighing : When weighing the solid form of this compound, use a dedicated and calibrated analytical balance inside the fume hood or BSC.
-
Solution Preparation : To prepare stock solutions, slowly add the solvent to the vial containing the compound to avoid splashing. This compound is soluble in DMSO.[3] Ensure the vial is securely capped and vortexed until the compound is fully dissolved.
-
-
Post-Handling Decontamination : After handling, decontaminate the work surface. Wipe the area with an appropriate cleaning agent. Dispose of the absorbent paper as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Typically, the outer gloves are removed first, followed by the lab coat, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste : This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. These items should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Sharps : Needles and syringes that have been in contact with this compound must be disposed of in a designated sharps container for hazardous materials. If the syringe contains residual drug, it should be disposed of as hazardous chemical waste.[4]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
